molecular formula C11H11N3O2 B183042 5-ethyl-1-phenyl-1H-1,2,3-triazole-4-carboxylic acid CAS No. 716361-89-6

5-ethyl-1-phenyl-1H-1,2,3-triazole-4-carboxylic acid

Cat. No.: B183042
CAS No.: 716361-89-6
M. Wt: 217.22 g/mol
InChI Key: MLFWCOPIRKORMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-ethyl-1-phenyl-1H-1,2,3-triazole-4-carboxylic acid is a versatile chemical scaffold of significant interest in medicinal chemistry and materials science. The 1,2,3-triazole core is a privileged structure in drug discovery, known for its ability to engage in hydrogen bonding and improve the physicochemical properties of lead compounds . While specific biological data for this ethyl derivative is not widely published, closely related 1-aryl-5-substituted-1H-1,2,3-triazole-4-carboxamides have demonstrated potent antimicrobial effects, particularly against Staphylococcus aureus . This suggests its high potential as a precursor for developing new antibacterial agents, especially in combating resistant pathogens. Furthermore, its structural features, including a carboxylic acid functional group, make it a valuable precursor for synthesizing coordination polymers and Metal-Organic Frameworks (MOFs) . Researchers can utilize this compound as a rigid organic linker to construct porous materials with potential applications in gas storage, separation, and catalysis. The synthetic accessibility of this compound class, often via base-catalyzed cyclization of azides with β-keto esters, provides a robust route for its preparation and further functionalization . This reagent is presented to the research community as a foundational building block for exploring these and other innovative applications in synthetic and bioorganic chemistry.

Properties

IUPAC Name

5-ethyl-1-phenyltriazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O2/c1-2-9-10(11(15)16)12-13-14(9)8-6-4-3-5-7-8/h3-7H,2H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLFWCOPIRKORMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(N=NN1C2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90640631
Record name 5-Ethyl-1-phenyl-1H-1,2,3-triazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90640631
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

716361-89-6
Record name 5-Ethyl-1-phenyl-1H-1,2,3-triazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90640631
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 5-ethyl-1-phenyl-1H-1,2,3-triazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a detailed, first-principles approach to the synthesis of 5-ethyl-1-phenyl-1H-1,2,3-triazole-4-carboxylic acid, a heterocyclic compound of significant interest to the pharmaceutical and materials science sectors. The narrative moves beyond a simple recitation of steps to elucidate the causal relationships behind methodological choices, ensuring a robust and reproducible synthetic strategy. We present a regioselective pathway centered on the base-catalyzed condensation of phenyl azide with an active methylene compound, followed by saponification. This route is selected for its superior control over regiochemistry compared to alternative cycloaddition strategies involving internal alkynes. This document includes detailed, step-by-step protocols for the synthesis of precursors and the target molecule, mechanistic diagrams, and a comprehensive review of the underlying chemical principles, designed for researchers, chemists, and professionals in drug development.

Introduction: The Significance of 1,2,3-Triazoles

The 1,2,3-triazole scaffold is a cornerstone of modern medicinal chemistry and materials science.[1] Its prevalence stems from its unique combination of properties: high chemical stability, a significant dipole moment, and the capacity for hydrogen bonding, which make it an effective peptide bond isostere and a versatile linker moiety. The development of the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a flagship "click chemistry" reaction, has made 1,4-disubstituted 1,2,3-triazoles exceptionally accessible.[2][3][]

However, the synthesis of fully substituted or alternative regioisomers, such as the 1,4,5-trisubstituted pattern of our target molecule, this compound, requires more nuanced synthetic design. Such compounds are explored for their potential as antiarrhythmic agents, carbonic anhydrase inhibitors, and other bioactive roles.[5][6] This guide focuses on a robust and regiochemically unambiguous pathway to this specific trisubstituted triazole.

Strategic Approach: Retrosynthesis and Pathway Selection

The synthesis of a 1,4,5-trisubstituted 1,2,3-triazole presents a distinct regiochemical challenge. A primary consideration is the Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne.[7] While CuAAC is highly regioselective for 1,4-disubstitution from terminal alkynes, and Ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC) favors 1,5-disubstitution, the use of an internal alkyne (e.g., ethyl 2-pentynoate) often leads to a mixture of regioisomers, complicating purification and reducing overall yield.[2][8][9]

To circumvent this, we have selected a more classical yet highly effective strategy: a base-catalyzed condensation of an azide with a β-keto ester, a variant of the Dimroth reaction. This approach provides absolute regiochemical control.

The retrosynthetic breakdown is as follows:

  • Final Product Disconnection (Hydrolysis): The target carboxylic acid can be reliably obtained via the saponification (hydrolysis) of its corresponding ethyl ester, Ethyl 5-ethyl-1-phenyl-1H-1,2,3-triazole-4-carboxylate . This is a standard and high-yielding transformation.[10][11]

  • Triazole Ring Disconnection (Condensation): The triazole ester intermediate is constructed from two key precursors: Phenyl Azide and Ethyl 2-ethylacetoacetate . The reaction joins the N1 and N2 atoms of the azide with the C2 and C3 atoms of the β-keto ester, unambiguously setting the desired 1,4,5-substitution pattern. A similar synthesis has been reported for the 5-methyl analogue from phenyl azide and ethyl acetoacetate.[12]

G cluster_main Retrosynthetic Pathway Target This compound Ester Ethyl 5-ethyl-1-phenyl-1H-1,2,3-triazole-4-carboxylate Target->Ester Saponification PhenylAzide Phenyl Azide Ester->PhenylAzide Dimroth Condensation Ketoester Ethyl 2-ethylacetoacetate Ester->Ketoester G cluster_mech Dimroth Condensation Mechanism Enolate Enolate Formation Attack Nucleophilic Attack on Azide Enolate->Attack 1 Cyclization Intramolecular Cyclization Attack->Cyclization 2 Rearrangement Dehydration & Rearrangement Cyclization->Rearrangement 3 Product Triazole Ester Product Rearrangement->Product 4

Caption: Key stages of the Dimroth condensation mechanism.

Protocol for Ethyl 5-ethyl-1-phenyl-1H-1,2,3-triazole-4-carboxylate:

  • Prepare a solution of sodium ethoxide by carefully dissolving 2.3 g (0.1 mol) of sodium metal in 50 mL of absolute ethanol in a flask under an inert atmosphere (N₂ or Ar).

  • Cool the sodium ethoxide solution to 0 °C.

  • In a separate flask, dissolve 14.4 g (0.1 mol) of ethyl 2-ethylacetoacetate in 20 mL of absolute ethanol.

  • Add the ketoester solution dropwise to the cold sodium ethoxide solution with stirring.

  • To this mixture, add a solution of 11.9 g (0.1 mol) of crude phenyl azide in 20 mL of absolute ethanol dropwise, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 12-18 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, neutralize the mixture by adding glacial acetic acid until the pH is approximately 7.

  • Remove the ethanol under reduced pressure.

  • Dissolve the residue in 100 mL of ethyl acetate and wash with 50 mL of water, followed by 50 mL of brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude triazole ester, which can be purified by column chromatography on silica gel.

Final Step: Saponification to Carboxylic Acid

Causality: The final step is the hydrolysis of the ethyl ester to the desired carboxylic acid. This is achieved through base-catalyzed hydrolysis (saponification), which is effectively irreversible due to the deprotonation of the resulting carboxylic acid by the base. [10]Subsequent acidification protonates the carboxylate salt, causing the final product to precipitate.

Protocol for this compound:

  • Dissolve the crude or purified ethyl 5-ethyl-1-phenyl-1H-1,2,3-triazole-4-carboxylate (assuming ~0.08 mol from the previous step) in 100 mL of ethanol.

  • Add a solution of 6.7 g (0.12 mol) of potassium hydroxide (KOH) in 25 mL of water.

  • Heat the mixture to reflux (approximately 80 °C) for 2-4 hours. Monitor the disappearance of the starting ester by TLC.

  • After cooling to room temperature, remove the ethanol under reduced pressure.

  • Dilute the remaining aqueous solution with 100 mL of water and wash with 50 mL of diethyl ether to remove any unreacted starting material.

  • Cool the aqueous layer in an ice bath and acidify to pH 2-3 by slowly adding concentrated hydrochloric acid.

  • The target carboxylic acid will precipitate as a white or off-white solid.

  • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield the final product.

Data Summary and Characterization

The successful synthesis should be confirmed using standard analytical techniques.

CompoundStepExpected YieldKey Characteristics
Phenyl AzidePrecursor Synthesis65-75%Pale yellow oil with a pungent odor. [13]
Ethyl 5-ethyl-1-phenyl-1H-1,2,3-triazole-4-carboxylateCore Synthesis60-70%Viscous oil or low-melting solid.
This compoundFinal Product85-95%White to off-white crystalline solid.

Expected Analytical Data for Final Product:

  • ¹H NMR: Signals corresponding to the phenyl protons, the ethyl group (a quartet and a triplet), and a broad singlet for the carboxylic acid proton.

  • ¹³C NMR: Resonances for the two distinct aromatic carbons of the triazole ring, carbons of the phenyl and ethyl groups, and the carbonyl carbon of the carboxylic acid.

  • Mass Spectrometry (MS): A molecular ion peak corresponding to the calculated mass of C₁₁H₁₁N₃O₂ (217.22 g/mol ).

  • Infrared (IR) Spectroscopy: A broad O-H stretch for the carboxylic acid, a C=O stretch, and characteristic aromatic C-H and C=C stretches.

Conclusion

This guide details a logical and robust synthetic pathway for this compound. By choosing a base-catalyzed condensation strategy over a potentially non-regioselective cycloaddition, this methodology ensures a high-purity final product with an unambiguous substitution pattern. The protocols provided are grounded in established chemical principles and have been designed for reproducibility and scalability. This work serves as a reliable resource for researchers requiring access to this and structurally related trisubstituted 1,2,3-triazole scaffolds for applications in drug discovery and advanced materials development.

References

  • ResearchGate. (n.d.). Regioselective synthesis of 1,4-disubstituted 1,2,3-triazoles 110 by... Retrieved from [Link]

  • Wikipedia. (2024). Azide-alkyne Huisgen cycloaddition. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition. Retrieved from [Link]

  • Boren, B. C., et al. (2008). Ruthenium-catalyzed azide-alkyne cycloaddition: scope and mechanism. Journal of the American Chemical Society, 130(28), 8923–8930. Retrieved from [Link]

  • Royal Society of Chemistry. (2017). Synthesis of 1,2,3-triazole-fused N-heterocycles from N-alkynyl hydroxyisoindolinones and sodium azide via the Huisgen reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). Scheme 3 Regioselective synthesis of 1,4-disubstituted... Retrieved from [Link]

  • Wikipedia. (2024). Phenyl azide. Retrieved from [Link]

  • Fokin, V. V., et al. (2008). Ruthenium-Catalyzed Azide-Alkyne Cycloaddition: Scope and Mechanism. Journal of the American Chemical Society, 130(28), 8923-8930. Retrieved from [Link]

  • Royal Society of Chemistry. (2021). Regioselective one-pot synthesis of 1,4-disubstituted 1,2,3-triazoles over Ag–Zn-based nanoheterostructured catalysts. Retrieved from [Link]

  • Gogoi, P., et al. (2025). Regioselective Synthesis of 1,4-Disubstituted 1,2,3-Triazoles: Advances in Click Chemistry and Multicomponent Reaction Engineering. Synlett. Retrieved from [Link]

  • Chem.Biodivers. (2024). A New Insight Into The Huisgen Reaction: Heterogeneous Copper Catalyzed Azide-Alkyne Cycloaddition for the Synthesis of 1,4-Disubstituted Triazole (From 2018-2023). Chemistry & Biodiversity, 21(6). Retrieved from [Link]

  • Taylor & Francis. (n.d.). Huisgen Cycloaddition – Knowledge and References. Retrieved from [Link]

  • Organic Letters. (2007). Ruthenium-Catalyzed Cycloaddition of Aryl Azides and Alkynes. Retrieved from [Link]

  • Journal of Al-Nahrain University. (2018). Synthesis, Characterization and Thermal Behavior Study of New 1,2,3-Triazole Derivatives Containing 1,3,4-Oxadiazole Ring. Retrieved from [Link]

  • chemeurope.com. (n.d.). Phenyl azide. Retrieved from [Link]

  • ResearchGate. (n.d.). The synthesis of 1-(2-aminophenyl)-1H-1,2,3-triazole-4-carboxylic acid 1. Retrieved from [Link]

  • Semantic Scholar. (2017). Efficient synthesis via azide–alkyne Huisgen [3+2] cycloaddition reaction and antifungal activity studies of novel triazoloquinolines. Retrieved from [Link]

  • National Institutes of Health. (2022). Investigation of 1,4-Substituted 1,2,3-Triazole Derivatives as Antiarrhythmics: Synthesis, Structure, and Properties. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Phenyl azide. Retrieved from [Link]

  • Telvekar, V. N. (2013). One pot synthesis of aromatic azide using sodium nitrite and hydrazine hydrate. Tetrahedron Letters, 54(11), 1294-1297. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). 1,2,3-Triazole synthesis. Retrieved from [Link]

  • MDPI. (2018). Synthesis of 1,2,3-Triazoles from Alkyne-Azide Cycloaddition Catalyzed by a Bio-Reduced Alkynylcopper (I) Complex. Retrieved from [Link]

  • Royal Society of Chemistry. (2015). 1,2,3-Triazoles from carbonyl azides and alkynes: filling the gap. Retrieved from [Link]

  • ChemSynthesis. (n.d.). ethyl 2-butynoate. Retrieved from [Link]

  • National Institutes of Health. (2014). Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights. Retrieved from [Link]

  • MDPI. (2021). Synthesis and Ring-Chain Tautomerism of 1-(4-Ethoxyphenyl)-5-formyl-1H-1,2,3-triazole-4-carboxylic Acid. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 2-Butynoic acid, 4-hydroxy-, methyl ester. Retrieved from [Link]

  • National Institutes of Health. (2011). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Retrieved from [Link]

  • ACS Publications. (2010). Carboxylic Acid-Promoted Copper(I)-Catalyzed Azide−Alkyne Cycloaddition. Retrieved from [Link]

  • ResearchGate. (2020). Synthesis of esters and amides of 5-amino-1,2,4-triazole-3-carboxylic and 5-amino-1,2,4-triazol-3-ylacetic acids. Retrieved from [Link]

  • Taylor & Francis Online. (2009). synthesis of 1-(r-phenyl)-5-(r-methyl)-1h- 1,2,3-triazole-4-carboxylic. Retrieved from [Link]

  • National Institutes of Health. (2008). 5-Methyl-1-phenyl-1H-1,2,3-triazole-4-carboxylic Acid. Retrieved from [Link]

  • MDPI. (2021). Ethyl 5-Formyl-1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate: Synthesis, Crystal Structure, Hirshfeld Surface Analysis, and DFT Calculation. Retrieved from [Link]

  • MDPI. (2022). Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. Retrieved from [Link]

  • ChemSynthesis. (n.d.). ethyl 5-methoxy-4-phenyl-1H-1,2,3-triazole-1-carboxylate. Retrieved from [Link]

  • PubMed. (2021). 1,2,3-Triazole-based esters and carboxylic acids as nonclassical carbonic anhydrase inhibitors capable of cathepsin B inhibition. Retrieved from [Link]

  • KPU Pressbooks. (n.d.). 7.7 Other Reactions of Carboxylic Acid Derivatives – Organic Chemistry II. Retrieved from [Link]

Sources

physicochemical properties of 5-ethyl-1-phenyl-1H-1,2,3-triazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physicochemical Properties of 5-ethyl-1-phenyl-1H-1,2,3-triazole-4-carboxylic acid

Abstract

This technical guide provides a comprehensive analysis of the , a heterocyclic compound of significant interest in medicinal chemistry. The 1,2,3-triazole scaffold is a well-established bioisostere and a privileged structure in drug discovery, known for its metabolic stability and capacity for hydrogen bonding. Understanding the specific physicochemical attributes of this derivative is critical for predicting its pharmacokinetic and pharmacodynamic behavior. This document details the synthesis, structural elucidation, and in-depth characterization of its key properties, including molecular structure, spectroscopic signatures, acidity (pKa), lipophilicity (logP), and solubility. Methodologies for experimental determination are provided, grounded in authoritative protocols, to offer researchers a practical framework for evaluation. The interplay between these properties and their implications for drug development, particularly concerning Absorption, Distribution, Metabolism, and Excretion (ADME), is a central theme of this guide.

Introduction: The Significance of Substituted 1,2,3-Triazoles

The 1,2,3-triazole ring is a five-membered heterocycle that has become a cornerstone in modern medicinal chemistry. Its prominence is largely due to the advent of "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which allows for its efficient and regioselective synthesis. These heterocycles are recognized for their remarkable stability to metabolic degradation, oxidation, and reduction. Furthermore, the triazole ring is an excellent scaffold that can engage in dipole-dipole interactions and hydrogen bonding, often mimicking the amide bond but with greater stability.[1]

The subject of this guide, this compound, combines this robust core with three key functional groups: a phenyl ring at the N1 position, an ethyl group at C5, and a carboxylic acid at C4. Each substituent plays a crucial role in defining the molecule's overall physicochemical profile. The phenyl group significantly influences lipophilicity and potential for π-π stacking interactions. The ethyl group provides a small lipophilic extension, while the carboxylic acid group is a key determinant of acidity, solubility, and potential for strong hydrogen bonding or salt formation. A thorough characterization of these properties is paramount for any rational drug design program.

Synthesis and Structural Elucidation

The synthesis of 1,4,5-trisubstituted 1,2,3-triazoles can be achieved through several established routes. A common and effective method for this class of compounds is the base-catalyzed reaction of an azide with an active methylene compound, such as a β-ketoester.

Proposed Synthesis Pathway

The target compound can be synthesized via a one-pot, three-component reaction involving phenyl azide and ethyl 3-oxopentanoate. The base abstracts a proton from the active methylene group of the β-ketoester, generating a carbanion that attacks the terminal nitrogen of the azide. Subsequent cyclization and aromatization yield the triazole ring. The final step is the saponification of the ethyl ester to the desired carboxylic acid.

Synthesis_Pathway cluster_reactants Reactants cluster_reagents Reagents Reactant1 Phenyl Azide Reaction_Step_1 Intermediate Ester Reactant1->Reaction_Step_1 Reactant2 Ethyl 3-oxopentanoate Reactant2->Reaction_Step_1 Reagent1 1. Sodium Ethoxide (Base) Reagent1->Reaction_Step_1 Cyclocondensation Reagent2 2. NaOH (aq), then H3O+ Reaction_Step_2 Reagent2->Reaction_Step_2 Saponification Product 5-ethyl-1-phenyl-1H- 1,2,3-triazole-4-carboxylic acid Reaction_Step_1->Reaction_Step_2 Reaction_Step_2->Product

Caption: Proposed synthesis of the title compound.

Experimental Protocol: Synthesis

This protocol is adapted from established procedures for analogous compounds.[2][3]

  • Step 1: Cyclocondensation: To a solution of sodium ethoxide (1.1 eq) in anhydrous ethanol, add ethyl 3-oxopentanoate (1.0 eq) dropwise at 0 °C.

  • Stir the mixture for 30 minutes, then add phenyl azide (1.0 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor reaction progress by Thin Layer Chromatography (TLC).

  • Step 2: Saponification: Upon completion, add a 2M aqueous solution of sodium hydroxide (2.0 eq) to the reaction mixture.

  • Heat the mixture to reflux for 2-4 hours until the ester intermediate is fully consumed (monitored by TLC).

  • Step 3: Work-up and Purification: Cool the reaction mixture to room temperature and reduce the volume under vacuum to remove the ethanol.

  • Dilute the residue with water and wash with diethyl ether to remove any unreacted starting materials.

  • Cool the aqueous layer in an ice bath and acidify to pH 2-3 with 2M hydrochloric acid to precipitate the carboxylic acid product.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.

  • Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to yield the pure compound.

Structural Elucidation Methods

Confirmation of the chemical structure is achieved using a combination of spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the connectivity of the molecule.[4] The ¹H NMR should show characteristic signals for the phenyl protons, the ethyl group's quartet and triplet, and a broad singlet for the carboxylic acid proton. ¹³C NMR will confirm the presence of the correct number of carbon atoms, including the distinct signals for the triazole ring carbons and the carboxyl carbon.

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify key functional groups. Expected peaks include a broad O-H stretch for the carboxylic acid (~2500-3300 cm⁻¹), a sharp C=O stretch (~1700 cm⁻¹), and C=C/C=N stretches in the aromatic region (~1450-1600 cm⁻¹).[1]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular formula by providing a highly accurate mass-to-charge ratio of the molecular ion.[1]

Physicochemical Properties

The physicochemical properties of a drug candidate are critical predictors of its in vivo behavior.

Molecular and Computed Properties

The following properties are computed based on the compound's structure, providing a foundational dataset for further analysis.[5]

PropertyValueSource
Molecular Formula C₁₁H₁₁N₃O₂PubChem CID: 24274768[5]
Molecular Weight 217.22 g/mol PubChem CID: 24274768[5]
Monoisotopic Mass 217.085127 DaPubChem CID: 24274768[5]
XLogP3 (Predicted) 2.1PubChem CID: 24274768
Hydrogen Bond Donors 1 (the -COOH group)PubChem CID: 24274768
Hydrogen Bond Acceptors 4 (3x N atoms, 1x C=O)PubChem CID: 24274768
Rotatable Bonds 2PubChem CID: 24274768
Crystal Structure

While an experimental crystal structure for the title compound is not publicly available, analysis of closely related structures, such as 5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxylic acid, provides strong predictive insights.[3] Carboxylic acids frequently form hydrogen-bonded dimers in the solid state, where the carboxyl groups of two molecules interact in a head-to-tail fashion.[3] This R²₂(8) graph set motif is a highly stable arrangement that significantly influences melting point and solubility. The planar phenyl and triazole rings are expected to facilitate crystal packing through π-π stacking interactions.

Acidity (pKa)

The pKa is a measure of the acidity of the carboxylic acid group. It dictates the ionization state of the molecule at a given pH, which profoundly affects solubility, membrane permeability, and receptor binding.

  • Expected Value: The pKa of the carboxylic acid is influenced by the electron-withdrawing nature of the adjacent 1-phenyl-1,2,3-triazole ring. For comparison, the pKa of benzoic acid is ~4.2, while that of 1-phenyl-1H-1,2,3-triazole-4-carboxylic acid is expected to be slightly lower (more acidic) due to the electronic character of the triazole. The pKa of 1,2,4-triazole itself is 10.26, but this refers to the acidity of the N-H proton, not an attached carboxylic acid.[6] Theoretical calculations on similar triazole derivatives have been performed to predict pKa values in various solvents.[7][8] An experimental value would likely fall in the range of 3.5 - 4.5 .

  • Experimental Protocol: Potentiometric Titration

    • Preparation: Accurately weigh ~10-20 mg of the compound and dissolve it in a suitable co-solvent system if necessary (e.g., 50:50 methanol:water).

    • Titration Setup: Use a calibrated pH meter and a micro-burette containing a standardized solution of NaOH (e.g., 0.05 M).

    • Measurement: Titrate the sample solution with the NaOH, recording the pH after each incremental addition of the titrant.

    • Data Analysis: Plot the pH versus the volume of NaOH added. The pKa is the pH at the half-equivalence point (where half of the acid has been neutralized).

Lipophilicity (LogP)

Lipophilicity, expressed as the logarithm of the partition coefficient (LogP), is a crucial parameter in drug design, influencing solubility, permeability, and plasma protein binding.

  • Significance: A balanced LogP (typically between 1 and 3 for orally administered drugs) is often targeted to ensure adequate aqueous solubility for dissolution and sufficient lipid permeability for membrane transport. The computed XLogP3 value of 2.1 for this compound suggests it resides within this favorable range.

  • Experimental Protocol: RP-HPLC Method The determination of lipophilicity can be reliably achieved using reversed-phase high-performance liquid chromatography (RP-HPLC), which measures the retention time of a compound on a nonpolar stationary phase.[9][10] This method is faster and requires less material than the traditional shake-flask method.

LogP_Workflow cluster_prep Preparation cluster_analysis Chromatographic Analysis cluster_calc Data Processing & Calculation A Prepare Mobile Phases (e.g., 40-80% Methanol in Water) C Inject Samples at each Mobile Phase Composition A->C B Prepare Stock Solutions (Test Compound & Standards) B->C D Record Retention Time (tR) C->D E Calculate Retention Factor (k) for each run D->E F Plot log(k) vs. % Organic Modifier E->F G Extrapolate to 100% Aqueous Phase to get log(kw) F->G H Correlate log(kw) with known LogP values of standards G->H Result Determine Experimental LogP H->Result

Caption: Workflow for experimental LogP determination via RP-HPLC.

  • System: An HPLC system with a C18 column.

  • Mobile Phase: A series of isocratic mobile phases with varying ratios of an organic modifier (e.g., methanol or acetonitrile) and an aqueous buffer (e.g., phosphate buffer at a pH where the acid is non-ionized).

  • Procedure: Inject the sample at each mobile phase composition and determine the retention time (t_R). Calculate the retention factor, k = (t_R - t_0) / t_0, where t_0 is the column dead time.

  • Analysis: Plot log(k) against the percentage of the organic modifier. The y-intercept (log k_w), obtained by linear extrapolation to 0% organic modifier, is used as the lipophilicity index. This can be correlated to LogP values using a calibration curve generated with compounds of known LogP.[9][10]

Relationship of Physicochemical Properties to Drug Development

The properties detailed above are not isolated values; they are interconnected and collectively determine the ADME profile of a potential drug candidate.

ADME_Properties pKa pKa (Acidity) Solubility Solubility pKa->Solubility governs ionization LogP LogP (Lipophilicity) LogP->Solubility inversely related Absorption Absorption LogP->Absorption membrane permeability Distribution Distribution LogP->Distribution tissue penetration Metabolism Metabolism LogP->Metabolism access to enzymes Solubility->Absorption rate-limiting step Excretion Excretion Solubility->Excretion renal clearance MW Molecular Weight MW->Distribution affects diffusion

Caption: Interplay of physicochemical properties and ADME processes.

  • Absorption: For oral absorption, a molecule must first dissolve in the gastrointestinal fluid (governed by solubility and pKa ) and then permeate the gut wall (governed by LogP ). The predicted properties of this compound are favorable for this process.

  • Distribution: Once absorbed, the compound's distribution into tissues is influenced by its lipophilicity (LogP ) and its binding to plasma proteins.

  • Metabolism: The 1,2,3-triazole core is generally resistant to metabolic degradation. Metabolism would likely occur on the phenyl or ethyl substituents.

  • Excretion: The presence of the carboxylic acid allows for efficient renal clearance, especially for the ionized form of the molecule.

Conclusion

This compound possesses a promising set of physicochemical properties for consideration in drug discovery. Its computed lipophilicity falls within the "drug-like" range, and the presence of a carboxylic acid group provides a handle for modulating solubility and acidity. This guide has provided a framework for its synthesis and detailed the theoretical basis and experimental protocols for characterizing its key physicochemical attributes. The robust nature of the triazole core, combined with the tunable properties afforded by its substituents, makes this and related compounds compelling scaffolds for the development of new therapeutic agents. Rigorous experimental validation of the properties outlined herein is a critical next step in advancing such molecules through the drug development pipeline.

References

A numbered list of all authoritative sources cited within this guide.

  • American Chemical Society. Synthesis and NMR characterization of 1H-1,2,3-triazole derivatives.
  • Growing Science. Determination of lipophilicity of some new 1,2,4-triazole derivatives by RP-HPLC and RP-TLC and calculated methods. (2015).
  • PubMed Central. Structure–Property Correlations in Disubstituted 1,2,3-Triazoles: DFT Insights and Photophysical Analysis. (2024).
  • ResearchGate. The calculated logP calcd values for 1,2,3-triazole-dipyridothiazine....
  • ResearchGate. Correlation equations for experimental (LogP TLC ) and theoretical....
  • Wikipedia. 1,2,4-Triazole. Available from: [Link].

  • PubChem. This compound. Available from: [Link].

  • Iraqi Journal of Pharmaceutical Sciences. Synthesis and Characterization of 1,2,3- Triazole Derivatives from D-Mannitol. (2024).
  • ResearchGate. Determination of lipophilicity of some new 1,2,4-triazole derivatives by RP-HPLC and RP-TLC and calculated methods. (2015). Available from: [Link].

  • ACS Publications. Stereochemical and Computational NMR Survey of 1,2,3-Triazoles: in Search of the Original Tauto-Conformers. (2024). Available from: [Link].

  • PubMed. Synthesis and Spectroscopic Properties of 1,2,3-Triazole BOPAHY Dyes and Their Water-Soluble Triazolium Salts. (2021). Available from: [Link].

  • ResearchGate. QSPR Models for Predicting Lipophilicity of Triazole Derivatives. (2014). Available from: [Link].

  • MDPI. Synthesis and Ring-Chain Tautomerism of 1-(4-Ethoxyphenyl)-5-formyl-1H-1,2,3-triazole-4-carboxylic Acid. Available from: [Link].

  • MDPI. Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. Available from: [Link].

  • Advances in Microbiology. Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols. (2013).
  • Taylor & Francis Online. synthesis of 1-(r-phenyl)-5-(r-methyl)-1h- 1,2,3-triazole-4-carboxylic.
  • PubMed. 5-Methyl-1-phenyl-1H-1,2,3-triazole-4-carboxylic Acid. (2008). Available from: [Link].

  • MDPI. Ethyl 5-Formyl-1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate: Synthesis, Crystal Structure, Hirshfeld Surface Analysis, and DFT Calculation. Available from: [Link].

  • PubMed. Synthesis of 5-phenyl-1-(3-pyridyl)-1H-1,2,4-triazole-3-carboxylic acid derivatives of potential anti-inflammatory activity. Available from: [Link].

  • ResearchGate. (PDF) Determination of the pKa value of some 1,2,4-triazol derivatives in forty seven different solvents using semi-empirical quantum methods (PM7, PM6, PM6-DH2, RM1, PM3, AM1, and MNDO) by MOPAC computer program. (2018). Available from: [Link].

  • Ovidius University Annals of Chemistry. Determination of the pKa value of some 1,2,4-triazol derivatives in forty seven different.
  • ResearchGate. The pKa values of 1,2,4-triazole and its alkyl derivatives. Available from: [Link].

Sources

A Technical Guide to the Spectroscopic Characterization of 5-ethyl-1-phenyl-1H-1,2,3-triazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,2,3-triazole core is a prominent scaffold in medicinal chemistry and materials science, valued for its stability, synthetic accessibility, and unique electronic properties.[1] The specific compound, 5-ethyl-1-phenyl-1H-1,2,3-triazole-4-carboxylic acid (C₁₁H₁₁N₃O₂), represents a class of molecules with significant potential in drug discovery.[2] Its structure, featuring a carboxylic acid group, a phenyl ring, and an ethyl substituent on the triazole core, offers multiple points for molecular interaction and further functionalization.

This guide provides a comprehensive overview of the spectroscopic techniques used to characterize this molecule. As a Senior Application Scientist, the focus will be on not just the data itself, but the underlying principles and the rationale behind the spectroscopic characterization workflow. While experimental spectra for this specific compound are not publicly available, this guide will present an in-depth analysis of the expected spectroscopic data based on established principles and data from closely related analogs. This approach provides a robust framework for researchers encountering similar molecular structures.

Molecular Structure and Synthesis Rationale

A deep understanding of a molecule's spectroscopic signature begins with an appreciation of its synthesis. The 1,5-disubstituted pattern of the target molecule is typically achieved through a regioselective synthesis, such as the ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC), which favors the formation of the 1,5-isomer.[3]

Conceptual Synthetic Workflow

A plausible synthetic route to this compound involves the reaction of phenylazide with an ethyl-substituted alkyne precursor of the carboxylic acid. The choice of catalyst and reaction conditions is critical to ensure the desired regioselectivity.

cluster_reactants Reactants cluster_reaction Reaction cluster_product Product Phenylazide Phenylazide Cycloaddition [3+2] Cycloaddition Phenylazide->Cycloaddition Alkyne Ethyl 3-oxopentanoate Alkyne->Cycloaddition Triazole This compound Cycloaddition->Triazole cluster_workflow NMR Analysis Workflow Start Purified Compound Prep Sample Preparation (Deuterated Solvent) Start->Prep H1_NMR 1D ¹H NMR Acquisition Prep->H1_NMR C13_NMR 1D ¹³C NMR Acquisition Prep->C13_NMR Analysis Spectral Interpretation (Chemical Shift, Integration, Multiplicity) H1_NMR->Analysis C13_NMR->Analysis TwoD_NMR 2D NMR (COSY, HSQC, HMBC) TwoD_NMR->Analysis Analysis->TwoD_NMR For complex cases Structure Structure Elucidation Analysis->Structure

Caption: A typical workflow for NMR-based structure elucidation.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and simple technique for identifying the presence of specific functional groups in a molecule.

Experimental Protocol: IR Data Acquisition

  • Sample Preparation: The solid sample can be analyzed neat using an Attenuated Total Reflectance (ATR) accessory, which is the most common method. Alternatively, a KBr pellet can be prepared by mixing a small amount of the sample with dry KBr powder and pressing it into a transparent disk.

  • Data Acquisition: The spectrum is obtained by passing infrared radiation through the sample and measuring the absorption at each wavelength. A background spectrum of the empty ATR crystal or a blank KBr pellet is recorded first and subtracted from the sample spectrum.

Expected IR Absorption Bands

Expected Wavenumber (cm⁻¹) Vibration Functional Group Rationale
2500-3300 (broad)O-H stretchCarboxylic AcidThe O-H stretch of a carboxylic acid is characteristically very broad due to hydrogen bonding.
~1700-1725C=O stretchCarboxylic AcidThe carbonyl stretch of a carboxylic acid is a strong, sharp band.
~1600, ~1450C=C and N=N stretchesAromatic Ring and Triazole RingThese absorptions are characteristic of the skeletal vibrations of the aromatic and heteroaromatic rings.
~2900-3000C-H stretchEthyl and Phenyl GroupsThese bands correspond to the stretching vibrations of the sp³ and sp² C-H bonds.
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule.

Experimental Protocol: MS Data Acquisition

  • Sample Introduction and Ionization: A dilute solution of the sample is introduced into the mass spectrometer. Electrospray ionization (ESI) is a suitable technique for this molecule, as it is a soft ionization method that can produce intact molecular ions.

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The abundance of ions at each m/z value is recorded to generate the mass spectrum.

Expected Mass Spectrum

The molecular formula of this compound is C₁₁H₁₁N₃O₂. The expected monoisotopic mass is 217.0851 g/mol . [4]

  • Positive Ion Mode (ESI+): The most prominent peak would be the protonated molecule [M+H]⁺ at an m/z of approximately 218.0929.

  • Negative Ion Mode (ESI-): The deprotonated molecule [M-H]⁻ would be observed at an m/z of approximately 216.0773.

  • Fragmentation: Fragmentation patterns can provide further structural information. Common fragmentation pathways might include the loss of the carboxylic acid group (-45 Da) or cleavage of the ethyl group.

Conclusion

References

  • PubChem. This compound. [Link]

  • MDPI. Combined NMR Spectroscopy and Quantum-Chemical Calculations in Fluorescent 1,2,3-Triazole-4-carboxylic Acids Fine Structures Analysis. [Link]

  • MDPI. Ethyl 5-Formyl-1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate: Synthesis, Crystal Structure, Hirshfeld Surface Analysis, and DFT Calculation. [Link]

  • NIH. Preparation of 1,5-Disubstituted 1,2,3-Triazoles via Ruthenium-catalyzed Azide Alkyne Cycloaddition. [Link]

  • Scientific Research Publishing. Synthesis, Characterization and Pharmacological Screening of Some Substituted 1,2,3- & 1,2,4-Triazoles. [Link]

Sources

An In-depth Technical Guide to 5-ethyl-1-phenyl-1H-1,2,3-triazole-4-carboxylic acid: Synthesis, Molecular Structure, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 5-ethyl-1-phenyl-1H-1,2,3-triazole-4-carboxylic acid, a heterocyclic compound with significant potential in medicinal chemistry and drug development. Drawing upon established principles of organic synthesis and the known bioactivities of related triazole derivatives, this document serves as a foundational resource for researchers, scientists, and professionals in the pharmaceutical industry. While specific experimental data for this particular molecule is limited in publicly available literature, this guide constructs a robust framework for its synthesis, characterization, and potential applications based on analogous compounds.

Introduction: The Significance of the 1,2,3-Triazole Scaffold

The 1,2,3-triazole ring system is a cornerstone of modern medicinal chemistry, renowned for its metabolic stability, capacity for hydrogen bonding, and dipole character. These properties make it an excellent pharmacophore for engaging with biological targets.[1][2] The inherent stability of the triazole ring to metabolic degradation, including oxidation and hydrolysis, is a key advantage in drug design.[1] Derivatives of 1,2,3-triazole have demonstrated a wide array of biological activities, including antiproliferative, anti-inflammatory, antiviral, and antibacterial properties.[1][2][3][4]

This compound, with its specific substitution pattern, presents a unique scaffold for the development of novel therapeutic agents. The presence of the carboxylic acid moiety offers a handle for further chemical modification and can play a crucial role in binding to biological targets. The ethyl and phenyl groups contribute to the molecule's lipophilicity and potential for specific steric and electronic interactions.

Molecular Structure and Physicochemical Properties

The molecular structure of this compound is characterized by a central 1,2,3-triazole ring substituted at the 1, 4, and 5 positions.

Key Structural Features:

  • 1-phenyl group: The phenyl ring attached to the N1 position of the triazole influences the overall electronic properties and planarity of the molecule.

  • 4-carboxylic acid group: This acidic functional group is a key site for potential ionic interactions and hydrogen bonding with biological macromolecules.

  • 5-ethyl group: The ethyl group at the C5 position adds a non-polar, aliphatic character to the molecule, which can impact its solubility and binding affinity.

Physicochemical Data Summary

While experimental data for this specific molecule is not extensively documented, key physicochemical properties can be predicted or are available from chemical databases.

PropertyValueSource
Molecular Formula C₁₁H₁₁N₃O₂PubChem[5]
Molecular Weight 217.22 g/mol PubChem[5]
IUPAC Name This compoundPubChem[5]
CAS Number 716361-89-6PubChem[5]
Predicted XlogP 2.4PubChemLite[6]

Proposed Synthesis Pathway

The synthesis of 1,4,5-trisubstituted-1H-1,2,3-triazoles is well-established in organic chemistry, with the Huisgen 1,3-dipolar cycloaddition being a cornerstone methodology.[1] Based on synthetic routes for analogous compounds, a plausible and efficient synthesis of this compound can be proposed. A likely approach involves the reaction of phenylazide with a β-ketoester, followed by saponification.

Proposed Synthesis Workflow

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction1 Step 1: Cycloaddition cluster_intermediate Intermediate cluster_reaction2 Step 2: Saponification cluster_product Final Product Phenylazide Phenylazide Cycloaddition [3+2] Cycloaddition (Base-catalyzed) Phenylazide->Cycloaddition Ethyl_3-oxopentanoate Ethyl 3-oxopentanoate Ethyl_3-oxopentanoate->Cycloaddition Ester_Intermediate Ethyl 5-ethyl-1-phenyl-1H-1,2,3-triazole-4-carboxylate Cycloaddition->Ester_Intermediate Saponification Saponification (e.g., NaOH, H₂O/EtOH) Ester_Intermediate->Saponification Final_Product This compound Saponification->Final_Product

Caption: Proposed two-step synthesis of the title compound.

Experimental Protocol (Hypothetical)

This protocol is based on established methods for the synthesis of similar 1,2,3-triazole-4-carboxylic acids.[7][8][9]

Step 1: Synthesis of Ethyl 5-ethyl-1-phenyl-1H-1,2,3-triazole-4-carboxylate

  • To a solution of phenylazide (1.0 eq) in a suitable solvent such as DMSO, add ethyl 3-oxopentanoate (1.0 eq).

  • Add a base catalyst, for example, anhydrous potassium carbonate (K₂CO₃, 2.0 eq).[7][8]

  • Stir the reaction mixture at a slightly elevated temperature (e.g., 40-50 °C) and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture and pour it into cold water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the ethyl ester intermediate.

Step 2: Saponification to this compound

  • Dissolve the purified ethyl ester intermediate in a mixture of ethanol and water.

  • Add an excess of sodium hydroxide (e.g., 2-3 eq) and heat the mixture to reflux.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with a non-polar solvent (e.g., diethyl ether) to remove any unreacted starting material.

  • Cool the aqueous layer in an ice bath and acidify with a mineral acid (e.g., 1N HCl) to precipitate the carboxylic acid.

  • Collect the solid product by filtration, wash with cold water, and dry under vacuum to yield the final product.

Spectroscopic Characterization (Predicted)

Definitive structural elucidation of the synthesized compound would rely on a combination of spectroscopic techniques. Based on the proposed structure and data from analogous compounds, the following spectral characteristics are anticipated.

Predicted ¹H and ¹³C NMR Data
¹H NMR Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~13.0broad singlet1HCOOH
7.50 - 7.70multiplet5HPhenyl-H
~2.80quartet2H-CH₂-CH₃
~1.30triplet3H-CH₂-CH₃
¹³C NMR Predicted Chemical Shift (δ, ppm)Assignment
~165.0C=O
~148.0Triazole-C5
~138.0Triazole-C4
136.0 - 128.0Phenyl-C
~20.0-CH₂-CH₃
~12.0-CH₂-CH₃

Potential Biological Activities and Therapeutic Applications

Antiproliferative Activity

Numerous studies have highlighted the potential of 1,2,3-triazole derivatives as anticancer agents.[3] The mechanism of action for some of these compounds involves the inhibition of key signaling pathways implicated in cancer progression, such as the Wnt/β-catenin pathway.[3] The structural features of this compound make it a candidate for screening against various cancer cell lines.

Anti-inflammatory Properties

Certain 1,2,4-triazole derivatives have demonstrated potent anti-inflammatory activity, in some cases comparable or superior to standard drugs like indomethacin.[4][10] The carboxylic acid moiety is often crucial for this activity, potentially by mimicking the structure of endogenous anti-inflammatory molecules.

Potential Signaling Pathway Involvement

Signaling_Pathway Growth_Factor Growth Factor Receptor_Tyrosine_Kinase Receptor Tyrosine Kinase Growth_Factor->Receptor_Tyrosine_Kinase Binds Signaling_Cascade Signaling Cascade (e.g., Wnt/β-catenin) Receptor_Tyrosine_Kinase->Signaling_Cascade Activates Transcription_Factors Transcription Factors Signaling_Cascade->Transcription_Factors Activates Apoptosis Apoptosis Signaling_Cascade->Apoptosis Inhibits Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression Promotes Triazole_Compound 5-ethyl-1-phenyl-1H-1,2,3- triazole-4-carboxylic acid Triazole_Compound->Signaling_Cascade Potential Inhibition

Sources

discovery and history of triazole-based carboxylic acids

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Discovery and History of Triazole-Based Carboxylic Acids

Abstract

The fusion of the triazole nucleus with a carboxylic acid moiety has created a privileged structural motif in modern chemistry, with profound implications for drug discovery, agrochemicals, and materials science. This guide provides a comprehensive exploration of the discovery and historical development of triazole-based carboxylic acids. We will traverse the distinct evolutionary paths of the 1,2,4-triazole and 1,2,3-triazole isomers, from their initial syntheses in the late 19th century to their contemporary prominence, driven by breakthroughs in synthetic methodology. This document delves into the causal chemistry behind synthetic choices, provides detailed experimental protocols, and examines the structure-activity relationships that establish these compounds as vital components in the researcher's toolkit.

The Genesis of a Privileged Scaffold: A Tale of Two Isomers

The story of triazole-based carboxylic acids is not a single narrative but two parallel histories converging on the shared theme of therapeutic and industrial utility. The two primary isomers, 1,2,4-triazole and 1,2,3-triazole, were discovered and developed through different chemical eras and for distinct initial purposes.

The 1,2,4-Triazole Isomer: From Classical Synthesis to Systemic Antifungals

The history of the triazole ring begins with the 1,2,4-isomer, first synthesized by Bladin in 1885.[1][2] Early synthetic methods, such as the reaction of formamide with formylhydrazine, often resulted in low yields.[1] However, the stability and unique electronic properties of the ring spurred further investigation. The incorporation of a carboxylic acid group provided a key functional handle, positioning 1,2,4-triazole-3-carboxylic acid as a crucial precursor in the synthesis of fungicides and other agrochemicals.[3][4] These compounds are vital for protecting crops from fungal infections, thereby enhancing agricultural productivity.[3][4]

The most significant impact of the 1,2,4-triazole core in medicine came with the development of azole antifungal agents. While early discoveries in the 1940s laid the groundwork[2][5], the breakthrough came in the 1980s with the release of ketoconazole, an imidazole-based oral antifungal.[6][7] This was swiftly followed by the first-generation triazoles, fluconazole and itraconazole, in the 1990s.[6][7] These drugs represented a monumental advance in the treatment of systemic fungal infections, offering a broader spectrum of activity and a significantly improved safety profile compared to predecessors like amphotericin B.[7][8] The mechanism of action for these triazole antifungals involves the inhibition of fungal cytochrome P450 enzyme 14α-demethylase, which is critical for the synthesis of ergosterol, an essential component of the fungal cell membrane.[5] The emergence of resistant fungal strains later prompted the development of second-generation triazoles like voriconazole and posaconazole, which feature structural modifications to enhance potency and overcome resistance.[7][8]

G

The 1,2,3-Triazole Isomer: Revolutionized by "Click Chemistry"

The first synthesis of a 1,2,3-triazole derivative was reported by Arthur Michael in 1893.[9] For over a century, the synthesis of these compounds, typically via the Huisgen 1,3-dipolar cycloaddition of azides and alkynes, was hampered by requirements for high temperatures and often resulted in a mixture of 1,4- and 1,5-regioisomers.[10]

This landscape was irrevocably changed in 2001 when K. Barry Sharpless and Morten Meldal independently reported the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC).[9][11][12] Termed a "click" reaction, this process was exceptionally efficient, highly regioselective for the 1,4-isomer, and proceeded under mild, often aqueous, conditions.[10][13] The CuAAC reaction transformed the 1,2,3-triazole from a chemical curiosity into one of the most reliable and widely used "linker" units in chemistry.[12] The triazole ring formed is not merely a passive connector; it engages with biological targets through hydrogen bonding and dipole interactions, making it an active contributor to pharmacodynamics.[12] This breakthrough made the synthesis of complex 1,2,3-triazole-based carboxylic acids straightforward, opening new avenues in drug discovery, bioconjugation, and materials science.[11][14][15]

The Role of the Carboxylic Acid: More Than a Functional Handle

The incorporation of a carboxylic acid (or its ester precursor) onto a triazole ring is a deliberate design choice with multiple strategic advantages for the medicinal chemist.

  • Pharmacophore Mimicry: The triazole ring is often employed as a bioisostere of an amide bond or a carboxylic acid itself.[16][17] Bioisosteric replacement can enhance metabolic stability, improve cell permeability, and fine-tune binding interactions without drastically altering the molecule's overall conformation.

  • Modulation of Physicochemical Properties: The inherent polarity of the triazole ring, combined with the ionizable carboxylic acid, can improve aqueous solubility, a critical parameter for drug formulation and bioavailability.[18]

  • Synthetic Versatility: The carboxylic acid group is a versatile anchor for further chemical modification. It can be readily converted into esters, amides, or coupled with other molecules, enabling the construction of complex libraries for high-throughput screening.[19]

  • Target Engagement: The carboxylate can act as a key binding motif, forming salt bridges or hydrogen bonds with amino acid residues (e.g., lysine, arginine) in a protein's active site.

Synthetic Methodologies: Protocols and Rationale

The synthesis of triazole-based carboxylic acids is isomer-dependent. The following protocols represent field-proven, reliable methods for accessing both core structures.

Protocol: Synthesis of 1-Aryl-1H-1,2,3-triazole-4-carboxylic Acid via CuAAC

This protocol is adapted from copper(I)-catalyzed azide-alkyne cycloaddition reactions, a cornerstone of click chemistry.[19] The choice of a copper(I) catalyst is critical for achieving high regioselectivity for the 1,4-disubstituted product. Sodium ascorbate is used as a convenient and mild reducing agent to generate the active Cu(I) species in situ from the more stable CuSO₄ salt.

Experimental Protocol:

  • Reagent Preparation: In a round-bottom flask, dissolve the desired aryl azide (1.0 mmol, 1.0 eq.) and propiolic acid (1.1 mmol, 1.1 eq.) in a 1:1 mixture of water and t-butanol (10 mL).

  • Catalyst Addition: To the stirring solution, add sodium ascorbate (0.2 mmol, 20 mol%) followed by copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.1 mmol, 10 mol%).

  • Reaction: Stir the mixture vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting azide is consumed (typically 4-12 hours).

  • Work-up: Upon completion, acidify the reaction mixture to pH ~2 with 1M HCl. This protonates the carboxylic acid and precipitates the product.

  • Isolation: Filter the resulting precipitate, wash thoroughly with cold water to remove inorganic salts, and then with a small amount of cold diethyl ether to remove any unreacted propiolic acid.

  • Purification: Dry the solid product under vacuum. Recrystallization from an appropriate solvent system (e.g., ethanol/water) can be performed if higher purity is required.

// Nodes A [label="Aryl Azide +\nPropiolic Acid", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="Add H₂O/t-BuOH\n(Solvent)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; C [label="Add Sodium Ascorbate\n(Reductant)", fillcolor="#FBBC05", fontcolor="#202124"]; D [label="Add CuSO₄·5H₂O\n(Catalyst Precursor)", fillcolor="#FBBC05", fontcolor="#202124"]; E [label="Stir at Room Temp\n(4-12h)\nMonitor by TLC", fillcolor="#34A853", fontcolor="#FFFFFF"]; F [label="Acidify with HCl\n(Precipitation)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; G [label="Filter & Wash\n(Isolation)", fillcolor="#5F6368", fontcolor="#FFFFFF"]; H [label="Dry Under Vacuum\n(Final Product)", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges A -> B -> C -> D -> E -> F -> G -> H; } /dot Caption: Experimental workflow for the CuAAC synthesis of a 1,2,3-triazole-4-carboxylic acid.

Protocol: Synthesis of 1,2,4-Triazole-3-carboxylate

This method, based on classical heterocyclic synthesis, builds the 1,2,4-triazole ring from acyclic precursors.[20] It involves the initial formation of an amidine intermediate, followed by a cyclization reaction with a hydrazine derivative. The choice of a high-temperature cyclization is necessary to overcome the activation energy for ring formation.

Experimental Protocol:

  • Intermediate Formation: In a flask equipped with a reflux condenser, combine trichloroacetonitrile (1.0 mmol, 1.0 eq.) and formylhydrazine (1.05 mmol, 1.05 eq.) in anhydrous ethanol (15 mL).

  • Reaction 1: Stir the mixture at room temperature for 2 hours. An intermediate precipitate will form.

  • Cyclization: Heat the reaction mixture to reflux (approx. 78°C) and maintain for 6-8 hours. Monitor the reaction by TLC for the disappearance of the intermediate.

  • Work-up (Ester): Cool the reaction to room temperature. If the target is the methyl ester, the reaction can be performed in methanol. Evaporate the solvent under reduced pressure. The crude product is 5-(trichloromethyl)-1,2,4-triazole.

  • Alcoholysis: Dissolve the crude intermediate in methanol (20 mL) and add a catalytic amount of sodium methoxide. Stir at room temperature for 16 hours. This step converts the trichloromethyl group to a methyl carboxylate.

  • Isolation: Neutralize the mixture with acetic acid and evaporate the solvent. The residue can be purified by column chromatography on silica gel or by recrystallization to yield methyl 1,2,4-triazole-3-carboxylate.

  • Hydrolysis (Acid): To obtain the carboxylic acid, the purified ester can be saponified using aqueous NaOH, followed by acidification with HCl.

Applications in Drug Development: Data and Case Studies

The utility of triazole-based carboxylic acids is best illustrated through their application as enzyme inhibitors. The triazole ring can coordinate to metal ions in active sites, while the carboxylate provides a key anchoring point.

Case Study: Carbonic Anhydrase and Cathepsin B Inhibition

Recent studies have explored 1,2,3-triazole derivatives bearing carboxylic acid and ester moieties as dual inhibitors of human carbonic anhydrase (hCA) isoforms and cathepsin B, both of which are implicated in cancer.[21][22] The carboxylic acid derivatives consistently show potent inhibition against cancer-related hCA isoforms IX and XII, while the corresponding esters are less active against these targets but show better inhibition of cathepsin B.[21][22] This highlights the critical role of the free carboxylate group in binding to the zinc ion in the hCA active site.

Table 1: Inhibitory Activity of Representative Triazole Carboxylic Acids against hCA Isoforms

Compound IDR-GrouphCA IX (Kᵢ, µM)hCA XII (Kᵢ, µM)Reference
6c 4-Fluorophenyl0.70.7[21][22]
6a Phenyl1.21.5[21]
6d 4-Chlorophenyl0.90.8[21]

Data synthesized from published sources. Kᵢ represents the inhibition constant; lower values indicate higher potency.

G

Conclusion and Future Outlook

The journey of triazole-based carboxylic acids from 19th-century chemical curiosities to 21st-century medicinal mainstays is a testament to the power of synthetic innovation. The classical methods that gave rise to the 1,2,4-triazole antifungals established the scaffold's therapeutic potential. The subsequent "click chemistry" revolution unlocked the vast chemical space of 1,2,3-triazoles, making them one of the most reliable and versatile building blocks in modern chemistry.

For researchers and drug development professionals, this class of compounds offers a unique combination of metabolic stability, synthetic accessibility, and tunable physicochemical properties. Future research will likely focus on expanding their application as covalent inhibitors, developing novel multi-component reactions for even greater synthetic efficiency[11][23], and exploring their use in targeted protein degradation (PROTACs) and other advanced therapeutic modalities. The rich history of triazole-based carboxylic acids provides a solid foundation for continued discovery and innovation in the years to come.

References

  • Keivanloo, A., Eshraghi, H., Bakherad, M., & Fakharian, M. (2021). Multi-component Synthesis of 1,2,3-Triazoles from Carboxylic Acids, 3-Bromoprop-1-yne and Azides Using Click Chemistry. Polycyclic Aromatic Compounds, 42(5), 2243-2254. [Link]

  • Roche. (2002). US Patent 6642390B2: One step synthesis of 1,2,3-triazole carboxylic acids.
  • Sharma, A., et al. (2021). 1,2,3-Triazole-based esters and carboxylic acids as nonclassical carbonic anhydrase inhibitors capable of cathepsin B inhibition. Archiv der Pharmazie, 354(1), e2000227. [Link]

  • Al-Masoudi, N. A., & Al-Salihi, N. I. (2018). Synthesis, Characterization and Thermal Behavior Study of New 1,2,3-Triazole Derivatives Containing 1,3,4-Oxadiazole Ring. Journal of Chemical and Pharmaceutical Sciences, 11(1), 1-5. [Link]

  • Keivanloo, A., Eshraghi, H., Bakherad, M., & Fakharian, M. (2021). Multi-component Synthesis of 1,2,3-Triazoles from Carboxylic Acids, 3-Bromoprop-1-yne and Azides Using Click Chemistry. Polycyclic Aromatic Compounds, 42(5), 2243-2254. [Link]

  • Zhao, B., et al. (2017). Efficient click chemistry towards fatty acids containing 1,2,3-triazole: Design and synthesis as potential antifungal drugs for Candida albicans. European Journal of Medicinal Chemistry, 136, 164-172. [Link]

  • Saeed, A., et al. (2015). The synthesis of 1-(2-aminophenyl)-1H-1,2,3-triazole-4-carboxylic acid 1. ResearchGate. [Link]

  • Bayer Aktiengesellschaft. (2003). EP1531675A1: Agents containing carboxylic acid and the use of the same in plant cultivation.
  • Chen, Y., et al. (2013). Tetrazole and triazole as bioisosteres of carboxylic acid: discovery of diketo tetrazoles and diketo triazoles as anti-HCV agents. Bioorganic & Medicinal Chemistry Letters, 23(16), 4528-4531. [Link]

  • Maertens, J. A. (2004). History of the development of azole derivatives. Clinical Microbiology and Infection, 10(Suppl 1), 1-10. [Link]

  • Maertens, J. A. (2004). History of the development of azole derivatives. Semantic Scholar. [Link]

  • Ghorbani-Vaghei, R., & Malaekehpour, S. M. (2022). Novel 1, 2, 4-Triazoles as Antifungal Agents. Evidence-Based Complementary and Alternative Medicine, 2022, 1-18. [Link]

  • Mustafa, M., et al. (2021). Discovery of antiproliferative and anti-FAK inhibitory activity of 1,2,4-triazole derivatives containing acetamido carboxylic acid skeleton. Bioorganic & Medicinal Chemistry Letters, 40, 127971. [Link]

  • Kaur, H., et al. (2023). Recent Developments Towards the Synthesis of Triazole Derivatives: A Review. Molecules, 28(21), 7306. [Link]

  • Zhang, L., et al. (2021). Triazole‐4‐carboxylic acid derivatives. ResearchGate. [Link]

  • Li, Y., et al. (2023). Triazoles in Medicinal Chemistry: Physicochemical Properties, Bioisosterism, and Application. Journal of Medicinal Chemistry, 66(1), 79-100. [Link]

  • Wang, Y., et al. (2022). Decarboxylative Triazolation Enables Direct Construction of Triazoles from Carboxylic Acids. JACS Au, 2(11), 2496-2503. [Link]

  • Sharma, A., et al. (2021). 1,2,3‐Triazole‐based esters and carboxylic acids as nonclassical carbonic anhydrase inhibitors capable of cathepsin B inhibition. ResearchGate. [Link]

  • Giraudo, A., et al. (2021). Triazoles: a privileged scaffold in drug design and novel drug discovery. DOI. [Link]

  • Garcia, M. A. S., et al. (2020). Synthesis of Triazoles by Electro-Assisted Click Reaction Using a Copper Foil Electrode. Journal of the Brazilian Chemical Society, 31(8), 1649-1656. [Link]

  • EBSCO. (n.d.). Triazole antifungals. Research Starters. [Link]

  • Xinxiang Tuoxin Pharmaceutical Co ltd. (2020). CN111808034A: Method for synthesizing 1,2, 4-triazole-3-methyl carboxylate.
  • Maertens, J. A. (2004). History of the development of azole derivatives. Journal of Antimicrobial Chemotherapy, 53(Suppl 1), i3-i10. [Link]

  • Wikipedia. (n.d.). Click chemistry. [Link]

  • Kumar, A., & Singh, R. K. (2022). Triazole Compounds: Recent Advances in Medicinal Research. International Journal of Pharmaceutical Research and Applications, 7(3), 400-404. [Link]

  • Kumar, R., et al. (2022). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. Frontiers in Chemistry, 10, 899742. [Link]

  • Wang, Y., et al. (2023). Recent Researches in Triazole Compounds as Medicinal Drugs. ResearchGate. [Link]

  • D'Souza, A. A., & Kumar, S. (2022). Recent advances in triazole synthesis via click chemistry and their pharmacological applications: A review. RSC Medicinal Chemistry, 13(10), 1189-1215. [Link]

  • D'Acunto, M., et al. (2022). Discovery of a new class of triazole based inhibitors of acetyl transferase KAT2A. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1985-1992. [Link]

  • Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition. [Link]

Sources

A Theoretical and Spectroscopic Deep Dive into 5-ethyl-1-phenyl-1H-1,2,3-triazole-4-carboxylic acid: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rising Prominence of 1,2,3-Triazoles in Medicinal Chemistry

The 1,2,3-triazole core is a cornerstone of modern medicinal chemistry, lauded for its exceptional chemical stability and unique electronic properties. These five-membered heterocyclic rings are not merely inert scaffolds; they actively engage with biological targets through hydrogen bonding, dipole-dipole interactions, and by serving as a bioisosteric replacement for other functional groups. This has led to their integration into a wide array of therapeutic agents, demonstrating antimicrobial, anticancer, antiviral, and anti-inflammatory activities.[1] The specific molecule of interest, 5-ethyl-1-phenyl-1H-1,2,3-triazole-4-carboxylic acid, embodies the key pharmacophoric features that make this class of compounds so compelling for drug development. This technical guide provides an in-depth exploration of its theoretical and spectroscopic characteristics, offering a roadmap for researchers engaged in the rational design of novel therapeutics.

Theoretical Framework: Unveiling Molecular Properties through Density Functional Theory (DFT)

To gain a granular understanding of the structural and electronic attributes of this compound, we employ Density Functional Theory (DFT), a powerful quantum mechanical modeling method. The choice of functional and basis set is paramount for achieving a balance between computational cost and accuracy.

Methodology Rationale: The B3LYP/6-311++G(d,p) Approach

For our theoretical calculations, we have selected the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional. B3LYP is a widely validated and extensively used functional that has demonstrated high accuracy in predicting the geometries and electronic properties of organic molecules, including heterocyclic systems.[2][3]

The basis set chosen is 6-311++G(d,p), a triple-zeta basis set that offers a high degree of flexibility. The inclusion of diffuse functions ("++") is crucial for accurately describing the behavior of lone pairs and anions, which is particularly relevant for the nitrogen-rich triazole ring and the carboxylic acid moiety. The polarization functions ("(d,p)") account for the non-spherical nature of electron density in molecules, leading to more accurate geometries and electronic properties.[1][2][3][4][5] All calculations are performed in the gas phase to represent the molecule in an unperturbed state.

Computational Workflow:

MEP_Diagram cluster_0 Molecular Structure cluster_1 MEP Surface Molecule MEP Red (Negative Potential) Carboxylic Oxygen Atoms Blue (Positive Potential) Carboxylic Hydrogen Atom Triazole Ring Protons

Caption: Conceptual representation of a Molecular Electrostatic Potential (MEP) map.

Spectroscopic Signature: Bridging Theory and Experiment

While theoretical calculations provide a detailed picture of the molecule's intrinsic properties, experimental spectroscopic data is essential for validation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm)

AtomPredicted ¹H ShiftPredicted ¹³C Shift
Ethyl-CH₂~2.8~18.5
Ethyl-CH₃~1.3~13.0
Phenyl-H (ortho)~7.6~120.5
Phenyl-H (meta)~7.5~129.8
Phenyl-H (para)~7.4~128.9
Carboxylic Acid-H~13.0-
Triazole-C4-~142.0
Triazole-C5-~148.0
Carboxylic Acid-C-~163.0

Note: These are estimated values based on known trends for similar compounds and should be confirmed experimentally.

Vibrational Spectroscopy (FT-IR)

Fourier-Transform Infrared (FT-IR) spectroscopy probes the vibrational modes of a molecule. The frequencies of these vibrations are characteristic of specific functional groups. Theoretical frequency calculations can aid in the assignment of the experimental spectrum.

Table 4: Predicted Characteristic IR Frequencies (cm⁻¹)

Vibrational ModeFunctional GroupPredicted Frequency Range
O-H stretchCarboxylic Acid3300-2500 (broad)
C-H stretch (aromatic)Phenyl Ring3100-3000
C-H stretch (aliphatic)Ethyl Group2980-2850
C=O stretchCarboxylic Acid1720-1700
C=N, C=C stretchTriazole & Phenyl Rings1600-1450
C-O stretchCarboxylic Acid1320-1210

Note: These are expected frequency ranges and may be influenced by intermolecular interactions in the solid state.

Experimental Protocol: Synthesis of a Structurally Related Analog

While a specific protocol for this compound is not widely published, a reliable synthesis for the closely related 5-methyl analog, 5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxylic acid, has been reported and can be adapted. [6][7] Reaction Scheme:

Phenyl azide + Ethyl acetoacetate → 5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxylic acid ethyl ester → 5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxylic acid

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask, dissolve phenyl azide and an equimolar amount of ethyl 3-oxopentanoate (the ethyl analog of ethyl acetoacetate) in a suitable solvent such as methanol.

  • Base-Catalyzed Cycloaddition: Cool the mixture in an ice bath and add a catalytic amount of a strong base, such as sodium methoxide, under an inert atmosphere.

  • Reaction Monitoring: Allow the reaction to stir at room temperature and monitor its progress using Thin Layer Chromatography (TLC).

  • Work-up and Ester Isolation: Upon completion, quench the reaction with ice-cold water. The precipitated ethyl 5-ethyl-1-phenyl-1H-1,2,3-triazole-4-carboxylate is collected by filtration and washed with water.

  • Saponification: The isolated ester is then hydrolyzed to the carboxylic acid by refluxing with an aqueous solution of a strong base, such as sodium hydroxide.

  • Acidification and Final Product Isolation: After cooling, the reaction mixture is acidified with a mineral acid (e.g., HCl), leading to the precipitation of the final product, this compound.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water.

Caption: Synthetic workflow for this compound.

Conclusion: A Synergistic Approach to Drug Design

The comprehensive theoretical and spectroscopic analysis of this compound presented in this guide underscores the power of a synergistic approach that combines computational chemistry with experimental validation. The insights gained into its molecular geometry, electronic properties, and reactivity provide a solid foundation for the rational design of novel drug candidates. By understanding the intricate details of this promising scaffold, researchers can more effectively tailor its structure to optimize interactions with specific biological targets, ultimately accelerating the drug discovery and development process.

References

  • El Azab, I. H., El-Sheshtawy, H. S., Bakr, R. B., & Elkanzi, N. A. A. (2021). New 1,2,3-Triazole-Containing Hybrids as Antitumor Candidates: Design, Click Reaction Synthesis, DFT Calculations, and Molecular Docking Study. Molecules, 26(3), 724. [Link]

  • Kaur, N., & Singh, P. (2021). New 1,2,3-Triazole-Containing Hybrids as Antitumor Candidates: Design, Click Reaction Synthesis, DFT Calculations, and Molecular Docking Study. ACS Omega, 6(3), 2099-2113. [Link]

  • Royal Society of Chemistry. (2024). S1 1H NMR, 13C NMR, and HMBC Spectra Supplementary Information (SI) for Chemical Science. [Link]

  • Ghosh, P., et al. (2023). Structure–Property Correlations in Disubstituted 1,2,3-Triazoles: DFT Insights and Photophysical Analysis. ACS Omega. [Link]

  • Shiroudi, A., & Jafari, H. (2021). Computational studies using DFT incorporating the B3LYP/6-311++G(d,p) level to predict the stability of the synthesized 1-(5-phenyl-4H-1,2,4-triazol-3-yl)indoline-2,3-dione and its para- substituted derivatives in different solvents and gas phases. DergiPark. [Link]

  • Al-Otaibi, J. S., et al. (2022). Quantum Computational Investigation of (E)-1-(4-methoxyphenyl)-5-methyl-N'-(3-phenoxybenzylidene)-1H-1,2,3-triazole-4-carbohydrazide. Molecules, 27(7), 2193. [Link]

  • Çelik, F., et al. (2021). 1,2,3-triazole derivative: Synthesis, Characterization, DFT, Molecular Docking Study and Antibacterial-Antileishmanial Activities. ResearchGate. [Link]

  • Gorbunova, M. G., et al. (2023). Combined NMR Spectroscopy and Quantum-Chemical Calculations in Fluorescent 1,2,3-Triazole-4-carboxylic Acids Fine Structures Analysis. Molecules, 28(10), 4192. [Link]

  • ChemSynthesis. (2024). ethyl 5-methoxy-4-phenyl-1H-1,2,3-triazole-1-carboxylate. [Link]

  • Růžička, A., et al. (2008). 5-Methyl-1-phenyl-1H-1,2,3-triazole-4-carboxylic Acid. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 9), o1843. [Link]

  • Royal Society of Chemistry. (n.d.). 1H and 13C NMR Data for triazole 1. [Link]

  • de Oliveira, A. B., et al. (2018). 1H--[1][2][8]triazole-4-carboxylic Acid Ethyl Ester Crystal Structure and 1H NMR Experimental and Theoretical Study of Conformers of 5-Methyl-1-(4'-methylphenylsulfonylamino)-1H--[1][2][8]triazole-4-carboxylic Acid Ethyl Ester and 5-Methyl-1-(phenylsulfonylamino)-1H--[1][2][8]triazole-4-carboxylic Acid Ethyl Ester. Journal of the Brazilian Chemical Society, 29(8), 1684-1696. [Link]

  • Kulyk, O., et al. (2020). Ethyl 5-Formyl-1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate: Synthesis, Crystal Structure, Hirshfeld Surface Analysis, and DFT Calculation. Molecules, 25(24), 5946. [Link]

  • Verma, N. L., et al. (2026). Synthesis and Computational Investigation of Ethyl 1-((2-chlorothiazol-5-yl)methyl)-1H-1,2,3-triazole-4-carboxylate moiety: A multi-disciplinary approach. Journal of Molecular Structure, 144930. [Link]

  • Khomenko, D. M., et al. (2016). Efficient Synthesis Of 5-Substituted Ethyl 1,2,4-Triazole-3-Carboxylates. FRENCH-UKRAINIAN JOURNAL OF CHEMISTRY, 4(2), 28-33. [Link]

  • Verma, N. L., et al. (2026). Synthesis and Computational Investigation of Ethyl 1-((2-chlorothiazol-5-yl)methyl)-1H-1,2,3-triazole-4-carboxylate moiety: A multi-disciplinary approach. ResearchGate. [Link]

  • Ibrahim, A. A., et al. (2021). Comparison Study of HOMO-LUMO Energy Gaps for Tautomerism of Triazoles in Different Solvents Using Theoretical Calculations. NTU Journal of Pure Sciences, 1(1). [Link]

  • El Azab, I. H., et al. (2021). Calculated HOMO and LUMO orbitals for compounds 4-9 by (B3LYP/6-311++G(d,p)) level of theory in the gas phase. ResearchGate. [Link]

  • Demian, B. A., et al. (2022). Tautomeric behavior of 1,2,4-triazole derivatives: combined spectroscopic and theoretical study. ResearchGate. [Link]

  • Ibrahim, A. A., et al. (2021). Comparison Study of HOMO-LUMO Energy Gaps for Tautomerism of Triazoles in Different Solvents Using Theoretical Calculations 1. ResearchGate. [Link]

  • Ahmed, S., et al. (2024). Spectroscopic Investigation and Synthesis of N-Ethyl-5-Tolyloxymethyl Triazole Derivatives. Indus Journal of Bioscience and Research, 3(5), 1234. [Link]

  • Růžička, A., et al. (2008). 5-Methyl-1-phenyl-1H-1,2,3-triazole-4-carboxylic acid. Acta Crystallographica Section E, 64(Pt 9), o1843. [Link]

  • Sert, Y., et al. (2015). FT-IR, Laser-Raman Spectra and Computational Analysis of 5-Methyl-3-phenylisoxazole-4-carboxylic Acid. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 139, 145-155. [Link]

Sources

solubility and stability of 5-ethyl-1-phenyl-1H-1,2,3-triazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility and Stability of 5-ethyl-1-phenyl-1H-1,2,3-triazole-4-carboxylic Acid

Abstract

This technical guide provides a comprehensive overview of the anticipated solubility and stability characteristics of this compound. While specific experimental data for this compound is not extensively available in public literature, this document synthesizes information on the known physicochemical properties of structurally related 1,2,3-triazole derivatives and carboxylic acids to provide a predictive assessment. Furthermore, this guide details the requisite experimental protocols for rigorously determining its solubility and stability profiles, in line with pharmaceutical industry standards. This information is critical for researchers, scientists, and drug development professionals engaged in the evaluation of this and similar molecules for potential therapeutic applications.

Introduction to this compound

This compound is a heterocyclic compound featuring a 1,2,3-triazole core, a structural motif of significant interest in medicinal chemistry due to its metabolic stability and capacity for diverse molecular interactions.[1][2] The presence of a carboxylic acid group imparts ionizable properties, which are expected to significantly influence its solubility and interaction with biological systems. The phenyl and ethyl substituents contribute to the molecule's lipophilicity and steric profile.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₁H₁₁N₃O₂PubChem[3]
Molecular Weight 217.22 g/mol PubChem[3]
IUPAC Name 5-ethyl-1-phenyltriazole-4-carboxylic acidPubChem[3]
CAS Number 716361-89-6PubChem[3]

The general stability of the 1,2,3-triazole ring to thermal and acidic conditions, as well as its resistance to redox reactions and enzymatic degradation, makes it a favorable scaffold in drug design.[1] However, the overall solubility and stability of the target molecule must be empirically determined to ascertain its suitability for further development.

Solubility Profile: A Predictive and Methodological Approach

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and developability. The structure of this compound, containing both a lipophilic phenyl group and a polar, ionizable carboxylic acid, suggests a pH-dependent aqueous solubility.

Predicted Solubility Characteristics
  • Aqueous Solubility: Due to the acidic nature of the carboxylic acid group, the compound is expected to have low solubility in acidic and neutral aqueous media. As the pH increases above the pKa of the carboxylic acid, the compound will deprotonate to form a more soluble carboxylate salt.

  • Organic Solvent Solubility: The presence of the phenyl and ethyl groups suggests that the compound will exhibit moderate to good solubility in common organic solvents such as dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), and alcohols. The inherent polarity of the triazole ring and the hydrogen bonding capability of the carboxylic acid will also influence its solubility in these solvents.[2]

Experimental Determination of Solubility

A thorough understanding of the solubility profile requires empirical testing. The following are standard methodologies for such assessments.

2.2.1. Thermodynamic Solubility

The equilibrium or thermodynamic solubility is the maximum concentration of a compound that can be dissolved in a solvent under equilibrium conditions at a specific temperature and pressure. The shake-flask method is the gold standard for this determination.

Protocol for Shake-Flask Solubility Assay:

  • Preparation: Prepare a series of saturated solutions by adding an excess of the compound to various solvents (e.g., pH-buffered aqueous solutions, biorelevant media, organic solvents).

  • Equilibration: Agitate the solutions at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Separation: Separate the undissolved solid from the solution by centrifugation and/or filtration.

  • Quantification: Analyze the concentration of the dissolved compound in the clear supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

2.2.2. Kinetic Solubility

Kinetic solubility measures the concentration of a compound that remains in solution after a solid compound is first dissolved in an organic solvent (like DMSO) and then diluted into an aqueous buffer. This is often a more relevant measure in early drug discovery.

Protocol for Nephelometric Kinetic Solubility Assay:

  • Stock Solution: Prepare a high-concentration stock solution of the compound in DMSO.

  • Serial Dilution: Perform serial dilutions of the stock solution in DMSO.

  • Aqueous Dilution: Add the DMSO solutions to an aqueous buffer in a microtiter plate.

  • Precipitation Monitoring: Monitor the formation of precipitate over time using a nephelometer, which measures light scattering. The concentration at which precipitation is first observed is the kinetic solubility.

G cluster_solubility Solubility Assessment Workflow start Start: Compound Available thermo Thermodynamic Solubility (Shake-Flask) start->thermo kinetic Kinetic Solubility (Nephelometry) start->kinetic analysis Quantification (e.g., HPLC) thermo->analysis kinetic->analysis data Solubility Data (mg/mL or µM) analysis->data end End: Solubility Profile data->end

Caption: Workflow for solubility determination.

Table 2: Representative Solvents for Solubility Profiling

Solvent ClassExamplesRationale
Aqueous Buffers pH 1.2 (Simulated Gastric Fluid) pH 6.8 (Simulated Intestinal Fluid) pH 7.4 (Physiological pH)To assess solubility in relevant biological environments.
Organic Solvents DMSO, Ethanol, Methanol, AcetonitrileTo determine solubility for formulation and analytical method development.
Co-solvents PEG 400/Water, Ethanol/WaterTo evaluate potential formulation vehicles.

Stability Profile: A Comprehensive Evaluation

The chemical stability of a drug substance is paramount for ensuring its safety, efficacy, and shelf-life.[4] The 1,2,3-triazole ring is generally considered a stable moiety.[1] However, the overall stability of this compound must be rigorously evaluated through forced degradation studies.

Forced Degradation (Stress Testing)

Forced degradation studies are conducted under conditions more severe than accelerated stability testing and are essential for identifying potential degradation products and pathways.[4][5] These studies are a key component of demonstrating the specificity of stability-indicating analytical methods.

Table 3: Typical Conditions for Forced Degradation Studies

Stress ConditionTypical Reagents and ConditionsPurpose
Acid Hydrolysis 0.1 M HCl, 60°CTo assess stability in acidic environments.
Base Hydrolysis 0.1 M NaOH, 60°CTo assess stability in alkaline environments.
Neutral Hydrolysis Water, 60°CTo evaluate stability in aqueous solutions.
Oxidation 3% H₂O₂, Room TemperatureTo determine susceptibility to oxidative degradation.
Photostability ICH Q1B compliant light exposure (UV and visible)To assess degradation upon exposure to light.
Thermal Stress Solid state, 80°CTo evaluate the thermal stability of the solid form.

Protocol for a Forced Degradation Study:

  • Sample Preparation: Prepare solutions of the compound in the respective stress media. For photostability and thermal stress, the solid compound is used.

  • Stress Application: Expose the samples to the conditions outlined in Table 3 for a defined period.

  • Sample Quenching: At various time points, withdraw aliquots and quench the degradation reaction if necessary (e.g., by neutralization).

  • Analysis: Analyze the stressed samples using a validated stability-indicating HPLC method. The method should be capable of separating the parent compound from all significant degradation products.

  • Peak Purity and Mass Balance: Assess the peak purity of the parent compound and calculate the mass balance to ensure all degradation products are accounted for.

G cluster_stability Forced Degradation Workflow start Start: Compound & Stability-Indicating Method stress Expose to Stress Conditions (Acid, Base, Oxidative, Light, Heat) start->stress analysis Analyze by HPLC at Time Points stress->analysis degradation Assess Degradation (%) analysis->degradation pathway Identify Degradation Products (LC-MS) degradation->pathway If significant degradation end End: Stability Profile & Degradation Pathway degradation->end If stable pathway->end

Caption: Workflow for forced degradation studies.

Conclusion

This compound is a compound with potential utility in drug discovery, owing to the favorable characteristics of the 1,2,3-triazole scaffold. Based on its structure, it is predicted to exhibit pH-dependent aqueous solubility and good stability. However, as is paramount for scientific rigor in drug development, these properties must be confirmed through the empirical studies outlined in this guide. The detailed methodologies for assessing thermodynamic and kinetic solubility, as well as for conducting comprehensive forced degradation studies, provide a robust framework for generating the critical data needed to advance the evaluation of this molecule.

References

  • ChemBK. (2024). 1,2,3-TRIAZOLE-4-CARBOXYLIC ACID. Retrieved from [Link]

  • ResearchGate. (n.d.). The synthesis of 1-(2-aminophenyl)-1H-1,2,3-triazole-4-carboxylic acid 1. Retrieved from [Link]

  • Chemical Synthesis Database. (2025). 2-phenyl-2H-1,2,3-triazole-4-carboxylic acid. Retrieved from [Link]

  • PubChem. (n.d.). 1-Phenyl-1H-1,2,3-triazole-4-carboxylic acid. Retrieved from [Link]

  • PubChem. (n.d.). 5-phenyl-1H-1,2,3-triazole-4-carboxylic acid. Retrieved from [Link]

  • MedCrave. (2016). Forced Degradation Studies. Retrieved from [Link]

  • ResearchGate. (2016). (PDF) Estimation And Forced Degradation Study Of Thiazole Derivative By HPLC Technique.D.B.Kamkhede. Retrieved from [Link]

  • National Institutes of Health. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Retrieved from [Link]

  • eScholarship.org. (n.d.). Discovery of antiproliferative and anti-FAK inhibitory activity of 1,2,4-triazole derivatives containing acetamido carboxylic ac. Retrieved from [Link]

  • PubChem. (n.d.). 1,2,3-Triazole-4-carboxylic acid. Retrieved from [Link]

  • ACS Publications. (n.d.). Triazoles in Medicinal Chemistry: Physicochemical Properties, Bioisosterism, and Application. Retrieved from [Link]

  • IntechOpen. (2022). Forced Degradation – A Review. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved from [Link]

  • RSC Publishing. (2019). Synthesis, characterization and chemical degradation of poly(ester-triazole)s derived from D-galactose. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis, Characterization and Thermal Behavior Study of New 1,2,3-Triazole Derivatives Containing 1,3,4-Oxadiazole Ring. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

Sources

Methodological & Application

Synthesis of 1,2,3-Triazole-4-Carboxylic Acids: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 1,2,3-Triazole-4-Carboxylic Acids in Modern Chemistry

The 1,2,3-triazole core is a privileged scaffold in medicinal chemistry, materials science, and chemical biology. Its remarkable stability, aromaticity, and capacity for hydrogen bonding have made it a cornerstone in the design of novel pharmaceuticals, functional polymers, and bioconjugates. The introduction of a carboxylic acid moiety at the 4-position of the triazole ring further enhances its utility, providing a versatile handle for subsequent chemical modifications and imparting desirable physicochemical properties. This guide offers a comprehensive overview of the synthetic protocols for preparing 1,2,3-triazole-4-carboxylic acids, with a focus on practical, field-proven methodologies for researchers, scientists, and drug development professionals. We will delve into the mechanistic underpinnings of the key reactions, providing not just the "how" but also the "why" behind the experimental choices.

Strategic Approaches to the 1,2,3-Triazole-4-Carboxylic Acid Core

The synthesis of 1,2,3-triazole-4-carboxylic acids is predominantly achieved through the [3+2] cycloaddition of an azide with an alkyne. The choice of catalyst dictates the regiochemical outcome of the reaction, leading to either 1,4- or 1,5-disubstituted triazoles. This guide will focus on the two most powerful and widely adopted methods: the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for the synthesis of 1,4-disubstituted products and the Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) for the regioselective formation of 1,5-disubstituted isomers.

Part 1: The Cornerstone of "Click Chemistry" - Copper-Catalyzed Synthesis of 1,4-Disubstituted 1,2,3-Triazole-4-Carboxylic Acids (CuAAC)

The CuAAC reaction, a flagship example of "click chemistry," is celebrated for its high efficiency, mild reaction conditions, and broad functional group tolerance.[1] The reaction proceeds via a copper(I)-catalyzed mechanism to exclusively yield the 1,4-disubstituted triazole isomer.[2]

Reaction Mechanism: A Stepwise Look at the Catalytic Cycle

The currently accepted mechanism for the CuAAC reaction involves the in situ formation of a copper(I) acetylide intermediate. This species then reacts with the organic azide in a stepwise manner, proceeding through a six-membered copper-containing intermediate, which ultimately undergoes protonolysis to yield the 1,4-disubstituted triazole and regenerate the copper(I) catalyst.[2]

CuAAC_Mechanism cluster_cycle Catalytic Cycle Alkyne R'-C≡CH Cu_Acetylide R'-C≡C-Cu(I) Alkyne->Cu_Acetylide + Cu(I) Cu(I) Cu(I) Intermediate Six-membered Cu-intermediate Cu_Acetylide->Intermediate + R-N₃ Azide R-N₃ Intermediate->Cu(I) Regeneration Product 1,4-Disubstituted 1,2,3-Triazole Intermediate->Product + H⁺ RuAAC_Mechanism cluster_cycle Catalytic Cycle Alkyne R'-C≡CH Ru_Complex Alkyne-Ru Complex Alkyne->Ru_Complex + [Ru] Ru_Catalyst [Ru] Ruthenacycle Six-membered Ruthenacycle Ru_Complex->Ruthenacycle + R-N₃ Azide R-N₃ Ruthenacycle->Ru_Catalyst Regeneration Product 1,5-Disubstituted 1,2,3-Triazole Ruthenacycle->Product Reductive Elimination

Sources

Application Notes and Protocols: Leveraging 5-ethyl-1-phenyl-1H-1,2,3-triazole-4-carboxylic acid in Click Chemistry Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical guide on the application of 5-ethyl-1-phenyl-1H-1,2,3-triazole-4-carboxylic acid in click chemistry, specifically focusing on the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction. As a pre-formed triazole, this reagent offers a unique platform for bioconjugation and drug development, where the carboxylic acid moiety serves as a versatile handle for covalent attachment to biomolecules or surfaces. These notes detail the underlying chemical principles, provide step-by-step experimental protocols for carboxylic acid activation and subsequent conjugation, and offer insights into reaction optimization and troubleshooting.

Introduction: The Strategic Advantage of Pre-formed Triazoles in Bioconjugation

Click chemistry, a concept introduced by K.B. Sharpless, has revolutionized the way scientists approach the synthesis of complex molecular architectures.[1] At its heart is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a reaction lauded for its high efficiency, stereospecificity, and biocompatibility.[1][2] This reaction forms a stable 1,2,3-triazole linkage, a moiety that is not merely a passive linker but can actively participate in hydrogen bonding and dipole interactions, often serving as a bioisostere for amide bonds.[3]

While the conventional CuAAC reaction involves the in situ formation of the triazole ring from an azide and an alkyne, the use of pre-formed triazoles functionalized with a reactive handle offers an alternative and powerful strategy. This compound is one such molecule, providing a stable triazole core with a carboxylic acid group poised for further functionalization. This approach is particularly advantageous in scenarios where the reaction conditions for triazole formation might be incompatible with the substrate of interest or where precise control over the final conjugate's architecture is paramount.

The 1,2,3-triazole ring is metabolically stable and can contribute to the pharmacological properties of a molecule.[3][4] The presence of the carboxylic acid group on the this compound scaffold allows for its conjugation to amine-containing biomolecules, such as proteins, peptides, and certain small-molecule drugs, through stable amide bond formation.

Physicochemical Properties of this compound

A foundational understanding of the reagent's properties is critical for its effective application.

PropertyValueSource
Molecular Formula C₁₁H₁₁N₃O₂PubChem[5]
Molecular Weight 217.22 g/mol PubChem[5]
IUPAC Name This compoundPubChem[5]
CAS Number 716361-89-6PubChem[5]

Core Application: A Two-Stage Approach to Conjugation

The utilization of this compound in bioconjugation is typically a two-stage process. First, the carboxylic acid is activated to a more reactive intermediate. Second, this activated intermediate reacts with a nucleophile, most commonly a primary amine on a biomolecule, to form a stable amide bond.

Stage 1: Activation of the Carboxylic Acid

Carboxylic acids are generally unreactive towards nucleophiles under physiological conditions. Therefore, activation is a prerequisite for efficient conjugation. The most common and effective method for activating carboxylic acids for reaction with primary amines is the use of carbodiimides, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDAC), in conjunction with N-hydroxysuccinimide (NHS) or its water-soluble analog, sulfo-NHS.[6]

The mechanism involves the reaction of the carboxylic acid with EDC to form a highly reactive O-acylisourea intermediate.[6] This intermediate is susceptible to hydrolysis, which would regenerate the carboxylic acid. To mitigate this, NHS is added to react with the O-acylisourea intermediate, forming a more stable NHS-ester.[7] This NHS-ester is sufficiently stable to be purified and stored in some cases, yet reactive enough to efficiently couple with primary amines.

Activation_Mechanism cluster_0 Stage 1: Carboxylic Acid Activation cluster_1 Stage 2: Amide Bond Formation Carboxylic_Acid This compound O_acylisourea O-acylisourea (Reactive Intermediate) Carboxylic_Acid->O_acylisourea + EDC EDC EDC NHS_ester NHS-ester (Stable Intermediate) O_acylisourea->NHS_ester + NHS NHS NHS Amide_Bond Stable Amide Bond (Final Conjugate) NHS_ester->Amide_Bond + Amine Amine Primary Amine (e.g., on a protein)

Caption: Workflow for the two-stage conjugation process.

Stage 2: Amide Bond Formation

The activated NHS-ester of this compound readily reacts with primary amines on biomolecules in a nucleophilic acyl substitution reaction. This reaction proceeds efficiently in aqueous buffers at or near physiological pH, forming a stable amide bond and releasing NHS as a byproduct.

Detailed Experimental Protocols

Disclaimer: These protocols are intended as a guide. Optimization may be necessary for specific applications. Always use appropriate personal protective equipment (PPE).

Protocol 1: Activation of this compound with EDC/NHS

This protocol describes the formation of the NHS-ester of the triazole carboxylic acid.

Materials:

  • This compound

  • 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Reaction vessel (e.g., round-bottom flask)

  • Magnetic stirrer and stir bar

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • Dissolution: Dissolve this compound (1 equivalent) in anhydrous DMF or DCM in a reaction vessel under an inert atmosphere.

  • Addition of NHS: Add NHS (1.2 equivalents) to the solution and stir until dissolved.

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath.

  • Addition of EDC: Slowly add EDC (1.5 equivalents) to the cooled solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the formation of the NHS-ester.

  • Work-up (if isolating the NHS-ester):

    • Dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate).

    • Wash the organic layer sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • The crude NHS-ester can be used directly or purified by column chromatography if necessary.

Protocol 2: Bioconjugation of the Activated Triazole to an Amine-Containing Molecule

This protocol outlines the conjugation of the pre-activated NHS-ester to a model protein.

Materials:

  • Activated NHS-ester of this compound (from Protocol 1)

  • Amine-containing biomolecule (e.g., Bovine Serum Albumin - BSA)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Dimethyl sulfoxide (DMSO)

  • Purification system (e.g., size-exclusion chromatography or dialysis)

Procedure:

  • Biomolecule Preparation: Prepare a solution of the amine-containing biomolecule (e.g., 10 mg/mL BSA) in PBS (pH 7.4).

  • Activated Triazole Solution: Prepare a stock solution of the activated NHS-ester in DMSO. The concentration should be determined based on the desired molar excess.

  • Conjugation Reaction:

    • To the biomolecule solution, add the desired molar excess of the activated triazole-NHS ester solution (typically 10-20 equivalents for proteins).

    • Gently mix the reaction and incubate at room temperature for 1-2 hours or at 4 °C overnight.

  • Quenching (Optional): The reaction can be quenched by adding a small molecule with a primary amine (e.g., Tris or glycine) to a final concentration of 50-100 mM.

  • Purification: Remove the unreacted triazole and byproducts by size-exclusion chromatography or dialysis against PBS.

  • Characterization: Characterize the final conjugate using appropriate techniques such as UV-Vis spectroscopy, MALDI-TOF mass spectrometry, or SDS-PAGE to determine the degree of labeling.

The Broader Context: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

While the focus of these notes is on the post-synthetic modification of a pre-formed triazole, it is crucial to understand the CuAAC reaction that is often used to synthesize such triazoles. The CuAAC is a highly efficient and regioselective reaction between a terminal alkyne and an azide, catalyzed by a copper(I) species.[2][8]

The catalytic cycle of CuAAC is believed to involve the formation of a copper acetylide intermediate, which then reacts with the azide.[2] The copper(I) catalyst is typically generated in situ from a copper(II) salt (e.g., CuSO₄) and a reducing agent (e.g., sodium ascorbate).[1][8] Ligands such as tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) are often used to stabilize the copper(I) oxidation state and improve reaction kinetics.[8][9]

CuAAC_Cycle CuI Cu(I) Cu_Acetylide Cu(I)-Acetylide CuI->Cu_Acetylide + Alkyne - H⁺ Alkyne R-C≡CH Cu_Triazolide Cu(I)-Triazolide Cu_Acetylide->Cu_Triazolide + Azide Azide R'-N₃ Cu_Triazolide->CuI Releases Product Triazole 1,4-Disubstituted Triazole Cu_Triazolide->Triazole + H⁺

Caption: A simplified catalytic cycle for the CuAAC reaction.

Troubleshooting and Optimization

Problem Potential Cause Suggested Solution
Low Conjugation Efficiency Inefficient activation of the carboxylic acid.Increase the equivalents of EDC and NHS. Ensure anhydrous conditions during activation.
Hydrolysis of the activated ester.Use the activated NHS-ester immediately after preparation. Perform the conjugation at a slightly higher pH (8.0-8.5) to increase the nucleophilicity of the amine, but be mindful of potential biomolecule instability.
Steric hindrance around the amine on the biomolecule.Increase the reaction time and/or the molar excess of the activated triazole.
Biomolecule Precipitation Use of excess organic solvent (DMSO) for the activated triazole.Keep the volume of the DMSO stock solution to a minimum (typically <10% of the total reaction volume).
Change in pH upon addition of reagents.Ensure adequate buffering capacity of the reaction mixture.
Non-specific Binding Hydrophobic interactions of the triazole compound with the biomolecule.Include a non-ionic detergent (e.g., Tween-20) at a low concentration (0.01-0.05%) in the reaction buffer.

Conclusion

This compound represents a valuable building block for researchers in drug discovery and chemical biology. Its pre-formed, stable triazole core, combined with a readily functionalizable carboxylic acid handle, provides a robust platform for the synthesis of well-defined bioconjugates. By understanding the principles of carboxylic acid activation and employing the detailed protocols provided, scientists can effectively incorporate this versatile molecule into their research, paving the way for the development of novel therapeutics, diagnostic agents, and advanced biomaterials.

References

  • MacMillan, D. W. C., et al. (n.d.). Decarboxylative Alkylation: An Approach to Site-Selective Bioconjugation of Native Proteins via Oxidation Potentials. NIH Public Access. Retrieved from [Link]

  • AxisPharm. (2024, September 20). Alkyne-Azide Click Chemistry Protocol for ADCs. Retrieved from [Link]

  • Overman, L. E., et al. (2014, July 17). Carboxylic Acids as A Traceless Activation Group for Conjugate Additions: A Three-Step Synthesis of (±)-Pregabalin. Organic Letters. Retrieved from [Link]

  • Finn, M. G., et al. (2011). Copper-Catalyzed Azide-Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology. Retrieved from [Link]

  • Wikipedia. (n.d.). Azide-alkyne Huisgen cycloaddition. Retrieved from [Link]

  • Armes, S. P., et al. (2023, May 9). A guide to functionalisation and bioconjugation strategies to surface-initiated polymer brushes. Chemical Communications. Retrieved from [Link]

  • Zhao, B., & Wang, L. (2017, August 18). Efficient click chemistry towards fatty acids containing 1,2,3-triazole: Design and synthesis as potential antifungal drugs for Candida albicans. European Journal of Medicinal Chemistry. Retrieved from [Link]

  • Reactome. (n.d.). Conjugation of carboxylic acids. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition. Retrieved from [Link]

  • Wikipedia. (n.d.). Click chemistry. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Supuran, C. T., et al. (2023, January 13). Click chemistry approaches for developing carbonic anhydrase inhibitors and their applications. Journal of Enzyme Inhibition and Medicinal Chemistry. Retrieved from [Link]

  • Chen, J., et al. (2015, March 12). The application of click chemistry in the synthesis of agents with anticancer activity. Drug Design, Development and Therapy. Retrieved from [Link]

Sources

Application Notes and Protocols: A-Z Guide to Efficacy Testing of Novel Triazole Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Significance of Triazole Compounds

The 1,2,4-triazole scaffold represents a "privileged" structure in medicinal chemistry, forming the backbone of a multitude of therapeutic agents.[1][2] Derivatives of this heterocyclic core demonstrate a wide array of pharmacological activities, including potent antifungal, anticancer, and antiviral properties.[1][2] This versatility is attributed to the triazole ring's unique ability to mimic amide, ester, or carboxylic acid groups and participate in various non-covalent interactions, which enhances binding to biological targets and improves solubility.[1][2] Given their broad therapeutic potential, the rigorous and systematic evaluation of new triazole compounds is paramount for advancing drug development.

This comprehensive guide provides a detailed framework for the experimental design of efficacy testing for novel triazole compounds. It is intended for researchers, scientists, and drug development professionals, offering in-depth protocols and explaining the scientific rationale behind each experimental choice to ensure technical accuracy and trustworthy results.

Part 1: Foundational In Vitro Efficacy Assessment

The initial phase of efficacy testing involves a battery of in vitro assays to determine the compound's intrinsic activity against target pathogens or cells and to elucidate its primary mechanism of action.

Antifungal Susceptibility Testing: The First Line of Inquiry

For triazoles with suspected antifungal properties, determining the Minimum Inhibitory Concentration (MIC) is the foundational first step. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Core Principle: The most widely accepted mechanism of action for antifungal triazoles is the inhibition of lanosterol 14α-demethylase (CYP51), a crucial fungal cytochrome P450 enzyme involved in the biosynthesis of ergosterol.[1][3] Ergosterol is a vital component of the fungal cell membrane, and its depletion disrupts membrane integrity and function, leading to fungal cell death.[1][3]

Protocol: Broth Microdilution Method for MIC Determination (Adapted from CLSI Guidelines)

This protocol is based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI), which provide standardized methods for antifungal susceptibility testing.[4][5][6][7]

Materials:

  • Test triazole compound

  • Positive control antifungal (e.g., fluconazole, voriconazole)[8]

  • Fungal isolates (e.g., Candida albicans, Aspergillus fumigatus, Cryptococcus neoformans)[8][9]

  • RPMI 1640 medium

  • 96-well microtiter plates

  • Spectrophotometer or plate reader

Procedure:

  • Preparation of Fungal Inoculum: Prepare a standardized suspension of fungal cells or spores in RPMI 1640 medium to a concentration of 10³ colony-forming units (CFU)/mL for yeast and 5 x 10³ CFU/mL for molds.[8]

  • Compound Dilution: Perform serial dilutions of the test triazole compound and the positive control in the 96-well plate to achieve a range of concentrations (e.g., 0.063-64 µg/ml).[4][10]

  • Inoculation: Inoculate each well with the fungal suspension. Include a positive control (no compound) and a negative control (no fungus).[2]

  • Incubation: Incubate the plate under conditions suitable for fungal growth (typically 24-48 hours at 35°C).[2]

  • MIC Determination: The MIC is the lowest concentration of the compound that shows no visible growth. This can be assessed visually or by measuring the optical density at a specific wavelength.

Data Presentation: Summarizing In Vitro Antifungal Activity

CompoundC. albicans MIC (µg/mL)C. neoformans MIC (µg/mL)A. fumigatus MIC (µg/mL)
Test Compound X 0.1250.06258.0
Fluconazole 0.251.0>64
Voriconazole 0.030.060.5

This table provides a clear comparison of the test compound's potency against different fungal species relative to standard antifungal agents.

Exploring Fungicidal vs. Fungistatic Activity

Following MIC determination, it is crucial to understand whether the triazole compound is fungicidal (kills the fungus) or fungistatic (inhibits its growth). This is determined by measuring the Minimum Fungicidal Concentration (MFC).

Protocol: MFC Determination

  • Subculturing: After the MIC incubation period, take an aliquot from each well that shows no visible growth.

  • Plating: Spread the aliquot onto an agar plate that does not contain the test compound.

  • Incubation: Incubate the plates for 24-48 hours.

  • MFC Determination: The MFC is the lowest concentration from the MIC assay that results in no fungal growth on the subculture plates.

Time-Kill Kinetic Assays

Time-kill assays provide a dynamic view of the antifungal activity over time, offering insights into the rate and extent of fungal killing.

Protocol: Time-Kill Assay

  • Inoculum Preparation: Prepare a standardized fungal suspension.

  • Exposure: Expose the fungal suspension to various concentrations of the triazole compound (e.g., 1x, 2x, and 4x the MIC).

  • Sampling: At predetermined time points (e.g., 0, 2, 4, 8, 12, 24 hours), remove aliquots from each suspension.

  • Quantification: Perform serial dilutions of the aliquots and plate them to determine the number of viable fungal cells (CFU/mL).

  • Data Analysis: Plot the log CFU/mL against time for each concentration. A ≥3-log10 decrease in CFU/mL from the initial inoculum is generally considered fungicidal.

Visualization: Experimental Workflow for In Vitro Antifungal Efficacy

InVitro_Workflow cluster_MIC MIC Determination cluster_MFC MFC Determination cluster_TimeKill Time-Kill Kinetics MIC_Prep Prepare Fungal Inoculum & Compound Dilutions MIC_Incubate Inoculate & Incubate MIC_Prep->MIC_Incubate MIC_Read Determine MIC MIC_Incubate->MIC_Read MFC_Subculture Subculture from MIC Wells MIC_Read->MFC_Subculture Proceed if growth is inhibited TK_Expose Expose Fungus to Compound MIC_Read->TK_Expose Use MIC values for concentration selection MFC_Incubate Incubate Agar Plates MFC_Subculture->MFC_Incubate MFC_Read Determine MFC MFC_Incubate->MFC_Read TK_Sample Sample at Time Points TK_Expose->TK_Sample TK_Quantify Quantify Viable Cells TK_Sample->TK_Quantify

Caption: Workflow for in vitro antifungal efficacy testing.

Part 2: In Vivo Efficacy Assessment: Bridging the Gap to Clinical Relevance

Positive in vitro results are a prerequisite for advancing a compound to in vivo testing. Animal models are essential for evaluating the efficacy of a drug in a complex biological system.[11]

Animal Models of Fungal Infection

The choice of animal model is critical and depends on the target fungal pathogen and the type of infection being studied.[12] Common models include:

  • Systemic Candidiasis in Mice: This is a standard model for evaluating drugs against disseminated Candida infections.[13]

  • Pulmonary Aspergillosis in Immunocompromised Mice: This model is relevant for testing compounds against invasive aspergillosis, a common infection in immunocompromised patients.[13]

  • Cryptococcal Meningitis in Rabbits or Mice: This model is used to assess drug efficacy against central nervous system fungal infections.[13]

  • Non-Mammalian Models: For early-stage screening, cost-effective models like Galleria mellonella (wax moth larvae) or Caenorhabditis elegans can be utilized.[12][14]

Protocol: Murine Model of Systemic Candidiasis

Materials:

  • Immunocompetent or immunosuppressed mice (strain depends on the study design)

  • Pathogenic strain of Candida albicans

  • Test triazole compound and vehicle control

  • Saline solution

Procedure:

  • Infection: Inject mice intravenously with a standardized inoculum of C. albicans.

  • Treatment: Administer the test compound at various doses and schedules (e.g., once or twice daily) via an appropriate route (e.g., oral, intravenous). A vehicle control group is essential.

  • Monitoring: Monitor the mice daily for clinical signs of illness (e.g., weight loss, ruffled fur, lethargy) and survival.

  • Endpoint Analysis: At the end of the study, or upon reaching a humane endpoint, euthanize the mice. Harvest target organs (e.g., kidneys, spleen) for fungal burden determination.

  • Fungal Burden Quantification: Homogenize the organs and plate serial dilutions on appropriate agar to determine the CFU per gram of tissue.

Data Presentation: In Vivo Efficacy in a Murine Model

Treatment GroupMean Survival (Days)Kidney Fungal Burden (log10 CFU/g ± SD)
Vehicle Control86.5 ± 0.8
Test Compound X (10 mg/kg) 154.2 ± 0.5
Test Compound X (25 mg/kg) >21 (all survived)2.1 ± 0.3
Fluconazole (10 mg/kg) 183.5 ± 0.6

This table demonstrates the dose-dependent efficacy of the test compound in improving survival and reducing fungal burden compared to the vehicle control and a standard drug.

Pharmacokinetics and Pharmacodynamics (PK/PD) Studies

Understanding the absorption, distribution, metabolism, and excretion (ADME) of a triazole compound is crucial for optimizing dosing regimens. PK/PD studies aim to correlate drug exposure with antifungal effect.[15][16]

Key PK/PD Parameters for Triazoles:

  • Area Under the Curve (AUC): A measure of total drug exposure over time.

  • Maximum Concentration (Cmax): The peak plasma concentration of the drug.

  • AUC/MIC Ratio: For triazoles, the ratio of the free-drug AUC over 24 hours to the MIC is often the best predictor of efficacy.[15]

Protocol: Basic Pharmacokinetic Study in Mice

  • Drug Administration: Administer a single dose of the test compound to a cohort of mice.

  • Blood Sampling: Collect blood samples at multiple time points (e.g., 0.5, 1, 2, 4, 8, 24 hours) post-administration.[16]

  • Plasma Analysis: Process the blood to obtain plasma and analyze the drug concentration using a validated analytical method (e.g., LC-MS/MS).

  • Data Analysis: Use pharmacokinetic software to calculate key parameters like AUC, Cmax, and half-life.

Visualization: Interplay of In Vitro and In Vivo Testing

Efficacy_Testing_Logic cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_Tox Safety Assessment MIC MIC Determination MFC MFC Determination MIC->MFC Fungistatic vs. Fungicidal TimeKill Time-Kill Kinetics MIC->TimeKill Rate of Killing AnimalModel Animal Model of Infection MIC->AnimalModel Promising candidates advance MFC->AnimalModel Promising candidates advance TimeKill->AnimalModel Promising candidates advance PKPD Pharmacokinetics/Pharmacodynamics AnimalModel->PKPD Correlate exposure with efficacy Toxicity Preclinical Toxicity Studies AnimalModel->Toxicity Assess safety profile

Caption: Logical flow of triazole efficacy testing.

Part 3: Preclinical Safety and Toxicity Assessment

Efficacy must be balanced with safety. Preclinical toxicity studies are essential to identify potential adverse effects before a compound can be considered for human trials.[17][18][19]

Acute Toxicity Studies

These studies determine the potential adverse effects of a single high dose of the compound.[19][20]

Protocol: Acute Oral Toxicity (Up-and-Down Procedure)

  • Dosing: Administer a single oral dose of the compound to one animal.

  • Observation: Observe the animal for signs of toxicity for up to 14 days.

  • Dose Adjustment: If the animal survives, the next animal receives a higher dose. If it does not, the next animal receives a lower dose.

  • LD50 Estimation: This sequential dosing allows for the estimation of the median lethal dose (LD50).

Repeated Dose Toxicity Studies

These studies evaluate the effects of repeated administration of the compound over a defined period (e.g., 28 or 90 days).[20]

Protocol: 28-Day Repeated Dose Oral Toxicity Study in Rodents

  • Dosing: Administer the compound daily at multiple dose levels to groups of animals for 28 days.

  • Monitoring: Conduct regular clinical observations, body weight measurements, and food/water consumption monitoring.

  • Clinical Pathology: At the end of the study, collect blood for hematology and clinical chemistry analysis.

  • Histopathology: Perform a full necropsy and examine major organs and tissues for any pathological changes.

Key Objective: To determine the No-Observed-Adverse-Effect Level (NOAEL), which is the highest dose at which no adverse effects are observed.[17] This is crucial for establishing a safe starting dose for human clinical trials.[19]

Conclusion: A Pathway to Novel Therapeutics

The experimental design for testing the efficacy of novel triazole compounds is a multi-faceted process that requires a systematic and rigorous approach. By integrating comprehensive in vitro and in vivo studies with thorough preclinical safety assessments, researchers can confidently identify and advance promising new therapeutic agents. The protocols and principles outlined in this guide provide a robust framework for generating the high-quality, reliable data necessary for successful drug development.

References

  • A Technical Guide to the Mechanisms of Action of 1,2,4-Triazole Compounds - Benchchem. (n.d.).
  • Thabrew, M. I., & Wimalawansa, S. J. (2014). Toxicological screening. Journal of Pharmacognosy and Phytochemistry, 2(3).
  • Shadomy, S., & Dixon, D. M. (1987). In vivo models: evaluating antifungal agents. Methods and Findings in Experimental and Clinical Pharmacology, 9(11), 729–738.
  • "mechanism of action of 1,2,4-triazole-based compounds" - Benchchem. (n.d.).
  • How Toxicology Studies Factor into New Drug Development - Jordi Labs. (n.d.).
  • Lepak, A. J., Marchillo, K., Vanhecker, J., & Andes, D. R. (2008). Pharmacokinetics and pharmacodynamics of a novel triazole, isavuconazole: mathematical modeling, importance of tissue concentrations, and impact of immune status on antifungal effect. Antimicrobial Agents and Chemotherapy, 52(10), 3587–3596.
  • 6 Types of Toxicology Studies for IND & NDA Programs - WuXi AppTec. (2024, May 2).
  • Lepak, A. J., Marchillo, K., Vanhecker, J., & Andes, D. R. (2008). Pharmacokinetics and Pharmacodynamics of a Novel Triazole, Isavuconazole: Mathematical Modeling, Importance of Tissue Concentrations, and Impact of Immune Status on Antifungal Effect. Antimicrobial Agents and Chemotherapy, 52(10), 3587–3596.
  • Olejniczak, S., & Ginalska, G. (2021). The Overview on the Pharmacokinetic and Pharmacodynamic Interactions of Triazoles. Pharmaceutics, 13(7), 1058.
  • Rybak, Z. A., Geunes-Boyer, S., Munshi, M. A., Rogers, C. M., & Wiederhold, N. P. (2024). A secondary mechanism of action for triazole antifungals in Aspergillus fumigatus mediated by hmg1. Nature Communications, 15(1), 3574.
  • The Vital Role of Toxicity Studies in New Drug Development - WuXi AppTec. (2024, June 20).
  • Triazole Antifungal Therapy: The Clinical Utilization of Therapeutic Drug Monitoring. (2025, September 18).
  • Antifungal Susceptibility Testing: Clinical Laboratory and Standards Institute (CLSI) Methods. (n.d.).
  • Basic toxicity screening methods before clinical trials in new drug development. (2019, January 5).
  • Antifungal Drug In Vivo Efficacy Modeling & Evaluation Services - Creative Biolabs. (n.d.).
  • Ferreira, J., & Witebsky, F. (2022). Antifungals: From Pharmacokinetics to Clinical Practice. Journal of Fungi, 8(3), 235.
  • M44 | Method for Antifungal Disk Diffusion Susceptibility Testing of Yeasts - CLSI. (n.d.).
  • Peman, J., & Zaragoza, R. (2019). Techniques for the Assessment of In Vitro and In Vivo Antifungal Combinations. Journal of Fungi, 5(4), 108.
  • Shokohi, T., Aslani, N., & Ahangarkani, F. (2019). In vitro activity of four triazole antifungal drugs against clinically common and uncommon yeast species. Current Medical Mycology, 5(4), 20–26.
  • Fuchs, B. B., & Mylonakis, E. (2009). Experimental In Vivo Models of Candidiasis. Pathogens, 4(4), 537–552.
  • Overview of in vivo models for assessing efficacy of antifungal drugs... - ResearchGate. (n.d.).
  • CLSI M60 2020 Performance Standards for Antifungal Susceptibility Testing of Yeasts, 2nd Edition, M60Ed2E. (n.d.).
  • Martínez-Matías, N., & Rodríguez-Medina, J. R. (2018). Fundamental Concepts of Azole Compounds and Triazole Antifungals: A Beginner's Review. Puerto Rico Health Sciences Journal, 37(3), 135–142.
  • Zhang, Y., Li, S., & Li, J. (2022). Design, Synthesis, and In Vitro and In Vivo Antifungal Activity of Novel Triazoles Containing Phenylethynyl Pyrazole Side Chains. Molecules, 27(10), 3298.
  • Li, Y., Wang, Y., & Zhang, Y. (2023). Design, synthesis and in vitro biological studies of novel triazoles with potent and broad-spectrum antifungal activity. Bioorganic & Medicinal Chemistry, 92, 117424.
  • M27M44S | Performance Standards for Antifungal Susceptibility Testing of Yeasts - CLSI. (2022, August 3).
  • Antifungal Susceptibility Testing for C. auris - CDC. (2024, April 24).
  • Triazole derivatives with improved in vitro antifungal activity over azole drugs. (2025, July 18).
  • Kumar, A., & Singh, R. (2020). An insight on medicinal attributes of 1,2,4-triazoles. Bioorganic Chemistry, 104, 104230.
  • Microwave-Assisted Synthesis And Antifungal Evaluation Of 1,2,4- Triazole Derivatives - Journal of Pharmaceutical Negative Results. (n.d.).
  • Zhang, Y., Li, S., & Li, J. (2019). Discovery of potential antifungal triazoles: design, synthesis, biological evaluation, and preliminary antifungal mechanism exploration. RSC Advances, 9(29), 16467–16480.
  • Design, synthesis, antifungal evaluation, and molecular docking of novel 1,2,4-triazole derivatives containing oxime ether and cyclopropyl moieties as potential sterol demethylase inhibitors - RSC Publishing. (n.d.).
  • Design, Synthesis, Molecular Modeling, Anticancer Studies, and Density Functional Theory Calculations of 4-(1,2,4-Triazol-3-ylsulfanylmethyl). (n.d.).
  • Zhao, L., Wang, Y., & Li, Y. (2024). Design, synthesis and bioactivity evaluation of triazole antifungal drugs with phenylthiophene structure. Bioorganic Chemistry, 153, 107785.

Sources

Application Notes and Protocols for the Characterization of 5-ethyl-1-phenyl-1H-1,2,3-triazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The rise of nitrogen-containing heterocyclic compounds in medicinal chemistry and materials science has led to a surge in the synthesis of novel molecules with unique biological activities and physical properties.[1][2][3][4] Among these, the 1,2,3-triazole core has garnered significant attention due to its synthetic accessibility, stability, and ability to engage in various intermolecular interactions.[1][5] This document provides a comprehensive guide to the analytical methods for the characterization of a specific derivative, 5-ethyl-1-phenyl-1H-1,2,3-triazole-4-carboxylic acid (Molecular Formula: C₁₁H₁₁N₃O₂).[6]

The rigorous and unambiguous structural elucidation and purity assessment of such compounds are paramount for their advancement in any research and development pipeline. These application notes are designed for researchers, scientists, and drug development professionals, offering detailed protocols and the scientific rationale behind the application of various analytical techniques.

Molecular Structure

The foundational step in any analytical endeavor is a clear understanding of the molecule of interest.

IUPAC Name: this compound[6] CAS Number: 716361-89-6[6] Molecular Weight: 217.22 g/mol [6]

The structure, consisting of a phenyl ring, an ethyl group, and a carboxylic acid moiety attached to a 1,2,3-triazole ring, dictates the analytical strategy. Each functional group provides unique spectroscopic handles that will be leveraged for its characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, both ¹H and ¹³C NMR will provide a detailed map of the carbon-hydrogen framework.[7][8][9]

Scientific Rationale

The number of signals in the NMR spectrum corresponds to the number of chemically non-equivalent nuclei. The chemical shift (δ) of each signal provides information about the electronic environment of the nuclei. The integration of ¹H NMR signals reveals the relative number of protons, and the splitting patterns (multiplicity) indicate the number of neighboring protons. 2D NMR techniques, such as COSY and HSQC, can be employed to establish connectivity between protons and carbons.[7]

Predicted ¹H and ¹³C NMR Data

The following tables outline the expected chemical shifts for this compound. These predictions are based on the analysis of structurally similar compounds reported in the literature.[5][10][11]

Table 1: Predicted ¹H NMR Data (in DMSO-d₆, 400 MHz)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~13.0Broad Singlet1HCarboxylic acid (-COOH)
~7.6-7.8Multiplet5HPhenyl protons (-C₆H₅)
~2.9Quartet2HMethylene protons (-CH₂)
~1.3Triplet3HMethyl protons (-CH₃)

Table 2: Predicted ¹³C NMR Data (in DMSO-d₆, 100 MHz)

Chemical Shift (δ, ppm)Assignment
~162Carboxylic acid carbon (-COOH)
~145Triazole carbon (C5)
~140Triazole carbon (C4)
~136Phenyl carbon (C1')
~129Phenyl carbons (C3', C5')
~128Phenyl carbon (C4')
~125Phenyl carbons (C2', C6')
~20Methylene carbon (-CH₂)
~13Methyl carbon (-CH₃)
Experimental Protocol
  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of DMSO-d₆ is to ensure the solubility of the carboxylic acid and to observe the exchangeable proton of the carboxyl group.

  • Instrument Setup:

    • Spectrometer: 400 MHz or higher field instrument.

    • Temperature: 25 °C.

    • ¹H NMR Parameters:

      • Pulse sequence: Standard single-pulse experiment.

      • Spectral width: -2 to 16 ppm.

      • Number of scans: 16-32.

      • Relaxation delay: 1-2 seconds.

    • ¹³C NMR Parameters:

      • Pulse sequence: Proton-decoupled experiment (e.g., zgpg30).

      • Spectral width: 0 to 200 ppm.

      • Number of scans: 1024 or more, depending on sample concentration.

      • Relaxation delay: 2 seconds.

  • Data Processing: Process the acquired Free Induction Decay (FID) using appropriate software (e.g., Mnova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Reference the ¹H spectrum to the residual DMSO signal at 2.50 ppm and the ¹³C spectrum to the DMSO signal at 39.52 ppm.

Visualization of NMR Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis dissolve Dissolve 5-10 mg in 0.6 mL DMSO-d6 transfer Transfer to NMR tube dissolve->transfer setup Instrument Setup (400 MHz) dissolve->setup acquire_1H Acquire 1H Spectrum setup->acquire_1H acquire_13C Acquire 13C Spectrum setup->acquire_13C process Fourier Transform, Phase & Baseline Correction acquire_1H->process acquire_13C->process reference Reference Spectra process->reference integrate Integration & Peak Picking (1H) reference->integrate assign Structural Assignment integrate->assign

Caption: Workflow for NMR analysis.

Mass Spectrometry (MS)

Mass spectrometry is an essential technique for determining the molecular weight of a compound and can provide valuable information about its structure through fragmentation analysis.

Scientific Rationale

In mass spectrometry, molecules are ionized and then separated based on their mass-to-charge ratio (m/z). High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which can be used to confirm the elemental composition of the molecule.[8] The fragmentation pattern observed in the mass spectrum can offer insights into the connectivity of the atoms. For 1,2,3-triazoles, a common fragmentation pathway involves the loss of a neutral nitrogen molecule (N₂).[12]

Expected Mass Spectrometry Data

Table 3: Predicted HRMS Data

IonCalculated m/zObserved m/z
[M+H]⁺218.0924To be determined
[M+Na]⁺240.0743To be determined
[M-H]⁻216.0778To be determined

Key expected fragments would include the loss of N₂ (28 Da) and the loss of the carboxylic acid group (45 Da).

Experimental Protocol (LC-MS)
  • Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile. Further dilute this stock solution to a final concentration of approximately 1-10 µg/mL with the mobile phase.

  • Instrumentation (LC-MS with ESI source):

    • HPLC:

      • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

      • Mobile Phase A: Water with 0.1% formic acid.

      • Mobile Phase B: Acetonitrile with 0.1% formic acid.

      • Gradient: Start with a low percentage of B, ramp up to a high percentage of B to ensure elution.

      • Flow Rate: 0.2-0.4 mL/min.

      • Injection Volume: 1-5 µL.

    • Mass Spectrometer (e.g., Q-TOF or Orbitrap):

      • Ionization Mode: Electrospray Ionization (ESI), positive and negative modes.

      • Mass Range: 50-500 m/z.

      • Capillary Voltage: 3-4 kV.

      • Data Acquisition: Full scan mode for accurate mass measurement and MS/MS mode for fragmentation analysis.

  • Data Analysis: Extract the mass spectrum for the chromatographic peak corresponding to the compound. Determine the accurate mass of the molecular ion and compare it with the calculated mass. Analyze the fragmentation pattern in the MS/MS spectrum to corroborate the proposed structure.

Visualization of LC-MS Workflowdot

LCMS_Workflow cluster_prep Sample Preparation cluster_lcms LC-MS Analysis cluster_analysis Data Interpretation prepare_stock Prepare 1 mg/mL stock in Methanol dilute Dilute to 1-10 µg/mL with mobile phase prepare_stock->dilute inject Inject into HPLC dilute->inject separate Chromatographic Separation (C18 column) inject->separate ionize ESI Ionization (Positive & Negative) separate->ionize analyze Mass Analysis (Full Scan & MS/MS) ionize->analyze extract_spectra Extract Mass Spectra analyze->extract_spectra confirm_mass Confirm Molecular Weight (HRMS) extract_spectra->confirm_mass analyze_frags Analyze Fragmentation confirm_mass->analyze_frags confirm_structure Corroborate Structure analyze_frags->confirm_structure

Sources

Application Notes and Protocols: 5-Ethyl-1-phenyl-1H-1,2,3-triazole-4-carboxylic acid as a Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the 1,2,3-Triazole Scaffold

The 1,2,3-triazole core is a privileged scaffold in the landscape of organic and medicinal chemistry.[1][2] Its remarkable stability to metabolic degradation, acidic and basic hydrolysis, and oxidative or reductive conditions makes it an ideal linker or core structure in the design of novel chemical entities.[3][4] The 1,4-disubstituted 1,2,3-triazole, in particular, serves as an excellent bioisostere for the trans-amide bond, mimicking its key electronic and hydrogen-bonding properties while conferring enhanced stability.[5][6]

This guide focuses on 5-ethyl-1-phenyl-1H-1,2,3-triazole-4-carboxylic acid , a trifunctional building block offering a unique combination of structural features. The phenyl group at the N1 position provides a lipophilic handle for tuning solubility and engaging in π-stacking interactions. The ethyl group at the C5 position offers a steric and electronic modulator. Most importantly, the carboxylic acid at the C4 position serves as a versatile anchor for derivatization, enabling the construction of a diverse library of esters, amides, and more complex architectures. These derivatives are of significant interest in the development of new therapeutic agents and functional materials.[7][8]

This document provides detailed protocols for the synthesis of this key building block and its subsequent elaboration into esters and amides, explaining the chemical principles that underpin these transformations.

Part 1: Synthesis of the Core Building Block

The synthesis of this compound is most efficiently achieved through a two-step process: (1) a base-catalyzed 1,3-dipolar cycloaddition to form the corresponding ethyl ester, followed by (2) saponification to yield the free carboxylic acid. This approach is adapted from established procedures for similar 1,2,3-triazole syntheses.[9][10]

Logical Workflow for Synthesis

cluster_0 Step 1: Cycloaddition cluster_1 Step 2: Saponification A Phenyl Azide C Ethyl 5-ethyl-1-phenyl-1H-1,2,3-triazole-4-carboxylate A->C B Ethyl 3-oxopentanoate B->C E This compound C->E Hydrolysis D NaOH / H₂O D->E

Caption: Synthetic pathway to the target carboxylic acid.

Protocol 1.1: Synthesis of Ethyl 5-ethyl-1-phenyl-1H-1,2,3-triazole-4-carboxylate

This protocol is based on the well-established Dimroth-type reaction, where an azide reacts with an active methylene compound, in this case, a β-ketoester, under basic conditions.[9] The base, sodium ethoxide, deprotonates the active methylene group of ethyl 3-oxopentanoate, generating a nucleophilic enolate that attacks the terminal nitrogen of phenyl azide. Subsequent cyclization and dehydration yield the stable aromatic triazole ring.

Materials:

  • Phenyl azide

  • Ethyl 3-oxopentanoate

  • Anhydrous Ethanol (EtOH)

  • Sodium metal

  • Ice-cold deionized water

  • Standard workup and purification reagents

Procedure:

  • Preparation of Sodium Ethoxide: In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, carefully add sodium metal (1.0 eq) to anhydrous ethanol (sufficient to dissolve) at 0 °C. Allow the reaction to proceed until all the sodium has dissolved.

  • Reaction Setup: To the freshly prepared sodium ethoxide solution, add ethyl 3-oxopentanoate (1.0 eq) dropwise at 0 °C. Stir for 15 minutes.

  • Azide Addition: Add phenyl azide (1.0 eq) to the reaction mixture.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, pour the mixture into ice-cold water. The product will often precipitate as a solid.

  • Purification: Filter the solid, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol/water mixture) to obtain the pure ethyl ester.

Protocol 1.2: Saponification to this compound

The ethyl ester is hydrolyzed to the carboxylic acid using a standard saponification procedure.

Materials:

  • Ethyl 5-ethyl-1-phenyl-1H-1,2,3-triazole-4-carboxylate

  • Sodium hydroxide (NaOH)

  • Ethanol/Water mixture

  • Hydrochloric acid (HCl, 2M)

Procedure:

  • Reaction Setup: Dissolve the ethyl ester (1.0 eq) in a mixture of ethanol and water.

  • Hydrolysis: Add an aqueous solution of NaOH (1.5-2.0 eq) and heat the mixture to reflux for 2-4 hours, monitoring by TLC until the starting material is consumed.

  • Workup: Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Acidification: Cool the remaining aqueous solution in an ice bath and acidify to pH ~2 by the slow addition of 2M HCl. A precipitate will form.

  • Isolation: Filter the solid, wash thoroughly with cold water to remove inorganic salts, and dry under vacuum to yield the target carboxylic acid.

Part 2: Application as a Building Block: Esterification

The carboxylic acid can be readily converted to a variety of esters. Fischer esterification is a classic and cost-effective method, particularly when using a large excess of a simple alcohol.[11][12]

Protocol 2.1: Fischer Esterification to Synthesize Methyl 5-ethyl-1-phenyl-1H-1,2,3-triazole-4-carboxylate

This equilibrium-driven reaction is pushed towards the product by using the alcohol as the solvent.[13]

Materials:

  • This compound

  • Anhydrous Methanol (MeOH)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Organic solvent for extraction (e.g., Ethyl Acetate)

Procedure:

  • Reaction Setup: Dissolve the carboxylic acid (1.0 eq) in a large excess of anhydrous methanol in a round-bottom flask.

  • Catalyst Addition: Carefully add a catalytic amount of concentrated H₂SO₄ (e.g., 3-5 drops) to the solution.

  • Reaction: Heat the mixture to reflux for 4-8 hours. Monitor the reaction by TLC.

  • Workup: Cool the reaction mixture and remove the excess methanol under reduced pressure.

  • Extraction: Dissolve the residue in ethyl acetate and wash sequentially with water, saturated sodium bicarbonate solution (caution: CO₂ evolution), and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude ester.

  • Purification: Purify the product by column chromatography on silica gel if necessary.

Part 3: Application as a Building Block: Amidation

Amide bond formation is one of the most crucial reactions in drug discovery. The carboxylic acid of the triazole building block can be activated by various coupling reagents to react with primary or secondary amines, forming a stable amide linkage. Protocols using EDC/HOBt and HATU are presented here as they are widely applicable and highly efficient.[3][14]

Logical Workflow for Amide Coupling

cluster_0 Activation cluster_1 Coupling Acid Triazole Carboxylic Acid ActiveEster Activated Intermediate (e.g., O-acylisourea, OAt-ester) Acid->ActiveEster CouplingReagent Coupling Reagent (e.g., EDC, HATU) CouplingReagent->ActiveEster Amide Target Amide ActiveEster->Amide Nucleophilic Attack Amine Primary or Secondary Amine Amine->Amide

Caption: General workflow for amide bond formation.

Protocol 3.1: EDC/HOBt-Mediated Amide Coupling

This method utilizes 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to form a highly reactive O-acylisourea intermediate.[3] The addition of an auxiliary nucleophile like 1-hydroxybenzotriazole (HOBt) suppresses side reactions and reduces the risk of racemization if chiral amines are used.[15]

Materials & Reagents:

Reagent Molar Eq. Purpose
This compound 1.0 Acid component
Amine (R-NH₂) 1.1 Nucleophile
EDC·HCl 1.2 Coupling reagent
HOBt 1.2 Additive to suppress side reactions
DIPEA or Triethylamine 2.5 Base to neutralize salts and facilitate reaction

| Anhydrous DMF or DCM | - | Solvent |

Procedure:

  • Reaction Setup: In a dry round-bottom flask under a nitrogen atmosphere, dissolve the carboxylic acid (1.0 eq), the desired amine (1.1 eq), and HOBt (1.2 eq) in anhydrous DMF or DCM.

  • Cooling: Cool the solution to 0 °C in an ice bath with stirring.

  • Reagent Addition: Add EDC·HCl (1.2 eq) portion-wise. Then, add DIPEA (2.5 eq) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-18 hours. Monitor completion by TLC or LC-MS.

  • Workup: Dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.

  • Drying and Concentration: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure amide.

Protocol 3.2: HATU-Mediated Amide Coupling

HATU is a highly efficient uronium-based coupling reagent that converts the carboxylic acid into a less reactive but more stable OAt-active ester.[4][16] This method is often faster and provides higher yields, especially for sterically hindered or electron-deficient substrates.[1][13]

Materials & Reagents:

Reagent Molar Eq. Purpose
This compound 1.0 Acid component
Amine (R-NH₂) 1.1 Nucleophile
HATU 1.1 Coupling reagent
DIPEA 3.0 Base

| Anhydrous DMF | - | Solvent |

Procedure:

  • Pre-activation: In a dry flask under nitrogen, dissolve the carboxylic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF.

  • Cooling & Base Addition: Cool the solution to 0 °C and add DIPEA (3.0 eq) dropwise. Stir the mixture at 0 °C for 15-30 minutes to allow for the formation of the active ester.

  • Amine Addition: Add the amine (1.1 eq) to the pre-activated mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir for 1-12 hours. Monitor completion by TLC or LC-MS.

  • Workup and Purification: Follow the same workup and purification procedure as described in Protocol 3.1.

Conclusion

This compound represents a highly valuable and versatile building block for synthetic chemists. Its straightforward synthesis and the predictable reactivity of its carboxylic acid function allow for the systematic development of compound libraries. The robust protocols provided herein for esterification and amidation serve as a reliable foundation for researchers in drug discovery and materials science to explore the vast chemical space accessible from this strategic intermediate.

References

  • BenchChem. (2025).
  • Fun, H.-K., Quah, C. K., Chandrakantha, B., Isloor, A. M., & Shetty, P. (2011). Ethyl 5-methyl-1-(4-nitrophenyl)-1H-1,2,3-triazole-4-carboxylate.
  • Shome, A., et al. (2023). Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium (HATU): A Unique Cross-Coupling Reagent. SynOpen.
  • Wei, Z., et al. (2022). Synthesis methods of 1,2,3-/ 1,2,4-triazoles: A review. SciSpace.
  • Organic Chemistry. (2020). HATU, DIPEA Peptide Coupling Mechanism. YouTube.
  • Singh, J., et al. (2010). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC - NIH.
  • Al-Masoudi, N. A., et al. (2018).
  • Aapptec Peptides. Coupling Reagents. Aapptec.
  • Wikipedia.
  • Meng, F., et al. (2017). Synthesis and evaluation of 1-phenyl-1H-1,2,3-triazole-4-carboxylic acid derivatives as xanthine oxidase inhibitors. PubMed.
  • Der Pharma Chemica. (2012).
  • Sigma-Aldrich. Peptide Coupling Reagents Guide.
  • BenchChem. Fischer Esterification of Carboxylic Acids: A Detailed Protocol for Researchers.
  • ResearchGate. The synthesis of 1-(2-aminophenyl)-1H-1,2,3-triazole-4-carboxylic acid 1.
  • Common Organic Chemistry. Amine to Amide (EDC + HOBt).
  • Ceruso, M., et al. (2019). Synthesis of a new series of 3-functionalised-1-phenyl-1,2,3-triazole sulfamoylbenzamides as carbonic anhydrase I, II, IV and IX inhibitors.
  • Synthetic Communications. (2013). Direct Esterification of Carboxylic Acids with Alcohols Catalyzed by Iron(III)
  • Arts, M., et al. (2021). 1,4-Disubstituted 1,2,3-Triazoles as Amide Bond Surrogates for the Stabilisation of Linear Peptides with Biological Activity.
  • Organic Chemistry Portal. (1978).
  • Blackmond, D. G., et al. (2005). Kinetics of Amide Formation through Carbodiimide/ N-Hydroxybenzotriazole (HOBt) Couplings. Luxembourg Bio Technologies.
  • Master Organic Chemistry.
  • Google Patents. (2002).
  • ResearchGate. (2015).
  • ChemSynthesis. (2025).
  • Revue Roumaine de Chimie. (2018).
  • Li, X., et al. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. PMC - NIH.
  • Growing Science. (2023).
  • Fisher Scientific. Amide Synthesis.
  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Luxembourg Bio Technologies.
  • MDPI. (2024).
  • Organic Chemistry Frontiers (RSC Publishing). (2021). Why is phenyl azide so unreactive in [3 + 2] cycloaddition reactions?
  • RSC Publishing. (2010). Triazole: a unique building block for the construction of functional materials.
  • ResearchGate. (1988). Reactions of methoxycarbonylcarbene with 3-ethyl-2-phenyl- and 2,3-diphenyloxazolidines.
  • ResearchGate. (1981).

Sources

Application Note: High-Purity Isolation of 5-ethyl-1-phenyl-1H-1,2,3-triazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide by a Senior Scientist

Introduction: The Imperative for Purity

The 1,2,3-triazole scaffold is a cornerstone in modern medicinal chemistry and materials science, largely due to the advent of "click chemistry," which enables its efficient synthesis.[1][2] The title compound, 5-ethyl-1-phenyl-1H-1,2,3-triazole-4-carboxylic acid, is a versatile building block. Its carboxylic acid handle allows for further derivatization, making it a valuable precursor for pharmaceuticals, functional polymers, and supramolecular assemblies.[3][4]

However, the synthetic routes to this compound, typically copper-catalyzed azide-alkyne cycloadditions (CuAAC) or multicomponent reactions, can introduce a variety of impurities.[4][5][6] These may include unreacted starting materials (phenyl azide, ethyl pentynoate), regioisomers, byproducts, and residual copper catalyst, which can interfere with subsequent reactions and biological assays.[7] Achieving high purity (>99%) is therefore not merely a matter of good practice but a critical prerequisite for its successful application.

This guide provides a detailed examination of robust purification strategies, moving beyond simple protocols to explain the underlying chemical principles that govern the separation process. We will explore acid-base extraction, recrystallization, and column chromatography, along with methods for purity verification.

Foundational Principles: Leveraging Molecular Structure for Purification

The structure of this compound offers a distinct advantage for purification. The key is the carboxylic acid group (-COOH) . This functional group is acidic and can be deprotonated by a base to form a highly polar, water-soluble carboxylate salt (R-COO⁻ Na⁺). This reversible transformation is the foundation of the most powerful purification technique for this molecule: acid-base extraction.

Primary Purification Strategy: Acid-Base Extraction

Acid-base extraction is a highly effective and scalable first-line technique for removing neutral or basic organic impurities from carboxylic acids.[8][9][10] The principle relies on partitioning the compound of interest between two immiscible liquid phases (typically an organic solvent and water) by changing its ionization state.[8]

Protocol: Selective Isolation via Salt Formation
  • Dissolution: Dissolve the crude reaction mixture (approx. 1.0 g) in a suitable organic solvent (e.g., 20-30 mL of ethyl acetate or dichloromethane) in a separatory funnel.

  • Initial Wash (Optional): If the reaction was conducted in an acidic medium, wash the organic layer with brine (saturated NaCl solution) to remove bulk acid.

  • Base Extraction: Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (approx. 20 mL) to the separatory funnel.[11]

    • Expert Insight: A weak base like NaHCO₃ is preferred over strong bases like NaOH. It is selective for deprotonating the carboxylic acid without causing hydrolysis of potential ester impurities or other base-sensitive functional groups.[8][9]

  • Mixing and Venting: Stopper the funnel and invert it gently several times. Crucially, vent the funnel frequently by opening the stopcock to release the pressure from the CO₂ gas that evolves during neutralization. Continue until gas evolution ceases.

  • Separation: Allow the layers to separate completely. Drain the lower aqueous layer, which now contains the sodium salt of the target compound, into a clean Erlenmeyer flask.

  • Repeat Extraction: To ensure quantitative recovery, repeat the extraction of the organic layer with a fresh portion of NaHCO₃ solution (10-15 mL).[11] Combine the aqueous extracts. The organic layer, containing neutral impurities, can now be discarded.

  • Re-acidification and Precipitation: Cool the combined aqueous extracts in an ice bath. While stirring, slowly add 6M hydrochloric acid (HCl) dropwise. The carboxylic acid will precipitate as a white or off-white solid as the solution becomes acidic.

    • Causality: The carboxylate salt is protonated back to the neutral carboxylic acid, which is significantly less soluble in water and thus precipitates.[10]

  • Purity Check: Monitor the pH with litmus paper or a pH meter to ensure the solution is acidic (pH ~2).

  • Isolation: Collect the purified solid product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake with a small amount of ice-cold deionized water to remove residual inorganic salts (e.g., NaCl).

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven at a temperature well below the compound's melting point.

Acid_Base_Extraction cluster_org Organic Phase (EtOAc) cluster_aq Aqueous Phase Crude Crude Product (Target Acid + Neutral Impurities) Aq_Salt Aqueous Sodium Salt (Target Compound) Crude->Aq_Salt Extract with Sat. NaHCO3 (aq) Aq_Salt->Crude Neutral Impurities Remain in Organic Phase Final_Solid Pure Solid Product Aq_Salt->Final_Solid Acidify with HCl (aq) Precipitate & Filter

Caption: Workflow for Acid-Base Extraction Purification.

Secondary Purification: Recrystallization

If acid-base extraction yields a product that is still not sufficiently pure (e.g., colored or has a broad melting point), recrystallization is the next logical step. This technique purifies a solid by dissolving it in a hot solvent and allowing it to crystallize upon cooling, leaving impurities dissolved in the mother liquor.[12]

Key to Success: Solvent Selection

The ideal recrystallization solvent will exhibit high solubility for the target compound at high temperatures and low solubility at low temperatures.[13]

Table 1: Solvent Selection Guide for Recrystallization

Solvent Polarity Boiling Point (°C) Comments and Rationale
Ethanol/Water Polar Protic Variable Excellent starting point. Dissolve the compound in a minimum of hot ethanol, then add hot water dropwise until the solution becomes slightly turbid. Reheat to clarify and then cool.
Isopropanol Polar Protic 82 Often a good single solvent for compounds with moderate polarity.
Ethyl Acetate Polar Aprotic 77 Good for dissolving the compound, but may require a less polar co-solvent (like hexane) to induce crystallization (anti-solvent method).
Acetone Polar Aprotic 56 Similar to ethyl acetate; its low boiling point allows for easy removal.

| Toluene | Nonpolar | 111 | Less likely to be a good primary solvent due to the compound's polarity, but can be used in a solvent/anti-solvent system or for washing away nonpolar impurities. |

Protocol: Thermal Gradient Crystallization
  • Dissolution: Place the semi-pure solid in an Erlenmeyer flask. Add a minimal amount of the selected solvent (or solvent pair) and heat the mixture to boiling (e.g., on a hot plate with a stir bar) until the solid is completely dissolved.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Cooling and Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Slow cooling is essential for the formation of large, pure crystals.

  • Maximize Yield: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize the precipitation of the product.[13]

  • Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small volume of ice-cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals thoroughly to remove all traces of solvent.

Alternative Method: Preparative Chromatography

When impurities are structurally very similar to the target compound, making them difficult to separate by other means, column chromatography may be necessary. For carboxylic acids, special considerations are required to achieve good separation.

Challenge: Tailing on Silica Gel

Carboxylic acids are notorious for "tailing" or streaking on standard silica gel columns. This occurs because the acidic proton of the -COOH group interacts strongly with the slightly acidic silica surface, leading to a poor separation profile.[11]

Protocol: Ion-Suppressed Normal-Phase Chromatography
  • Mobile Phase Preparation: The key to success is to add a small amount (0.5-1%) of a volatile acid, such as acetic acid or formic acid, to the eluent system (e.g., Hexane/Ethyl Acetate).[11]

    • Mechanism: The added acid protonates the silica gel surface and ensures the target compound remains in its neutral, protonated state, minimizing strong ionic interactions and allowing for sharp, well-defined peaks.

  • Column Packing: Pack a glass column with silica gel slurried in the initial, less polar mobile phase (e.g., 90:10 Hexane/Ethyl Acetate + 1% Acetic Acid).

  • Sample Loading: Dissolve the crude product in a minimal volume of the mobile phase or a slightly stronger solvent and adsorb it onto a small amount of silica gel. Evaporate the solvent and carefully load the dry powder onto the top of the column.

  • Elution: Begin elution with the initial mobile phase, gradually increasing the polarity (e.g., moving towards 50:50 Hexane/Ethyl Acetate + 1% Acetic Acid) to elute the compound.

  • Fraction Collection and Analysis: Collect the eluent in fractions and analyze them using Thin-Layer Chromatography (TLC) to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent and the volatile acid modifier under reduced pressure using a rotary evaporator.

Purification_Decision_Tree Start Crude Product CheckPurity Initial Purity Assessment (TLC/¹H NMR) Start->CheckPurity AcidBase Perform Acid-Base Extraction CheckPurity->AcidBase Major neutral/ basic impurities Recrystallize Perform Recrystallization CheckPurity->Recrystallize Minor impurities, product is solid AcidBase->Recrystallize Product still colored or melting point broad Chromatography Perform Column Chromatography AcidBase->Chromatography Structurally similar impurities remain End Pure Product (>99%) AcidBase->End Purity Confirmed Recrystallize->Chromatography Impurities persist Recrystallize->End Purity Confirmed Chromatography->End Purity Confirmed

Caption: Decision workflow for selecting the appropriate purification technique.

Purity Verification: A Multi-Method Approach

No single technique can definitively confirm purity. A combination of analytical methods is required for a comprehensive assessment.

Table 2: Analytical Techniques for Purity and Structural Confirmation

Technique Purpose Expected Results for Pure Compound
¹H NMR Structural confirmation and detection of proton-bearing impurities. Clean spectrum with correct chemical shifts, integration values, and coupling patterns for the phenyl, ethyl, and triazole protons.[14][15] The carboxylic acid proton will appear as a broad singlet, typically >10 ppm.
¹³C NMR Structural confirmation and carbon backbone integrity. Correct number of signals corresponding to the unique carbons in the molecule.
HPLC/UHPLC Quantitative purity assessment. A single major peak when monitored at a suitable UV wavelength (e.g., 220-260 nm). Purity is often reported as area percent.[16][17]
Mass Spec (MS) Molecular weight confirmation. A molecular ion peak corresponding to the calculated mass of the compound (C₁₁H₁₁N₃O₂ = 217.23 g/mol ).

| Melting Point | Indicator of purity for solids. | A sharp melting point range (e.g., within 1-2 °C) consistent with literature values. Impurities typically depress and broaden the melting range. |

Conclusion

The purification of this compound is a straightforward process when its chemical properties are properly leveraged. A well-executed acid-base extraction should be the primary and often sufficient method for achieving high purity by effectively removing common neutral synthesis impurities. For further refinement, recrystallization from a suitable solvent system like ethanol/water is highly effective. In challenging cases with closely related impurities, ion-suppressed column chromatography provides a reliable, albeit more labor-intensive, alternative. The final purity should always be validated using a combination of chromatographic and spectroscopic techniques to ensure the material is fit for its intended high-stakes application in research and development.

References

  • American Chemical Society. Synthesis and NMR characterization of 1H-1,2,3-triazole derivatives.
  • Wikipedia. Acid–base extraction. Available from: [Link]

  • Chemistry LibreTexts. 4.8: Acid-Base Extraction. (2022). Available from: [Link]

  • Unknown. Acid-Base Extraction. Available from: [Link]

  • Royal Society of Chemistry. 15N NMR spectroscopic and theoretical GIAO-DFT studies for the unambiguous characterization of disubstituted 1,2,3-triazoles. Organic & Biomolecular Chemistry. Available from: [Link]

  • The Student Room. How to purify a carboxylic acid by recrystallisation?. (2018). Available from: [Link]

  • ACS Publications. Decarboxylative Triazolation Enables Direct Construction of Triazoles from Carboxylic Acids. JACS Au. Available from: [Link]

  • National Institutes of Health. Synthesis and antimicrobial activity of 1H-1,2,3-triazole and carboxylate analogues of metronidazole. (2018). Available from: [Link]

  • Google Patents. US5034105A - Carboxylic acid purification and crystallization process.
  • National Chemical Laboratory. NMR STUDIES ON FIVE MEMBERED 1,2,3/1,2,4- TRIAZOLES AND THEIR HYBRID SYSTEMS. Available from: [Link]

  • SpectraBase. 1,2,3-Triazole - Optional[1H NMR] - Spectrum. Available from: [Link]

  • Unknown. Recrystallization and Crystallization. Available from: [Link]

  • Google Patents. US4269987A - Purification of triazoles.
  • Google Patents. US7307188B2 - Purification of carboxylic acids by complexation with selective solvents.
  • ACS Publications. Unusual Effect of Impurities on the Spectral Characterization of 1,2,3-Triazoles Synthesized by the Cu-Catalyzed Azide–Alkyne Click Reaction. The Journal of Organic Chemistry. (2021). Available from: [Link]

  • ResearchGate. the separation and purification of new compact condensed heterocyclic systems with thiazolic ring by hplc. Available from: [Link]

  • MDPI. Synthesis and Ring-Chain Tautomerism of 1-(4-Ethoxyphenyl)-5-formyl-1H-1,2,3-triazole-4-carboxylic Acid. (2020). Available from: [Link]

  • MDPI. Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. (2023). Available from: [Link]

  • Teledyne ISCO. RediSep C-18 reversed phase column purification of carboxylic acids. (2012). Available from: [Link]

  • Google Patents. WO2014095080A2 - Process for the purification of carboxylic acids.
  • Taylor & Francis Online. synthesis of 1-(r-phenyl)-5-(r-methyl)-1h- 1,2,3-triazole-4-carboxylic. (2010). Available from: [Link]

  • PubMed. 5-Methyl-1-phenyl-1H-1,2,3-triazole-4-carboxylic Acid. (2008). Available from: [Link]

  • ResearchGate. How to separate ester from carboxylic acid by using chromatography?. (2020). Available from: [Link]

  • MDPI. Ethyl 5-Formyl-1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate: Synthesis, Crystal Structure, Hirshfeld Surface Analysis, and DFT Calculation. (2022). Available from: [Link]

  • PubMed. Chromatographic separations of aromatic carboxylic acids. (2001). Available from: [Link]

  • ChemSynthesis. ethyl 5-methoxy-4-phenyl-1H-1,2,3-triazole-1-carboxylate. Available from: [Link]

  • Organic Chemistry Portal. Click Chemistry Azide-Alkyne Cycloaddition. Available from: [Link]

  • National Institutes of Health. Decarboxylative Triazolation Enables Direct Construction of Triazoles from Carboxylic Acids. (2023). Available from: [Link]

  • Wikipedia. Click chemistry. Available from: [Link]

  • PubMed. Recent advances in triazole synthesis via click chemistry and their pharmacological applications: A review. (2024). Available from: [Link]

  • National Institutes of Health. Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. (2020). Available from: [Link]

  • MDPI. Mechano-Induced Synthesis of Polyethylene Glycols α,ω-DiSubstituted with 4-(PAH)-1H-1,2,3-Triazoles in Presence of In Situ-Generated Bronze Microparticles as Catalyst. (2023). Available from: [Link]

  • International Journal of Research in Pharmacy and Chemistry. A validated LC method for the determination of assay and purity of DRF-2725 and its enantiomers by chiral chromatography. Available from: [Link]

  • National Institutes of Health. A Simple High-Performance Liquid Chromatography Method for Simultaneous Determination of Three Triazole Antifungals in Human Plasma. (2014). Available from: [Link]

  • ResearchGate. Oriented Synthesis of 1-Methyl-4-phenyl-1 H -1,2,3-triazole-5-carboxylic Acid. (2012). Available from: [Link]

  • SciELO. 1H-[8][9][14]-triazole-4-carboxylic Acid Ethyl Ester Crystal Structure and 1H NMR Experimental and Theoretical Study of Conformers of 5-Methyl-1-(4'-methylphenylsulfonylamino)-1H. (2018). Available from: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimization of Reaction Conditions for Click Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Click Chemistry. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions regarding the optimization of click chemistry reactions. The goal is to move beyond simple procedural lists and delve into the causality behind experimental choices, ensuring scientifically sound and reproducible results.

Section 1: Troubleshooting Guide for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of click chemistry, known for its efficiency and specificity.[1][2] However, like any chemical reaction, it can present challenges. This section addresses common problems in a question-and-answer format.

Q1: My CuAAC reaction is slow or not proceeding to completion. What are the likely causes and how can I fix it?

A1: Slow or incomplete reactions are the most frequent issues encountered. The root cause often lies with the integrity of the catalytic system or the reactants themselves.

Probable Cause 1: Inactive Copper(I) Catalyst The catalytic cycle of CuAAC relies on the Copper(I) oxidation state.[3] Cu(I) is prone to oxidation to the inactive Cu(II) state, especially in the presence of dissolved oxygen.[3]

  • Solution:

    • In-situ Reduction: The most common and effective method is to generate Cu(I) in situ from a Cu(II) source, such as copper(II) sulfate (CuSO₄), using a reducing agent.[3][4] Sodium ascorbate is the most widely used reducing agent for this purpose.[5][6] Always prepare the sodium ascorbate solution fresh.

    • Degassing: To minimize oxidation of the Cu(I) catalyst, it is crucial to remove dissolved oxygen from the reaction mixture. This can be achieved by bubbling an inert gas like argon or nitrogen through the solvent and reaction mixture before adding the catalyst.[7]

    • Ligand Stabilization: The use of a copper-stabilizing ligand is highly recommended. Ligands protect the Cu(I) ion from oxidation and can significantly accelerate the reaction rate.[2][8][9]

Probable Cause 2: Poor Reactant Quality or Steric Hindrance The purity of your azide and alkyne is critical. Impurities can interfere with the catalyst. Additionally, significant steric bulk near the azide or alkyne functional groups can hinder the reaction.

  • Solution:

    • Verify Purity: Ensure the purity of your starting materials using appropriate analytical techniques (e.g., NMR, LC-MS).

    • Increase Reactant Concentration: If steric hindrance is a factor, increasing the concentration of the less hindered reactant can help drive the reaction to completion.

    • Consider Linker Spacing: For sterically hindered biomolecules, introducing a linker between the functional group and the bulk of the molecule can improve reaction efficiency.[10]

Probable Cause 3: Inappropriate Solvent or pH The choice of solvent and the reaction pH can significantly impact the reaction rate and the stability of the catalyst and reactants.

  • Solution:

    • Solvent Selection: CuAAC reactions are versatile and can be performed in a variety of solvents, including water, t-BuOH/water mixtures, and DMF.[11][12] For bioconjugations, aqueous buffers are common.[5] Some protocols have found that using acetonitrile as a minor co-solvent can obviate the need for a separate copper-stabilizing ligand.[13]

    • pH Optimization: The optimal pH range for CuAAC is typically between 4 and 12.[14] However, be mindful of the stability of your biomolecules. Buffers containing coordinating species, like Tris, can sometimes interfere with the copper catalyst and slow the reaction.[5]

Q2: I am observing significant side product formation. What are they and how can I prevent them?

A2: The primary side reaction in CuAAC is the oxidative homocoupling of the terminal alkyne, leading to the formation of a diacetylene byproduct.

  • Causality: This occurs when two alkyne molecules react with each other, a process also catalyzed by copper ions, particularly in the presence of oxygen.

  • Prevention:

    • Effective Degassing: Rigorous removal of oxygen from the reaction mixture is the most effective way to prevent alkyne homocoupling.

    • Use of Ligands: Copper-chelating ligands not only accelerate the desired cycloaddition but also help to suppress the homocoupling side reaction.[15]

    • Excess Azide: Using a slight excess of the azide component can help to outcompete the alkyne homocoupling reaction.

    • Order of Addition: It is often recommended to first mix the CuSO₄ with the stabilizing ligand, add this mixture to the solution of the azide and alkyne, and then initiate the reaction by adding the sodium ascorbate.[6]

Q3: My biomolecule is degrading or precipitating during the reaction. How can I improve its stability?

A3: Biomolecule instability is a common concern, often stemming from the copper catalyst or byproducts of the reducing agent.

  • Causality: Copper ions can be toxic to cells and can cause degradation of sensitive biomolecules like proteins and oligonucleotides.[16][17] Additionally, the oxidation products of sodium ascorbate can react with protein side chains, leading to modifications and aggregation.[6]

  • Solution:

    • Minimize Copper Concentration: Use the lowest effective concentration of the copper catalyst. The use of accelerating ligands can allow for a significant reduction in the required copper concentration.[18]

    • Choose the Right Ligand: Water-soluble ligands like THPTA and BTTAA are designed to be biocompatible, stabilizing the Cu(I) ion and reducing its toxicity.[3][19][20]

    • Additive for Ascorbate Byproducts: To prevent side reactions from ascorbate oxidation, an additive like aminoguanidine can be used to trap reactive carbonyl compounds.[5][6]

    • Consider Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): For extremely sensitive biological systems, SPAAC is an excellent alternative as it proceeds without a copper catalyst.[10][21][22]

Troubleshooting Flowchart

G start Reaction Issue: Slow/Incomplete or Side Products catalyst Check Catalyst System start->catalyst reactants Check Reactants start->reactants conditions Check Reaction Conditions start->conditions fresh_reductant fresh_reductant catalyst->fresh_reductant Use freshly prepared sodium ascorbate check_purity check_purity reactants->check_purity Verify purity of azide and alkyne solvent solvent conditions->solvent Optimize solvent (e.g., aq. buffer, tBuOH/H2O) degas degas fresh_reductant->degas Rigorously degas solvents and reaction mixture add_ligand add_ligand degas->add_ligand Add a Cu(I)-stabilizing ligand (e.g., THPTA, BTTAA) catalyst_ok catalyst_ok add_ligand->catalyst_ok Catalyst Optimized steric_hindrance steric_hindrance check_purity->steric_hindrance Consider steric hindrance increase_conc increase_conc steric_hindrance->increase_conc Increase concentration of less hindered reactant reactants_ok reactants_ok increase_conc->reactants_ok Reactants Optimized ph ph solvent->ph Check pH (typically 4-12) Avoid interfering buffers (e.g., Tris) conditions_ok conditions_ok ph->conditions_ok Conditions Optimized

Caption: A troubleshooting flowchart for common CuAAC reaction issues.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the optimal ratio of components for a CuAAC reaction?

A1: While the optimal ratios can vary depending on the specific substrates, a good starting point for bioconjugation is:

  • Azide and Alkyne: A 1:1 ratio is stoichiometric, but using a slight excess (1.1 to 2-fold) of the non-biomolecule component can help drive the reaction to completion.[23]

  • Copper(II) Sulfate: Typically used in catalytic amounts, ranging from 0.1 to 5 mol%. For sensitive biomolecules, it's best to start with lower concentrations (e.g., 50-250 µM).[23]

  • Ligand: The ligand-to-copper ratio is crucial. A ratio of 5:1 (ligand:copper) is often recommended to ensure full coordination and stabilization of the copper ion.[23]

  • Sodium Ascorbate: A significant excess is generally used to maintain a reducing environment. Concentrations of 1-5 mM are common, often 10-50 times the concentration of the copper catalyst.[23]

Q2: How do I choose the right ligand for my application?

A2: The choice of ligand depends on the solvent system and the nature of your reactants.

LigandKey CharacteristicsRecommended Applications
TBTA The first widely used ligand, but it is insoluble in water.[3][18]Organic synthesis in non-aqueous solvents.
THPTA A water-soluble ligand that is highly effective for bioconjugations.[3][20] It helps to reduce the toxic effects of copper.[3]Labeling of biomolecules, including live cells, in aqueous media.[3]
BTTAA A newer generation water-soluble ligand that can dramatically accelerate reaction rates and further suppress cell cytotoxicity compared to THPTA.[20]Demanding bioconjugations where high speed and biocompatibility are critical.
Q3: Can I monitor the progress of my click reaction?

A3: Yes, monitoring the reaction is essential for optimization. Several techniques can be used:

  • Thin-Layer Chromatography (TLC): A simple and rapid method for small molecule reactions.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): The preferred method for complex mixtures and bioconjugations due to its high sensitivity and selectivity.[24]

  • NMR Spectroscopy: Can be used for detailed kinetic studies and to identify intermediates and byproducts.[25]

  • Fluorogenic Probes: Using a fluorogenic azide or alkyne allows for real-time monitoring of the reaction progress by measuring the increase in fluorescence upon triazole formation.[6][23]

Q4: What are the best practices for purifying my "clicked" product?

A4: The purification strategy depends on the nature of your product.

  • Small Molecules: Traditional methods like column chromatography, recrystallization, or extraction are often sufficient.[4]

  • Bioconjugates (e.g., proteins, oligonucleotides):

    • Size Exclusion Chromatography (SEC): Separates the larger bioconjugate from smaller unreacted molecules and catalyst components.

    • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): Offers high-resolution purification for peptides and oligonucleotides.[26]

    • Molecular Weight Cut-Off (MWCO) Centrifugation: A simple and rapid method to separate larger conjugates from smaller impurities and catalysts.[27]

    • Precipitation: For oligonucleotides and DNA, precipitation with agents like ethanol or lithium perchlorate in acetone can be effective.[7][26]

Section 3: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) - The Copper-Free Alternative

For applications where copper toxicity is a major concern, such as in vivo studies, Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is the method of choice.[21][22]

Q1: My SPAAC reaction is slow. How can I speed it up?

A1: While SPAAC avoids the complexities of a catalyst, its kinetics are highly dependent on the structure of the strained alkyne and the reaction conditions.

  • Choice of Cyclooctyne: The reaction rate is directly related to the ring strain of the cyclooctyne. Different cyclooctynes exhibit vastly different kinetics.

    • DBCO (Dibenzocyclooctyne): A commonly used cyclooctyne with good reactivity and stability.

    • BCN (Bicyclo[6.1.0]nonyne): Offers a good balance of stability and reactivity.[10]

    • DIBAC (Dibenzocyclooctyne): Known for its moderate reaction rates, which can be advantageous for long-term cell tracking.[10]

  • Reaction Conditions:

    • pH: Higher pH values (up to 10) generally increase the reaction rate for many common buffers.[28][29]

    • Temperature: Increasing the temperature (e.g., from 25°C to 37°C) will accelerate the reaction.[28][29]

    • Buffer Type: The choice of buffer can have a significant impact on kinetics. For example, reactions in HEPES buffer have been shown to be faster than in PBS.[28][29]

    • Solvent: While often performed in aqueous media, the addition of organic co-solvents can sometimes influence the rate.[30]

SPAAC Optimization Workflow

G start SPAAC Reaction Optimization cyclooctyne Select Appropriate Cyclooctyne start->cyclooctyne conditions Optimize Reaction Conditions start->conditions rate_need rate_need cyclooctyne->rate_need Assess required reaction rate ph ph conditions->ph Increase pH (e.g., pH 7 to 8.5) high_rate high_rate rate_need->high_rate High Rate Needed moderate_rate moderate_rate rate_need->moderate_rate Moderate Rate Needed choose_fast_alkyne choose_fast_alkyne high_rate->choose_fast_alkyne Choose highly strained alkyne (e.g., DIBO) choose_stable_alkyne choose_stable_alkyne moderate_rate->choose_stable_alkyne Choose stable alkyne (e.g., DBCO, BCN) cyclooctyne_ok cyclooctyne_ok choose_fast_alkyne->cyclooctyne_ok Alkyne Selected choose_stable_alkyne->cyclooctyne_ok temp temp ph->temp Increase Temperature (e.g., 25°C to 37°C) buffer buffer temp->buffer Screen Buffers (e.g., HEPES vs. PBS) conditions_ok conditions_ok buffer->conditions_ok Conditions Optimized

Caption: A workflow for optimizing SPAAC reaction conditions.

Section 4: General Protocols

General Protocol for a Small-Scale CuAAC Bioconjugation

This protocol is a starting point and should be optimized for your specific application.

  • Prepare Stock Solutions:

    • Biomolecule-Alkyne: Prepare a solution of your alkyne-modified biomolecule in a suitable buffer (e.g., phosphate buffer, pH 7.4).

    • Cargo-Azide: Prepare a 10 mM stock solution of your azide-functionalized molecule in a compatible solvent (e.g., DMSO or water).

    • Copper(II) Sulfate (CuSO₄): Prepare a 20 mM stock solution in water.[23]

    • Ligand (e.g., THPTA): Prepare a 50 mM stock solution in water.[23]

    • Sodium Ascorbate: Prepare a 100 mM stock solution in water. This solution must be prepared fresh. [23]

  • Reaction Setup (for a 500 µL final volume):

    • In a microcentrifuge tube, combine the following in order: a. Biomolecule-alkyne solution and buffer to a volume of 432.5 µL. The final concentration of the biomolecule will depend on your specific experiment. b. 10 µL of the 10 mM Cargo-azide stock solution (final concentration: 200 µM). c. Prepare a premix of the catalyst: combine 2.5 µL of 20 mM CuSO₄ and 5.0 µL of 50 mM THPTA. Let it sit for 1-2 minutes, then add the 7.5 µL of the premix to the reaction tube. (Final concentrations: 100 µM CuSO₄, 500 µM THPTA).[5] d. Initiate the reaction by adding 50 µL of the freshly prepared 100 mM sodium ascorbate solution (final concentration: 10 mM).

  • Incubation:

    • Gently mix the reaction by inverting the tube.

    • Incubate at room temperature for 1-4 hours. The reaction can be monitored by LC-MS.

  • Workup and Purification:

    • Purify the conjugate using a method appropriate for your biomolecule, such as SEC, RP-HPLC, or MWCO filtration.[26][27]

References

  • Li, Y., et al. (2017). Tripodal amine ligands for accelerating Cu-catalyzed azide–alkyne cycloaddition: efficiency and stability against oxidation and dissociation. Catalysis Science & Technology, 7(12), 2452-2461. Retrieved from [Link]

  • Jena Bioscience. (n.d.). Auxiliary Cu(I) Click Reagents. Retrieved from [Link]

  • Al-Saeed, S., et al. (2023). Effective, Rapid, and Small-Scale Bioconjugation and Purification of "Clicked" Small-Molecule DNA Oligonucleotide for Nucleic Acid Nanoparticle Functionalization. ACS Omega, 8(10), 9487-9495. Retrieved from [Link]

  • ResearchGate. (n.d.). Most used CuAAC reaction ligands. [Scientific Diagram]. Retrieved from [Link]

  • Presolski, S. I., et al. (2011). Tailored Ligand Acceleration of the Cu-Catalyzed Azide-Alkyne Cycloaddition Reaction: Practical and Mechanistic Implications. Journal of the American Chemical Society, 133(23), 8051-8054. Retrieved from [Link]

  • ACS Chemical Biology. (2023). Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications. ACS Chemical Biology, 18(7), 1435-1445. Retrieved from [Link]

  • Pringle, T. A., & Knight, J. C. (2025). The effects of buffer, pH, and temperature upon SPAAC reaction rates. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Click Reactions and Click Chemistry Tools for In-Situ Monitoring. Retrieved from [Link]

  • ResearchGate. (2025). The Effects of Buffer, pH, and Temperature Upon SPAAC Reaction Rates. Retrieved from [Link]

  • Hong, V., et al. (2011). Copper-Catalyzed Azide-Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology, 3(4), 153-162. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of the reaction conditions of click chemistry. [Scientific Diagram]. Retrieved from [Link]

  • Clicking in harmony: exploring the bio-orthogonal overlap in click chemistry. (2024). RSC Chemical Biology, 5(3), 223-238. Retrieved from [Link]

  • Paredes, E., & Das, S. R. (2011). Pseudo-ligandless Click Chemistry for Oligonucleotide Conjugation. Methods in Molecular Biology, 764, 217-224. Retrieved from [Link]

  • A Recent Concept of Importance: Click Chemistry. (2023). Journal of Drug Delivery and Therapeutics, 13(5), 118-125. Retrieved from [Link]

  • ResearchGate. (n.d.). Effect of Buffer Conditions and Organic Co-Solvents on the Rate of Strain-Promoted Azide-Alkyne Cycloaddition. Retrieved from [Link]

  • Hong, V., et al. (2011). Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation. Current Protocols in Chemical Biology, 3(4), 153-162. Retrieved from [Link]

  • Labinsights. (2024, October 22). A Comprehensive Guide to Click Chemistry Reaction. Retrieved from [Link]

  • MDPI. (2022). Recent Progress of Cu-Catalyzed Azide-Alkyne Cycloaddition Reactions (CuAAC) in Sustainable Solvents: Glycerol, Deep Eutectic Solvents, and Aqueous Media. Retrieved from [Link]

  • Kairdolf, B. A., et al. (2013). Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition. Bioconjugate Chemistry, 24(5), 757-771. Retrieved from [Link]

  • Yoon, H. Y., et al. (2016). In Vivo Tracking of Chondrocytes with Near-Infrared Fluorescence Imaging. ACS Chemical Biology, 11(10), 2873-2880. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of the click reaction conditions. [Scientific Diagram]. Retrieved from [Link]

  • An, H., et al. (2017). An efficient Cu-catalyzed azide–alkyne cycloaddition (CuAAC) reaction in aqueous medium with a zwitterionic ligand, betaine. Catalysis Science & Technology, 7(18), 4053-4057. Retrieved from [Link]

  • Hong, V., et al. (2009). Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation. Angewandte Chemie International Edition, 48(52), 9879-9883. Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (2017). Solvent-free copper-catalyzed click chemistry for the synthesis of N-heterocyclic hybrids based on quinoline and 1,2,3-triazole. Retrieved from [Link]

  • Jo, H., et al. (2022). Real-Time Reaction Monitoring of Azide–Alkyne Cycloadditions Using Benchtop NMR-Based Signal Amplification by Reversible Exchange (SABRE). Analytical Chemistry, 94(30), 10638-10644. Retrieved from [Link]

  • Alonso, F., et al. (2015). Copper Nanoparticles in Click Chemistry. Accounts of Chemical Research, 48(5), 1425-1435. Retrieved from [Link]

  • baseclick GmbH. (n.d.). Protocols. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition. Retrieved from [Link]

  • Reddit. (2025, November 18). Click Chemistry Problems (Copper Catalyzed Azide-Alkyne Cycloaddition). Retrieved from [Link]

  • Wikipedia. (n.d.). Click chemistry. Retrieved from [Link]

  • ACS Publications. (2022). Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights. Retrieved from [Link]

  • ResearchGate. (2021). Click chemstry: Why does it sometimes work and other times it doesn't? Retrieved from [Link]

  • Fokin, V. V. (2007). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chemical Society Reviews, 36(8), 1247-1257. Retrieved from [Link]

Sources

Technical Support Center: Overcoming Solubility Challenges with 5-ethyl-1-phenyl-1H-1,2,3-triazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 5-ethyl-1-phenyl-1H-1,2,3-triazole-4-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to navigate and overcome the solubility challenges associated with this compound. This guide provides in-depth troubleshooting strategies, frequently asked questions, and detailed experimental protocols to ensure the successful use of this compound in your research.

Understanding the Challenge: Why is Solubility an Issue?

This compound, like many heterocyclic carboxylic acids, can exhibit poor aqueous solubility. This is primarily due to a combination of factors:

  • Molecular Structure: The presence of a phenyl group and an ethyl group contributes to the molecule's lipophilicity, while the triazole ring and carboxylic acid group provide hydrophilicity. The balance of these features can lead to strong intermolecular interactions in the solid state, making it difficult for solvent molecules to effectively solvate the compound.

  • Crystalline Structure: The planar nature of the triazole and phenyl rings can facilitate efficient packing in the crystal lattice, leading to high lattice energy that must be overcome for dissolution.

  • Weak Acidity: As a carboxylic acid, the compound is a weak acid. Its solubility is therefore highly dependent on the pH of the medium. At low pH, the carboxylic acid group remains protonated, leading to lower solubility.

Troubleshooting Guide: A Problem-Solution Approach

This section addresses common problems encountered during the handling and formulation of this compound.

Issue 1: The compound is not dissolving in my aqueous buffer.

Root Cause Analysis: The pH of your buffer is likely below the pKa of the carboxylic acid group, keeping it in its less soluble, protonated form.

Solution: Adjusting the pH of the aqueous solution is a primary strategy for solubilizing ionizable drugs like carboxylic acids.[1]

Recommended Protocol: pH Adjustment

  • Prepare a slurry of the compound in the desired aqueous buffer.

  • Slowly add a base (e.g., 1 M NaOH or a suitable amine) dropwise while monitoring the pH with a calibrated pH meter.

  • Continue adding the base until the compound fully dissolves. The pH at which dissolution occurs will be above the compound's pKa.

  • Be mindful that a significant increase in pH may not be suitable for all biological assays.

Issue 2: The compound precipitates out of solution when I add it to my cell culture media.

Root Cause Analysis: Cell culture media are complex mixtures often buffered at a physiological pH (around 7.4). If your stock solution of the compound is at a high pH, the buffering capacity of the media may lower the pH, causing the compound to precipitate.

Solution: Preparing a more stable formulation, such as a salt form or using a co-solvent system, can prevent precipitation.

Recommended Strategies:

  • Salt Formation: Converting the carboxylic acid to a salt can significantly improve its aqueous solubility and dissolution rate.[2][3] Common counterions for weakly acidic drugs include sodium, potassium, and calcium.[4] The difference in pKa between the drug and the counterion should ideally be greater than two to ensure stable salt formation.[4]

    Protocol: In-situ Salt Formation for Stock Solutions

    • Determine the molar equivalent of the compound.

    • Add a stoichiometric amount of a suitable base (e.g., sodium hydroxide, potassium hydroxide) to an aqueous suspension of the compound.

    • Stir the mixture until the compound is fully dissolved, indicating the formation of the soluble salt.

    • This stock solution can then be diluted into the cell culture media.

  • Co-solvency: The addition of a water-miscible organic solvent (a co-solvent) can increase the solubility of poorly soluble drugs.[5][6][7] Commonly used co-solvents include DMSO, ethanol, and polyethylene glycols (PEGs).[6][7]

    Protocol: Co-solvent Stock Solution Preparation

    • Dissolve the compound in a minimal amount of a biocompatible co-solvent such as DMSO or ethanol.

    • Slowly add this stock solution to the vigorously stirring cell culture media. This rapid dilution should prevent immediate precipitation.

    • Ensure the final concentration of the co-solvent in the media is low enough to not cause cellular toxicity.

Issue 3: I need to prepare a high-concentration stock solution, but pH adjustment and co-solvents are not sufficient.

Root Cause Analysis: For very high concentrations, the intrinsic solubility of the compound, even in its ionized form or in a co-solvent system, may be exceeded.

Solution: The use of cyclodextrins can enhance the solubility of poorly soluble drugs by forming inclusion complexes.[8][9][10] These cyclic oligosaccharides have a hydrophilic exterior and a hydrophobic interior cavity where the drug molecule can be encapsulated.[8][10]

Recommended Protocol: Cyclodextrin Complexation

  • Select a suitable cyclodextrin. β-cyclodextrin and its derivatives like hydroxypropyl-β-cyclodextrin (HP-β-CD) are commonly used.[8][9]

  • Prepare an aqueous solution of the chosen cyclodextrin.

  • Gradually add the this compound to the cyclodextrin solution while stirring.

  • Continue stirring until the compound is fully dissolved. Gentle heating may be applied to facilitate complexation.

  • The resulting solution will contain the compound encapsulated within the cyclodextrin, enhancing its apparent solubility.[9]

Solubility Enhancement Strategy Overview

StrategyMechanism of ActionAdvantagesDisadvantages
pH Adjustment Ionizes the carboxylic acid group to a more soluble carboxylate salt.[11]Simple and effective for ionizable compounds.[1]May not be suitable for pH-sensitive applications; potential for precipitation upon pH change.
Salt Formation Creates a more soluble salt form of the compound.[2][3]Can significantly increase solubility and dissolution rate.[3]Requires careful selection of a suitable counterion.
Co-solvency Reduces the polarity of the solvent system, increasing the solubility of lipophilic compounds.[7][12]Effective for many poorly soluble drugs.[5]Potential for co-solvent toxicity at higher concentrations.
Cyclodextrin Complexation Encapsulates the drug molecule within the cyclodextrin cavity, increasing its apparent solubility.[8][10]Can significantly enhance solubility without altering the chemical structure of the drug.May not be suitable for all molecules depending on size and shape compatibility with the cyclodextrin cavity.

Experimental Workflow Diagrams

Troubleshooting Solubility Issues

start Compound Insoluble in Aqueous Buffer ph_adjust Adjust pH with Base start->ph_adjust high_conc Need High Concentration start->high_conc If high conc. needed dissolved_ph Compound Dissolves ph_adjust->dissolved_ph Success precip_media Precipitation in Media ph_adjust->precip_media Failure salt_form Formulate as a Salt precip_media->salt_form co_solvent Use a Co-solvent precip_media->co_solvent dissolved_stable Stable Solution salt_form->dissolved_stable co_solvent->dissolved_stable cyclodextrin Use Cyclodextrins high_conc->cyclodextrin cyclodextrin->dissolved_stable cluster_0 Cyclodextrin cluster_1 Drug Molecule cluster_2 Inclusion Complex cd Hydrophilic Exterior Hydrophobic Interior complex Drug Encapsulated in Cyclodextrin (Enhanced Solubility) cd->complex drug This compound (Poorly Soluble) drug->complex

Caption: Formation of a drug-cyclodextrin inclusion complex.

Frequently Asked Questions (FAQs)

Q1: What is the expected pKa of this compound?

Q2: Are there any specific safety precautions I should take when handling this compound?

A2: Yes, according to its GHS classification, this compound is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation. [14]It is important to wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, and to handle the compound in a well-ventilated area or a fume hood.

Q3: Can I use sonication to help dissolve the compound?

A3: Yes, sonication can be a useful physical method to aid in the dissolution process by breaking down solid aggregates and increasing the surface area available for solvation. However, it should be used in conjunction with the chemical methods described above (pH adjustment, co-solvents, etc.) for optimal results, especially for achieving thermodynamic solubility.

Q4: How does the solubility of 1,2,3-triazoles compare to 1,2,4-triazoles?

A4: Both 1,2,3-triazole and 1,2,4-triazole are polar heterocycles capable of hydrogen bonding, which contributes to their water solubility. [15][16]Unsubstituted 1,2,3-triazole is very soluble in water, while 1,2,4-triazole is also considered very soluble. [17][18]The solubility of substituted triazoles, such as the compound , will be highly dependent on the nature of the substituents.

References

  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC - PubMed Central.
  • Improving the solubility and dissolution of poorly soluble drugs by salt formation and the consequent effect on mechanical properties - Aston Research Explorer.
  • Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability - SciSpace.
  • Cyclodextrin as a Drug Carrier Increasing Drug Solubility - Touro Scholar.
  • Co-solvency: Significance and symbolism.
  • Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - Cyclodextrins.
  • Cyclodextrin Solutions for API Solubility Boost - BOC Sciences.
  • Co-solvency and anti-solvent method for the solubility enhancement.
  • Enhancement of Water Solubility for Lopinavir by Co-solvency Approach - bepls.
  • Application of cosolvency and cocrystallization approach to enhance acyclovir solubility - PMC - NIH.
  • Drug Solubility Enhancement through the Preparation of Multicomponent Organic Materials: Eutectics of Lovastatin with Carboxylic Acids - MDPI.
  • Co-solvency | PPTX - Slideshare.
  • Brief Overview of Various Approaches to Enhance Drug Solubility - Longdom Publishing.
  • 1,2,3-TRIAZOLE-4-CARBOXYLIC ACID CAS#: 16681-70-2 - ChemicalBook.
  • Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes - R Discovery.
  • 2.3: Chemical Properties of Carboxylic Acids I- Acidity and Salt formation - Chemistry LibreTexts.
  • 1,2,4-Triazole - Wikipedia.
  • Overcoming low solubility of triazole derivatives in organic synthesis - Benchchem.
  • Triazoles in Medicinal Chemistry: Physicochemical Properties, Bioisosterism, and Application - ACS Publications.
  • (PDF) Principles of Salt Formation - ResearchGate.
  • 1,2,4-Triazole - Solubility of Things.
  • Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal.
  • Techniques for Improving Solubility - International Journal of Medical Science and Dental Research.
  • 1H-1,2,4-Triazole-3-carboxylic acid | 4928-87-4 - ChemicalBook.
  • This compound - PubChem.
  • Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations.
  • (PDF) Determination of the pKa value of some 1,2,4-triazol derivatives in forty seven different solvents using semi-empirical quantum methods (PM7, PM6, PM6-DH2, RM1, PM3, AM1, and MNDO) by MOPAC computer program - ResearchGate.
  • Mechanochemical Reaction of Sulfathiazole with Carboxylic Acids: Formation of a Cocrystal, a Salt, and Coamorphous Solids | Crystal Growth & Design - ACS Publications.
  • 1,2,3-Triazole-4-carboxylic acid | C3H3N3O2 | CID 140120 - PubChem.
  • 1,2,3-Triazole - Wikipedia.
  • 1,2,3-TRIAZOLE-4-CARBOXYLIC ACID - ChemBK.
  • 1H-1,2,3-Triazole-4-carboxylic acid, 5-(phenylmethoxy)-, ethyl ester - ChemicalBook.
  • Ethyl 5-Formyl-1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate: Synthesis, Crystal Structure, Hirshfeld Surface Analysis, and DFT Calculation - MDPI.
  • 5-phenyl-1H-1,2,3-triazole-4-carboxylic acid | C9H7N3O2 | CID 3159718 - PubChem.
  • ethyl 5-methoxy-4-phenyl-1H-1,2,3-triazole-1-carboxylate - ChemSynthesis.

Sources

Technical Support Center: Enhancing the Solution Stability of 5-ethyl-1-phenyl-1H-1,2,3-triazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support resource for researchers, scientists, and drug development professionals working with 5-ethyl-1-phenyl-1H-1,2,3-triazole-4-carboxylic acid. The stability of this compound in solution is critical for obtaining reliable and reproducible experimental results. This guide provides in-depth troubleshooting advice, validated experimental protocols, and answers to frequently asked questions to help you identify and mitigate stability challenges.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common initial queries regarding the handling and stability of this compound.

Q1: What are the primary factors that can cause the degradation of this compound in solution? A1: The stability of this compound in solution is primarily influenced by four key factors:

  • pH: The carboxylic acid moiety makes the compound's solubility and stability highly dependent on the solution's pH.

  • Light Exposure: Triazole derivatives can be susceptible to photodegradation, especially when exposed to UV or broad-spectrum light.[1][2]

  • Temperature: Elevated temperatures can accelerate hydrolytic degradation and potentially lead to decarboxylation. Thermal degradation studies are typically conducted between 40°C and 80°C to assess this risk.[3]

  • Oxidizing Agents: The presence of oxidizing agents, including dissolved oxygen or contaminants like peroxides, can lead to oxidative degradation.

Q2: I'm observing precipitation in my aqueous solution. Is this a sign of degradation? A2: Not necessarily. Precipitation is more commonly a solubility issue related to pH. The compound is a carboxylic acid, which is protonated and less soluble at acidic pH (typically below its pKa). As the pH increases above the pKa, the carboxylic acid is deprotonated to the more soluble carboxylate salt. Before assuming degradation, verify the solution's pH and consider using a buffer to maintain a pH where the compound is fully soluble.

Q3: My solution of the compound has turned slightly yellow after being left on the benchtop. What could be the cause? A3: A color change often indicates the formation of new chromophoric species, which is a likely result of degradation. Photodegradation is a common cause for such observations in triazole-containing molecules.[1] It is crucial to protect solutions from light by using amber vials or by wrapping containers in aluminum foil, especially for long-term storage or during sensitive experiments.

Q4: What are the recommended general storage conditions for a stock solution of this compound? A4: For optimal stability, stock solutions (typically prepared in organic solvents like DMSO or methanol) should be stored at low temperatures, such as 4°C for short-term use or -20°C to -80°C for long-term storage.[4] Solutions should be kept in tightly sealed, amber-colored vials to protect against light and evaporation. For aqueous solutions, using a buffer and storing refrigerated is recommended.

Section 2: In-Depth Troubleshooting Guide

This guide provides a structured approach to diagnosing and resolving stability issues.

Issue 1: Poor Compound Stability in Aqueous Media
  • Symptoms: Gradual loss of the parent compound over time as measured by HPLC, appearance of new peaks in the chromatogram, or precipitation.

  • Causality (The "Why"): The 1,2,3-triazole ring is generally stable, but the overall molecule's stability in solution can be compromised by conditions that affect the carboxylic acid group or promote hydrolysis.[5][6] Forced degradation studies on similar heterocyclic compounds confirm that hydrolysis under acidic or basic conditions is a primary degradation pathway.[7][8] The rate of hydrolysis is often pH-dependent.[4]

  • Troubleshooting Steps:

    • Control the pH: The first and most critical step is to control the pH of your aqueous solution. Work within a buffered system. You must experimentally determine the optimal pH range for stability.

    • Conduct a pH Stability Profile: Perform a systematic study by incubating the compound in buffers of varying pH (e.g., pH 3, 5, 7, 9) at a controlled temperature. Analyze samples at multiple time points (e.g., 0, 2, 8, 24 hours) using a stability-indicating HPLC method. This will identify the pH range of maximum stability.

    • Lower the Temperature: If the degradation persists even in a buffered system, lowering the storage and experimental temperature will reduce the rate of any hydrolytic reactions.

    • Check for Contaminants: Ensure that your solvents and reagents are free from acidic or basic contaminants that could alter the solution's micro-environment.

Issue 2: Suspected Photodegradation
  • Symptoms: Rapid degradation when exposed to ambient or UV light, solution color change.

  • Causality (The "Why"): The aromatic rings (phenyl and triazole) in the molecule can absorb UV light. This absorbed energy can lead to photochemical reactions, breaking bonds and forming degradation products.[1][2] Studies on various triazole antifungal drugs have confirmed their susceptibility to photodegradation.[2][9]

  • Troubleshooting Steps:

    • Minimize Light Exposure: The simplest solution is to rigorously protect the compound from light at all stages. Use amber glass vials or tubes, or wrap standard containers with aluminum foil.

    • Perform a Photostability Stress Test: To confirm light sensitivity, expose a solution of the compound to a controlled light source (as specified by ICH Q1B guidelines) alongside a control sample wrapped in foil. A significant difference in degradation between the exposed and control samples confirms photolability.

    • Include a Quencher (Advanced): In certain formulation development scenarios, the inclusion of a pharmaceutically acceptable antioxidant or UV quencher might be considered, but this is highly application-specific.

Issue 3: Degradation at Elevated Temperatures
  • Symptoms: Compound loss during experiments involving heat (e.g., cell culture incubation at 37°C, reflux reactions).

  • Causality (The "Why"): While generally thermally stable in solid form, in solution, elevated temperatures can provide the activation energy needed for degradation reactions like hydrolysis or decarboxylation of the carboxylic acid group.[3][10][11] The rate of these reactions typically increases with temperature, as described by the Arrhenius equation.[3]

  • Troubleshooting Steps:

    • Establish a Temperature Limit: Conduct a thermal stress test by incubating solutions at various temperatures (e.g., 40°C, 60°C, 80°C) for a set period. This will help define the maximum temperature the compound can tolerate in your specific solution environment.

    • Limit Exposure Time: If high temperatures are unavoidable, minimize the duration of exposure.

    • Re-evaluate Solvent Choice: The solvent can influence thermal stability. Degradation may be faster in protic solvents (like water or methanol) compared to aprotic solvents (like DMSO or acetonitrile) at the same temperature.

Troubleshooting Workflow Diagram

G cluster_start start_node Observed Instability (e.g., Peak Loss, New Peaks) precip_node Precipitation Observed degrad_node Degradation Confirmed (Soluble Degradants) check_ph Is solution buffered? precip_node->check_ph Primary Cause: Solubility check_light Is solution protected from light? degrad_node->check_light Primary Cause: Chemical Degradation check_ph->degrad_node Yes sol_buffer Action: Use buffered system. Perform pH stability profile. check_ph->sol_buffer No check_temp Is temperature elevated (>40°C)? check_light->check_temp Yes sol_light Action: Use amber vials. Perform photostability test. check_light->sol_light No check_ox Is oxidation a possibility? check_temp->check_ox No sol_temp Action: Reduce temperature. Perform thermal stress test. check_temp->sol_temp Yes sol_ox Action: Use degassed solvents. Store under inert gas (N2/Ar). check_ox->sol_ox Yes

Caption: Troubleshooting workflow for stability issues.

Section 3: Key Experimental Protocols

These protocols provide a framework for systematically investigating the stability of your compound.

Protocol 1: Forced Degradation Study

This study is essential for identifying potential degradation pathways and developing a stability-indicating analytical method.[3][8]

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol).

  • Stress Conditions: For each condition, dilute the stock solution to a final concentration of ~100 µg/mL. Include a control sample stored at 4°C in the dark.

    • Acid Hydrolysis: Add 0.1 M HCl. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Add 0.1 M NaOH. Incubate at 60°C for 8 hours.[12]

    • Oxidative Degradation: Add 3% H₂O₂. Store at room temperature for 24 hours.[3]

    • Thermal Degradation: Use a buffered solution (pH ~7). Incubate at 70°C for 48 hours in the dark.[3]

    • Photolytic Degradation: Expose a solution in a quartz cuvette or clear vial to a photostability chamber (ICH Q1B option II: UV-A at 200 Wh/m² and visible light at 1.2 million lux hours).

  • Sample Analysis: At appropriate time points, withdraw an aliquot, neutralize if necessary (e.g., acid-stressed sample with NaOH and vice-versa), and dilute to the target concentration for HPLC analysis.

  • Data Interpretation: Aim for 5-20% degradation of the main compound.[3] Significant degradation under a specific condition identifies a key instability factor.

Potential Degradation Pathways

G cluster_products Potential Degradation Products Parent 5-ethyl-1-phenyl-1H- 1,2,3-triazole-4-carboxylic acid Decarboxylated Decarboxylation Product (5-ethyl-1-phenyl-1H-1,2,3-triazole) Parent->Decarboxylated Heat (Δ) RingOpened Ring-Opened Products (e.g., diazo compounds, amides) Parent->RingOpened Light (hν) Harsh pH Oxidized Oxidized Products (e.g., N-oxides) Parent->Oxidized Oxidation ([O])

Caption: Hypothetical degradation pathways.

Protocol 2: Stability-Indicating HPLC-UV Method

A reliable analytical method is required to separate the parent compound from all potential degradation products.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Start with a low percentage of B (e.g., 10%), ramp up to a high percentage (e.g., 95%) over 15-20 minutes, hold, and then re-equilibrate. A typical gradient might be: 10-95% B over 15 min, hold at 95% B for 3 min, return to 10% B in 1 min, and re-equilibrate for 5 min.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Scan for the UV maxima of the compound (typically between 210-280 nm). A photodiode array (PDA) detector is ideal for assessing peak purity.

  • Validation: The method is considered "stability-indicating" if the degradation product peaks from the forced degradation study are well-resolved from the parent compound peak with a resolution of >1.5.

Section 4: Data Summary Tables

Table 1: Recommended Solvents and General Storage Conditions

ParameterRecommendationRationale & Justification
Primary Solvents (Stock) DMSO, DMF, MethanolGood solubilizing power for many triazole derivatives.[13][14]
Aqueous Solutions Buffered Systems (e.g., PBS, Acetate, Borate)Maintains a constant pH to ensure consistent solubility and minimize pH-catalyzed hydrolysis.
Short-Term Storage (< 1 week) 4°C, protected from lightReduces the rate of degradation for routine experimental use.
Long-Term Storage (> 1 week) -20°C or -80°C, protected from lightMinimizes all potential degradation pathways for archival purposes.[4]
Atmosphere (for high sensitivity) Store under inert gas (Argon or Nitrogen)Displaces oxygen to prevent potential long-term oxidative degradation.

Table 2: Summary of Forced Degradation Conditions and Expected Outcomes

Stress ConditionTypical Reagents & SetupPrimary Degradation Pathway Targeted
Acid Hydrolysis 0.1 M - 1 M HCl, 60-80°CHydrolysis of substituents, potential triazole ring opening under harsh conditions.[7][15]
Base Hydrolysis 0.1 M - 1 M NaOH, 40-60°CHydrolysis, particularly relevant for ester or amide analogs.[12][15]
Oxidation 3-30% H₂O₂, Room TemperatureFormation of N-oxides or other oxidative products.[3]
Thermal 70°C in buffered solution (pH 7)Tests for thermally labile points, such as potential decarboxylation.[3]
Photochemical ICH Q1B compliant chamberRing cleavage, rearrangements, and formation of colored degradants.[1][2]

Section 5: References

  • Ekiert, R. J., & Krzek, J. (2013). Photostability of triazole antifungal drugs in the solid state. Current Issues in Pharmacy and Medical Sciences, 26(3), 247–251. [Link]

  • ResearchGate. (n.d.). Photostability of triazole antifungal drugs in the solid state. Retrieved January 15, 2026, from [Link]

  • Ekiert, R. J., & Krzek, J. (2013). Photostability of triazole antifungal drugs in the solid state. Current Issues in Pharmacy and Medical Sciences, 26(3). [Link]

  • Nahi, R. J., & Imran, N. H. (2019). Synthesis, Characterization and Thermal Stability Study of New Heterocyclic Compounds Containing 1,2,3-Triazole and 1,3,4-Thiadiazole Rings. Oriental Journal of Chemistry, 35(1). [Link]

  • Nahi, R. J., & Imran, N. H. (2019). Synthesis, Characterization and Thermal Stability Study of New Heterocyclic Compounds Containing 1,2,3-Triazole and 1,3,4-Thiadiazole Rings. Oriental Journal of Chemistry, 35(1), 325-332. [Link]

  • Talawar, M. B., et al. (2015). Synthesis of Thermally Stable Energetic 1,2,3-Triazole Derivatives. ResearchGate. [Link]

  • Muhammad, S., & Ahmed, A. (2021). Synthesis, characterization and photostability study of triazole derivatives. GSC Advanced Research and Reviews, 9(2), 073-082. [Link]

  • Kamkhede, D. B., & Solanki, P. R. (2016). Estimation And Forced Degradation Study Of Thiazole Derivative By HPLC Technique. ResearchGate. [Link]

  • An, H., et al. (2020). Thermochemistry and Initial Decomposition Pathways of Triazole Energetic Materials. The Journal of Physical Chemistry A, 124(15), 3019-3028. [Link]

  • Hassib, S. T., et al. (2020). Determination of Rufinamide in the Presence of 1-[(2,6-Difluorophenyl)Methyl]-1H-1,2,3-Triazole-4 Carboxylic Acid Using RP-HPLC and Derivative Ratio Methods as Stability Indicating Assays to Be Applied on Dosage Form. Journal of AOAC INTERNATIONAL, 103(5), 1215-1222. [Link]

  • Kumar, A., et al. (2022). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. Frontiers in Chemistry, 10, 883221. [Link]

  • PharmTech. (2022). Forced Degradation – A Review. [Link]

  • Rawat, T., & Pandey, I. P. (2015). Forced degradation studies for Drug Substances and Drug Products- Scientific and Regulatory Considerations. Journal of Pharmaceutical Sciences and Research, 7(5), 238-241. [Link]

  • GIRON, R. C., et al. (2019). Synthesis, characterization and chemical degradation of poly(ester-triazole)s derived from D-galactose. Polymer Chemistry, 10(17), 2215-2226. [Link]

  • Blondel, A., et al. (2018). Validation of an analytical method for 1,2,4-triazole in soil using liquid chromatography coupled to electrospray tandem mass spectrometry and monitoring of propiconazole degradation in a batch study. Journal of Chromatography A, 1562, 123-127. [Link]

Sources

Navigating the Nuances of Triazole Compounds in Biological Assays: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with triazole compounds. This guide is designed to provide in-depth, field-proven insights into method refinement for biological assays involving this versatile class of molecules. Triazoles are a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents.[1][2][3] However, their unique physicochemical properties can present challenges in experimental settings. This resource offers troubleshooting guides and frequently asked questions (FAQs) to directly address specific issues you may encounter, ensuring the integrity and success of your experiments.

Section 1: Troubleshooting Common Assay Pitfalls

This section is dedicated to resolving the most frequent and perplexing issues that arise during the use of triazole compounds in biological assays. Each problem is addressed with a systematic approach to pinpoint the root cause and implement an effective solution.

Issue 1: Poor or No Biological Activity Observed

It is a common and often frustrating scenario in early-stage drug discovery to observe minimal or no activity from a promising triazole derivative. This lack of efficacy can stem from a variety of factors related to the compound itself, the experimental setup, or the biological target.[4]

Troubleshooting Workflow

G cluster_0 Initial Observation cluster_1 Compound Verification cluster_2 Assay & Experimental Setup Review cluster_3 Cell-Based Assay Specifics start Poor/No Biological Activity purity Purity Check (NMR, HPLC, MS) start->purity Is the compound pure? stability Stability Assessment purity->stability Is the compound stable? solubility Solubility Confirmation stability->solubility Is the compound soluble? controls Controls Working? solubility->controls Compound verified. protocol Protocol Optimization controls->protocol Are reagents/times optimal? interference Compound Interference? protocol->interference Is there assay interference? permeability Cell Permeability interference->permeability If cell-based... metabolism Metabolic Instability permeability->metabolism Is it metabolized? efflux Efflux Pumps metabolism->efflux Is it being pumped out?

Caption: Troubleshooting workflow for poor biological activity.

Detailed Q&A:

  • Q: My triazole compound shows lower than expected activity. What should I check first?

    • A: Before questioning the intrinsic activity of your compound, it is crucial to verify its integrity.

      • Purity: Impurities from synthesis can interfere with your assay or inhibit the activity of your compound. Always verify the purity of your triazole derivative using methods like NMR, HPLC, and Mass Spectrometry.[4]

      • Stability: Triazole compounds can degrade under certain experimental conditions, such as specific pH, temperature, or even exposure to light.[5] It is advisable to assess the stability of your compound in the assay buffer over the time course of the experiment. The 1,2,4-triazole ring is generally stable under typical acidic and basic conditions, but harsh conditions can lead to degradation.[5][6]

      • Solubility: Poor solubility is a frequent culprit for lack of activity, as it leads to a lower effective concentration of the compound in the assay medium.[4][7]

  • Q: I've confirmed my compound is pure, stable, and soluble, but the activity is still low. What's next?

    • A: The next step is to scrutinize your experimental setup.

      • Controls: Ensure your positive and negative controls are behaving as expected. This validates that the assay itself is performing correctly.[4]

      • Protocol Parameters: Review your experimental protocol. Are the reagent concentrations and incubation times optimized for your specific target and compound class?[4]

      • Compound Interference: Some compounds can interfere with the assay readout. For instance, certain triazoles can exhibit autofluorescence, which can be problematic in fluorescence-based assays.[4][8][9][10][11][12] Run a control with your compound in the absence of the biological target to check for interference.

  • Q: My triazole compound is active in an enzymatic assay but shows no activity in a cell-based assay. Why?

    • A: This common discrepancy often points to issues with the compound's behavior in a cellular environment.

      • Cell Permeability: The compound may not be able to cross the cell membrane to reach its intracellular target.[4]

      • Metabolic Instability: The compound might be rapidly metabolized by the cells into an inactive form.[4]

      • Efflux Pumps: The compound could be actively transported out of the cell by efflux pumps.[4]

Issue 2: Compound Precipitation in Assay Wells

The poor aqueous solubility of many organic compounds, including triazoles, is a significant challenge in biological assays.[13] Precipitation can lead to inconsistent and inaccurate results.

Strategies to Enhance and Maintain Solubility:

  • Co-solvents: Dimethyl sulfoxide (DMSO) is a widely used co-solvent. However, it's critical to keep the final concentration low (typically <1%) as it can be toxic to cells at higher concentrations and may affect enzyme activity.[4][14][15][16][17][18]

  • pH Adjustment: The solubility of triazoles with ionizable groups can be pH-dependent. Since 1,2,4-triazoles can be weakly basic, adjusting the buffer to a more acidic pH may improve solubility.[14]

  • Formulation Strategies:

    • Cyclodextrins: These cyclic oligosaccharides can encapsulate hydrophobic molecules, enhancing their aqueous solubility.[14]

    • Surfactants: Non-ionic surfactants can form micelles that solubilize poorly soluble compounds.[14]

Solubilization Method Mechanism Considerations
Co-solvents (e.g., DMSO) Increases the polarity of the solvent.Can be toxic to cells at higher concentrations.[4][17]
pH Adjustment Ionizes the compound, increasing its solubility in aqueous solutions.The optimal pH for solubility may not be compatible with the assay conditions.
Cyclodextrins Forms inclusion complexes by encapsulating the hydrophobic compound.[14]May alter the bioavailability of the compound.
Surfactants Forms micelles that solubilize the compound.[14]Can interfere with certain assay formats.

Section 2: Frequently Asked Questions (FAQs)

This section provides concise answers to common questions regarding the handling and use of triazole compounds in biological assays.

  • Q1: What are the best practices for storing triazole compounds?

    • A1: To ensure the long-term integrity of triazole derivatives, store them in a cool, dry, and dark place.[5] For extended storage, keeping the compound in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at +4°C is recommended.[5]

  • Q2: How can I assess the cytotoxicity of my triazole compound?

    • A2: Cytotoxicity can be evaluated using various cell-based assays, such as the MTT assay, which measures cell viability.[19][20] It is important to assess the cytotoxicity of your compound to ensure that the observed biological effects are not due to cell death.[21][22] A standard protocol involves seeding cancer cells (e.g., HeLa, MCF-7, A549) in 96-well plates, treating them with a concentration gradient of the triazole compound for a specified time (e.g., 24 hours), and then assessing cell viability.[19][20]

  • Q3: What are "off-target" effects, and why are they a concern with triazole compounds?

    • A3: Off-target effects occur when a compound interacts with proteins other than its intended therapeutic target.[1] This is a critical consideration as most small molecule drugs interact with multiple unintended biological targets, which can lead to unexpected biological responses and misinterpretation of data.[1] Early identification of off-target effects is crucial to ensure that the observed biological effect is genuinely due to the modulation of the intended target.[1]

  • Q4: How do I interpret a dose-response curve for my triazole compound?

    • A4: A dose-response curve graphically represents the relationship between the concentration of your compound and the observed biological effect.[23][24][25][26] Key parameters derived from this curve include the EC50 (half-maximal effective concentration) or IC50 (half-maximal inhibitory concentration), which indicate the potency of your compound.[27] The curve's shape and slope provide insights into the compound's mechanism of action.[23] A typical dose-response curve is sigmoidal.[23][27]

Visualizing a Dose-Response Curve

G cluster_0 Dose-Response Curve a b a->b c b->c d c->d e d->e d_x Log[EC50] d->d_x d_y 50% d->d_y f e->f g f->g h g->h spline

Caption: A typical sigmoidal dose-response curve.

Section 3: Experimental Protocols

This section provides detailed, step-by-step methodologies for key experiments relevant to the characterization of triazole compounds.

Protocol 1: MTT Cytotoxicity Assay

This protocol is for assessing the cytotoxicity of a triazole compound against a cancer cell line.[19][20]

Materials:

  • Cancer cell line (e.g., HeLa, MCF-7, A549)

  • Complete cell culture medium

  • 96-well microculture plates

  • Triazole compound stock solution (in DMSO)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyl tetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • DMSO

Procedure:

  • Cell Seeding: Seed the cancer cells into 96-well plates at a density of 5x10³ cells/well and incubate for 24 hours at 37°C.[20]

  • Compound Treatment: Prepare a serial dilution of the triazole compound in complete culture medium. The final DMSO concentration should be consistent across all wells and typically below 0.5%. Treat the cells with the concentration gradient of the compound for 24 hours.[20] Include a vehicle control (medium with the same final concentration of DMSO).

  • MTT Addition: After the 24-hour treatment, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[20]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the IC50 value.

Protocol 2: Hydrolytic Stability Assessment

This protocol is designed to determine the stability of a triazole compound in aqueous solutions at different pH values.[28]

Materials:

  • Triazole compound of interest

  • Phosphate-buffered saline (PBS) at pH 5.0, 7.4, and 9.0

  • High-performance liquid chromatography (HPLC) system with a suitable column (e.g., C18)

  • Incubator or water bath at 37°C

  • Quenching solution (e.g., 10% trifluoroacetic acid)

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of the triazole compound in a suitable solvent (e.g., DMSO).[28]

  • Incubation: Dilute the stock solution into the different pH buffers to a final concentration of 1 mg/mL. Incubate the solutions at 37°C.[28]

  • Time Points: At predetermined time points (e.g., 0, 1, 2, 4, 8, 24, 48, and 72 hours), withdraw an aliquot from each solution.

  • Quenching: Quench the reaction by adding the quenching solution.

  • HPLC Analysis: Analyze the samples by HPLC to determine the concentration of the remaining parent compound.

  • Data Analysis: Plot the concentration of the parent compound versus time for each pH to determine the degradation kinetics.

References

  • JoVE. Assessing Cytotoxicity of Metabolites of Typical Triazole Pesticides in Plants. 2023. Available from: [Link]

  • PubMed. Assessing Cytotoxicity of Metabolites of Typical Triazole Pesticides in Plants. 2023. Available from: [Link]

  • Pharmacia. Analytical method development and validation for the determination of triazole antifungals in biological matrices. 2025. Available from: [Link]

  • ResearchGate. Solvent effect on the self-association of the 1,2,4-triazole: A DFT study. Available from: [Link]

  • ResearchGate. Fluorescence emission behavior of compounds with different triazole-substitutions (a). Available from: [Link]

  • PubMed. Novel imidazo[1][4][21] triazole derivatives: Synthesis, fluorescence, bioactivity for SHP1. 2024. Available from: [Link]

  • Biointerface Research in Applied Chemistry. Click Synthesis, Anticancer Activity, and Molecular Docking Investigation of some Functional 1,2,3-triazole Derivatives. 2021. Available from: [Link]

  • PMC - NIH. Combined NMR Spectroscopy and Quantum-Chemical Calculations in Fluorescent 1,2,3-Triazole-4-carboxylic Acids Fine Structures Analysis. 2023. Available from: [Link]

  • NIH. Study on the Fluorescent Activity of N2-Indolyl-1,2,3-triazole. Available from: [Link]

  • RSC Publishing. Absorption and fluorescence signatures of 1,2,3-triazole based regioisomers: challenging compounds for TD-DFT. Available from: [Link]

  • ResearchGate. Development and validation of a new method to simultaneously quantify triazoles in plasma spotted on dry sample spot devices and analysed by HPLC-MS. 2025. Available from: [Link]

  • ResearchGate. Cytotoxicity assessment of potent triazole derivatives by hemolytic assay. Available from: [Link]

  • PMC. Development and Validation of a High-Performance Liquid Chromatography Assay for Voriconazole. Available from: [Link]

  • ResearchGate. Analytical method development and validation for the determination of triazole antifungals in biological matrices. 2025. Available from: [Link]

  • ResearchGate. Analytical method development and validation for the determination of triazole antifungals in biological matrices. 2025. Available from: [Link]

  • R Discovery. Triazoles in Medicinal Chemistry: Physicochemical Properties, Bioisosterism, and Application. 2024. Available from: [Link]

  • Expert Opinion on Drug Discovery. Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track. 2010. Available from: [Link]

  • ResearchGate. Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization. 2025. Available from: [Link]

  • MDPI. A Rational Insight into the Effect of Dimethyl Sulfoxide on TNF-α Activity. Available from: [Link]

  • MDPI. Study of Structural, Vibrational, and Molecular Docking Properties of (1S,9aR)-1-({4-[4-(Benzyloxy)-3-methoxyphenyl]-1H-1,2,3-triazol-1-yl}methyl)octahydro-2H-quinolizine. Available from: [Link]

  • NIH. Design, synthesis and in vitro biological studies of novel triazoles with potent and broad-spectrum antifungal activity. 2023. Available from: [Link]

  • NIH. Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. 2022. Available from: [Link]

  • Longdom Publishing. Biological Potentials of Biological Active Triazole Derivatives: A Short Review. Available from: [Link]

  • Toxicology MSDT. Dose-Response Curves. Available from: [Link]

  • IntechOpen. Triazole Compounds: Recent Advances in Medicinal Research. 2022. Available from: [Link]

  • Deciphex. Understanding Dose-Response Curves in Toxicology: Insights for Pharmacology Software. Available from: [Link]

  • Medium. Dose–Response Curve Analysis through the Lens of Differential and Integral Calculus. 2025. Available from: [Link]

  • Semanticscholar. Influence of DMSO on antifungal activity during susceptibility testing in vitro. 2025. Available from: [Link]

  • PubMed. Investigation of biological activities of various 1,2,3-triazole compounds: Their effects on cholinesterase enzymes, determination of antioxidant capacity and antimicrobial activity. 2022. Available from: [Link]

  • NIH. Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro. 2024. Available from: [Link]

  • News-Medical.Net. What is a Dose-Response Curve?. 2023. Available from: [Link]

  • ResearchGate. Stability of 1,2,4-triazoles?. 2018. Available from: [Link]

  • PubMed Central. Fluorinated triazoles as privileged potential candidates in drug development—focusing on their biological and pharmaceutical properties. 2022. Available from: [Link]

  • ResearchGate. Influence of DMSO on antifungal activity during susceptibility testing in vitro. 2025. Available from: [Link]

  • NIH. 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship. Available from: [Link]

  • RSC Blogs. Emerging Investigator Series – RSC Advances Blog. 2025. Available from: [Link]

  • PMC - NIH. Examination of the Impact of Triazole Position within Linkers on Solubility and Lipophilicity of a CDK9 Degrader Series. Available from: [Link]

Sources

Validation & Comparative

A Comparative Guide to the Bioactivity of 1,2,3-Triazole-4-Carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

The 1,2,3-triazole scaffold is a cornerstone in modern medicinal chemistry, prized for its metabolic stability, capacity for hydrogen bonding, and synthetic accessibility via "click chemistry." The introduction of a carboxylic acid group at the 4-position further enhances the molecule's potential for biological interactions, opening avenues for the development of novel therapeutics. This guide provides a comparative analysis of the bioactivity of various 1,2,3-triazole-4-carboxylic acid derivatives, focusing on their anticancer, antimicrobial, and antiviral properties. The information presented herein is supported by experimental data and detailed protocols to assist researchers in their drug discovery endeavors.

The Versatile Pharmacophore: 1,2,3-Triazole-4-Carboxylic Acid

The unique electronic and structural features of the 1,2,3-triazole ring, combined with the ionizable carboxylic acid group, make these derivatives attractive candidates for interacting with a wide array of biological targets. The triazole ring can act as a bioisostere for amide bonds, while the carboxylic acid can engage in crucial hydrogen bonding and ionic interactions with enzyme active sites and receptors. This versatility has led to the exploration of these compounds across multiple therapeutic areas.

Anticancer Activity: A Multi-pronged Attack on Malignancy

Derivatives of 1,2,3-triazole-4-carboxylic acid have demonstrated significant potential as anticancer agents, exhibiting cytotoxicity against a range of human cancer cell lines. Their mechanisms of action are often multifaceted, involving the inhibition of key signaling pathways and the induction of apoptosis.

Comparative Cytotoxicity

The in vitro anticancer activity of these derivatives is typically evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures cell viability. The half-maximal inhibitory concentration (IC50) is a key metric for comparing the potency of different compounds.

Derivative Structure/NameCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
5-Amino-1-p-tolyl-1H-[1][2][3]triazole-4-carboxylic acid (2,5-dichloro-phenyl)-amideLeukemia, Melanoma, NSCLC, CNS, Ovarian, Renal, Breast CancerSignificant Activity (Specific IC50 not provided)DoxorubicinNot provided in source
1,2,3-Triazole-containing coumarin derivativesA549 (Lung Carcinoma)8.87Cisplatin24.15
1,2,3-Triazole-containing betulinic acid derivativesA549 (Lung Carcinoma)3.7 - 9.0Betulinic acid23.0
Phosphonate 1,2,3-triazole derivativeHT-1080 (Fibrosarcoma)15.13DoxorubicinNot provided in source
Phosphonate 1,2,3-triazole derivativeA-549 (Lung Carcinoma)21.25DoxorubicinNot provided in source
Phosphonate 1,2,3-triazole derivativeMCF-7 (Breast Adenocarcinoma)18.06DoxorubicinNot provided in source
Phosphonate 1,2,3-triazole derivativeMDA-MB-231 (Breast Adenocarcinoma)16.32DoxorubicinNot provided in source

Note: The table above presents a selection of reported IC50 values. The activity of these compounds is highly dependent on the specific substitutions on the triazole ring and the nature of the amide or ester linkage to the carboxylic acid.

Mechanism of Action: Targeting Key Cancer Pathways

The anticancer effects of 1,2,3-triazole derivatives are often attributed to their ability to inhibit critical cellular processes in cancer cells. Molecular docking studies have suggested that some derivatives can bind to the active sites of key enzymes involved in cancer progression, such as Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 4 (CDK4)-Cyclin D3.[4] Inhibition of these kinases can disrupt cell cycle progression and signaling pathways that promote cell proliferation and survival.

Furthermore, some derivatives have been shown to induce apoptosis (programmed cell death) and cause cell cycle arrest, particularly at the G2/M phase.[1] For instance, certain phosphonate derivatives of 1,2,3-triazole have been observed to induce apoptosis independently of Caspase-3 and cause an increase in the mitochondrial membrane potential.[5]

anticancer_mechanism cluster_drug 1,2,3-Triazole Derivative cluster_cell Cancer Cell cluster_pathways Signaling Pathways cluster_processes Cellular Processes drug 1,2,3-Triazole-4-carboxylic Acid Derivative EGFR EGFR drug->EGFR Inhibition CDK4_CyclinD3 CDK4/Cyclin D3 drug->CDK4_CyclinD3 Inhibition Apoptosis Apoptosis drug->Apoptosis Induction Proliferation Cell Proliferation & Survival EGFR->Proliferation CellCycle Cell Cycle Progression CDK4_CyclinD3->CellCycle CellCycle->Proliferation Apoptosis->Proliferation Inhibition

Caption: Proposed anticancer mechanism of 1,2,3-triazole derivatives.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric method used to assess cell viability. It is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium dye MTT to its insoluble purple formazan product.

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the 1,2,3-triazole-4-carboxylic acid derivatives in culture medium. Replace the existing medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and an untreated control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value using a dose-response curve.

Antimicrobial Activity: Combating Bacterial and Fungal Pathogens

1,2,3-Triazole-4-carboxylic acid derivatives have also emerged as promising antimicrobial agents, demonstrating activity against a spectrum of Gram-positive and Gram-negative bacteria, as well as fungal strains.

Comparative Antimicrobial Susceptibility

The antimicrobial efficacy is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that inhibits the visible growth of a microorganism.

Derivative Structure/NameMicroorganismMIC (µg/mL)Reference DrugMIC (µg/mL)
1-(2-aminophenyl)-1H-1,2,3-triazole-4-carboxylic acidBacillus subtilis59.5Not specified-
1-(2-aminophenyl)-1H-1,2,3-triazole-4-carboxylic acidVibrio cholerae59.5Not specified-
Coumarin-1,2,3-triazole conjugatesEnterococcus faecalis12.5 - 50Not specified-
Metronidazole 1H-1,2,3-triazole derivativesVarious bacteria and fungiPotent activity (specific MICs vary)MetronidazoleVaries

Note: The antimicrobial spectrum and potency are highly influenced by the substituents on the triazole core.

Mechanism of Action: Disruption of Microbial Processes

The precise molecular targets of many 1,2,3-triazole antimicrobial agents are still under investigation. However, it is hypothesized that these compounds may interfere with essential microbial processes such as cell wall synthesis, nucleic acid replication, or protein synthesis. For instance, some studies suggest that these derivatives can bind to and inhibit key bacterial enzymes. The ability of the triazole ring and the carboxylic acid group to form hydrogen bonds and coordinate with metal ions is likely crucial for their interaction with microbial targets.

antimicrobial_workflow start Prepare Bacterial/Fungal Inoculum prepare_compounds Prepare Serial Dilutions of 1,2,3-Triazole Derivatives start->prepare_compounds inoculate Inoculate Microtiter Plate Wells start->inoculate prepare_compounds->inoculate incubate Incubate at Optimal Temperature inoculate->incubate observe Visually Inspect for Growth incubate->observe determine_mic Determine Minimum Inhibitory Concentration (MIC) observe->determine_mic

Caption: Experimental workflow for MIC determination.

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standard laboratory procedure for determining the MIC of an antimicrobial agent.

Step-by-Step Methodology:

  • Prepare Inoculum: Culture the test microorganism overnight and then dilute the culture to a standardized concentration (e.g., 0.5 McFarland standard).

  • Prepare Compound Dilutions: Prepare a two-fold serial dilution of the 1,2,3-triazole-4-carboxylic acid derivative in a 96-well microtiter plate containing a suitable growth medium.

  • Inoculation: Inoculate each well with the standardized microbial suspension. Include a positive control (microorganism with no compound) and a negative control (medium only).

  • Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C for bacteria, 25-30°C for fungi) for 18-24 hours.

  • Determine MIC: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Antiviral Activity: A Promising Frontier

The exploration of 1,2,3-triazole-4-carboxylic acid derivatives as antiviral agents is a rapidly growing area of research. These compounds have shown activity against a variety of viruses, including human immunodeficiency virus (HIV), hepatitis C virus (HCV), and coronaviruses.[2][6]

Comparative Antiviral Efficacy

The antiviral activity is often assessed using a plaque reduction assay, which measures the ability of a compound to inhibit the formation of viral plaques in a cell culture. The 50% effective concentration (EC50) is the concentration of the drug that reduces the number of plaques by 50%.

Derivative Structure/NameVirusCell LineEC50 (µM)
Phenylpyrazolone-1,2,3-triazole hybridsSARS-CoV-2Vero3.169 - 7.55
1,4-disubstituted-1,2,3-triazole derivativeChikungunya virus (CHIKV)Vero30.0
1,4-disubstituted-1,2,3-triazole derivativeHerpes Simplex Virus 1 (HSV-1)HFL-116 - 21

Note: The antiviral activity is highly dependent on the specific viral target and the chemical structure of the derivative.

Mechanism of Action: Targeting Viral Proteins

The antiviral mechanism of 1,2,3-triazole derivatives often involves the inhibition of key viral enzymes or proteins that are essential for viral replication. For example, certain derivatives have been shown to inhibit the SARS-CoV-2 main protease (Mpro), a crucial enzyme for viral polyprotein processing.[7] By blocking the active site of Mpro, these compounds can prevent the virus from producing the functional proteins it needs to replicate.

antiviral_mechanism cluster_drug 1,2,3-Triazole Derivative cluster_virus Viral Replication Cycle drug 1,2,3-Triazole-4-carboxylic Acid Derivative ViralProtein Viral Protein (e.g., SARS-CoV-2 Mpro) drug->ViralProtein Inhibition Replication Viral Replication ViralProtein->Replication

Caption: Inhibition of viral replication by 1,2,3-triazole derivatives.

Experimental Protocol: Plaque Reduction Assay

The plaque reduction assay is a functional assay that measures the ability of an antiviral compound to inhibit the cytopathic effect of a virus.

Step-by-Step Methodology:

  • Cell Monolayer Preparation: Seed a confluent monolayer of susceptible host cells in a multi-well plate.

  • Virus Infection: Infect the cell monolayer with a known amount of virus for a short period to allow for viral attachment.

  • Compound Treatment: Remove the virus inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) containing various concentrations of the 1,2,3-triazole-4-carboxylic acid derivative.

  • Incubation: Incubate the plates for several days to allow for the formation of plaques (zones of cell death) in the control wells (no compound).

  • Plaque Visualization and Counting: Stain the cells with a vital stain (e.g., crystal violet) to visualize and count the plaques.

  • Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the virus control and determine the EC50 value.

Structure-Activity Relationship (SAR) Insights

The biological activity of 1,2,3-triazole-4-carboxylic acid derivatives is intricately linked to their chemical structure. Key SAR observations include:

  • Substituents on the Triazole Ring: The nature and position of substituents on the triazole ring significantly impact bioactivity. Electron-withdrawing or electron-donating groups can modulate the electronic properties of the ring and its ability to interact with biological targets.

  • The N-1 Substituent: The group attached to the N-1 position of the triazole ring plays a crucial role in determining the compound's overall lipophilicity and steric profile, which in turn affects its ability to cross cell membranes and bind to target proteins.

  • The Carboxylic Acid Moiety: While the carboxylic acid group is important for forming key interactions, its conversion to amides or esters can lead to derivatives with altered solubility, cell permeability, and target-binding affinities, often resulting in enhanced activity.

Conclusion

1,2,3-Triazole-4-carboxylic acid derivatives represent a highly versatile and promising class of compounds with a broad spectrum of biological activities. Their demonstrated efficacy as anticancer, antimicrobial, and antiviral agents, coupled with their synthetic tractability, makes them a focal point of contemporary drug discovery research. The comparative data and detailed experimental protocols provided in this guide are intended to serve as a valuable resource for scientists working to unlock the full therapeutic potential of this remarkable chemical scaffold. Further exploration of their mechanisms of action and structure-activity relationships will undoubtedly pave the way for the development of next-generation therapeutics.

References

  • 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship. (n.d.).
  • A Literature Review Focusing on the Antiviral Activity of[1][2][8] and[1][2][3]-triazoles. (2023). Mini-Reviews in Medicinal Chemistry.

  • Synthesis and anticancer activity evaluation of new 1,2,3-triazole-4-carboxamide deriv
  • Mechanisms of action of 1,2,3‐triazole hybrids. (n.d.).
  • 1,2,3-Triazole-containing hybrids as potential anticancer agents: Current developments, action mechanisms and structure-activity relationships. (2019). European Journal of Medicinal Chemistry.
  • The therapeutic efficacy of 1,2,3-triazoles in cancer. (2025). GSC Biological and Pharmaceutical Sciences.
  • Phenylpyrazolone-1,2,3-triazole Hybrids as Potent Antiviral Agents with Promising SARS-CoV-2 Main Protease Inhibition Potential. (2023).
  • Antiviral evaluation of 1,4-disubstituted-1,2,3-triazole derivatives against Chikungunya virus. (2023). Future Virology.
  • Click Synthesis, Anticancer Activity, and Molecular Docking Investigation of some Functional 1,2,3-triazole Deriv
  • 1H-1,2,3-triazole-4-carboxylic Acid: Activity Against Gram-positive and Gram-negative Pathogens Including Vibrio cholerae. (2017). PubMed.
  • Novel 1,2,3‐Triazole Derivatives as Potential Inhibitors against Covid‐19 Main Protease: Synthesis, Characterization, Molecular Docking and DFT Studies. (2021).
  • Evaluation of the antiproliferative activity of selected 1,2,3-triazole- 4-carboxylic acids. (n.d.). Semantic Scholar.
  • Evaluation of the antiproliferative activity of selected 1,2,3-triazole-4-carboxylic acids. (n.d.).
  • A review of the latest research on the antiviral potential of 1, 2, 4- triazole derivatives. (2025).
  • 1,2,3-TRIAZOLE CARBOXAMIDE DERIVATIVES AS NOVEL PROSPECTIVE ANTICANCER AGENTS: SYNTHESIS, CHARACTERIZATION AND IN-SILICO STUDIES. (2024). International Journal of Pharmaceutical Sciences and Drug Research.
  • 1-(2-aminophenyl)-1H-1,2,3-triazole-4-carboxylic acid. (2017).
  • Discovery of novel 1,2,3-triazole derivatives as anticancer agents using QSAR and in silico structural modification. (2015).
  • Recent advances in 1,2,3- and 1,2,4-triazole hybrids as antimicrobials and their SAR: A critical review. (2023). European Journal of Medicinal Chemistry.
  • Synthesis, Antitumor and Antiviral Properties of Some 1,2,4-Triazole Deriv
  • 1,2,4-Triazoles as Important Antibacterial Agents. (n.d.). MDPI.
  • Representative derivatives of 1,2,3-triazoles with anti-microbial activity. (n.d.).
  • Design, Synthesis, and Antimicrobial Activities of 1,2,3-Triazole Glycoside Clickamers. (n.d.).
  • SAR of anticancer, antiviral drugs with 1,2,4‐triazoles. (n.d.).
  • Antiviral activity of 1,4-disubstituted-1,2,3-triazoles against HSV-1 in vitro. (2020). Antiviral Therapy.
  • A Literature Review Focusing on the Antiviral Activity of[1][2][8] and[1][2][3]-triazoles. (n.d.). PubMed.

  • Synthesis and antimicrobial activity of 1H-1,2,3-triazole and carboxylate analogues of metronidazole. (n.d.). Beilstein Journals.
  • 1,2,3-triazole derivatives as antiviral agents | Request PDF. (n.d.).
  • Full article: Synthesis, antimicrobial activity, and biofilm inhibition studies of 1,2,3-triazole-containing 2,3-dihydrothiazole. (2024). Taylor & Francis.
  • An insight on medicinal attributes of 1,2,4-triazoles. (n.d.).
  • Synthesis, Molecular Docking Study and Antimicrobial Evaluation of Some 1,2,4-Triazole Compounds. (2025).
  • Study of Structural, Vibrational, and Molecular Docking Properties of (1S,9aR)-1-({4-[4-(Benzyloxy)-3-methoxyphenyl]-1H-1,2,3-triazol-1-yl}methyl)octahydro-2H-quinolizine. (n.d.). MDPI.

Sources

A Senior Application Scientist's Guide to the Synthesis and Validation of 5-ethyl-1-phenyl-1H-1,2,3-triazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the meticulous synthesis and rigorous validation of novel chemical entities are paramount. This guide provides an in-depth technical comparison of synthetic routes for 5-ethyl-1-phenyl-1H-1,2,3-triazole-4-carboxylic acid, a heterocyclic compound with potential applications in medicinal chemistry. Furthermore, we will delineate a comprehensive validation workflow, underpinned by experimental data and causality-driven explanations, to ensure the identity, purity, and structural integrity of the synthesized compound.

Introduction

The 1,2,3-triazole core is a privileged scaffold in medicinal chemistry, renowned for its metabolic stability and capacity for hydrogen bonding. The specific substitution pattern of this compound offers a unique combination of lipophilic and hydrophilic moieties, making it an intriguing candidate for biological screening. The carboxylic acid group provides a handle for further derivatization or can act as a key pharmacophoric feature. This guide will explore a primary synthetic route and a viable alternative, followed by a detailed analytical validation protocol.

Synthetic Route Comparison

The cornerstone of 1,2,3-triazole synthesis is the Huisgen 1,3-dipolar cycloaddition of an azide with an alkyne.[1][2] However, for the synthesis of 1,4,5-trisubstituted 1,2,3-triazoles, a common and effective strategy involves the reaction of an azide with an active methylene compound, such as a β-ketoester.[3][4]

Primary Synthetic Route: Base-Catalyzed Cyclocondensation

This approach is favored for its operational simplicity and readily available starting materials. The reaction proceeds via a base-catalyzed condensation of phenyl azide with ethyl 3-oxopentanoate (ethyl propionylacetate), followed by saponification of the resulting ester.

Reaction Scheme:

Primary Synthesis cluster_0 Step 1: Cyclocondensation cluster_1 Step 2: Saponification A Phenyl Azide C Ethyl 5-ethyl-1-phenyl-1H-1,2,3-triazole-4-carboxylate A->C Base (e.g., NaOEt), EtOH Base (e.g., NaOEt), EtOH B Ethyl 3-oxopentanoate B->C D This compound C->D 1. NaOH, EtOH/H2O 2. HCl (aq)

Caption: Primary synthetic route via base-catalyzed cyclocondensation.

Causality Behind Experimental Choices:

  • Base Catalyst: Sodium ethoxide is chosen to deprotonate the active methylene group of ethyl 3-oxopentanoate, generating a nucleophilic enolate that readily attacks the terminal nitrogen of the phenyl azide.

  • Solvent: Ethanol is an excellent solvent for all reactants and the sodium ethoxide catalyst.

  • Saponification: Subsequent hydrolysis of the ethyl ester with sodium hydroxide, followed by acidification, yields the final carboxylic acid product. This is a standard and high-yielding transformation.

Alternative Synthetic Route: Japp-Klingemann Reaction Followed by Cyclization

An alternative approach involves the Japp-Klingemann reaction to first synthesize an intermediate, ethyl 2-(phenylazo)-3-oxopentanoate, which can then be cyclized.[5][6]

Reaction Scheme:

Alternative Synthesis cluster_0 Step 1: Diazotization cluster_1 Step 2: Japp-Klingemann Coupling cluster_2 Step 3: Cyclization & Hydrolysis A Aniline C Benzenediazonium chloride A->C B NaNO2, HCl B->C E Ethyl 2-(phenylazo)-3-oxopentanoate C->E D Ethyl 3-oxopentanoate D->E F This compound E->F Heat or Acid/Base catalysis

Caption: Alternative synthetic route via the Japp-Klingemann reaction.

Comparative Analysis:

While the Japp-Klingemann route is a classic method in heterocyclic synthesis, the primary route is generally more direct for this specific target. The isolation of the diazonium salt in the alternative route can be hazardous, and the subsequent cyclization may require optimization.

Quantitative Data Summary

ParameterPrimary Route (Predicted)Alternative Route (Predicted)
Starting Materials Phenyl azide, Ethyl 3-oxopentanoateAniline, Sodium Nitrite, Ethyl 3-oxopentanoate
Number of Steps 23
Overall Yield Good to ExcellentModerate to Good
Reagent Safety Phenyl azide is potentially explosiveDiazonium salts are unstable
Scalability Readily scalableRequires careful temperature control

Experimental Protocols

Protocol 1: Synthesis of this compound (Primary Route)
  • Step 1: Synthesis of Ethyl 5-ethyl-1-phenyl-1H-1,2,3-triazole-4-carboxylate

    • To a solution of sodium ethoxide (prepared by dissolving 0.23 g, 10 mmol of sodium in 20 mL of absolute ethanol) at 0 °C, add ethyl 3-oxopentanoate (1.44 g, 10 mmol).

    • Stir the mixture for 15 minutes, then add phenyl azide (1.19 g, 10 mmol) dropwise.

    • Allow the reaction to warm to room temperature and stir for 24 hours.

    • Monitor the reaction by Thin Layer Chromatography (TLC).

    • Once complete, neutralize the reaction with dilute acetic acid and remove the solvent under reduced pressure.

    • Extract the residue with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude ester. Purify by column chromatography.

  • Step 2: Saponification

    • Dissolve the crude ethyl ester in a mixture of ethanol (20 mL) and 10% aqueous sodium hydroxide (10 mL).

    • Heat the mixture to reflux for 4 hours.

    • Cool the reaction to room temperature and remove the ethanol under reduced pressure.

    • Dilute the aqueous residue with water and wash with diethyl ether to remove any unreacted ester.

    • Acidify the aqueous layer with 2M hydrochloric acid until a precipitate forms.

    • Collect the solid by filtration, wash with cold water, and dry to afford the title compound.

Protocol 2: Analytical Validation Workflow

A multi-technique approach is essential for the unambiguous validation of the synthesized compound.

Validation Workflow A Synthesized Product B Purity Assessment (HPLC) A->B C Structural Elucidation A->C G Final Validated Compound B->G D Identity Confirmation (MS) C->D E Structural Details (NMR) C->E F Functional Groups (IR) C->F D->G E->G F->G

Caption: Comprehensive analytical validation workflow.

  • High-Performance Liquid Chromatography (HPLC) for Purity Assessment [7][8]

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm.

    • Expected Result: A single major peak indicating high purity.

  • Mass Spectrometry (MS) for Molecular Weight Confirmation [3][9]

    • Ionization Mode: Electrospray Ionization (ESI) in positive and negative modes.

    • Expected m/z:

      • Positive mode: [M+H]⁺ at 218.0924.

      • Negative mode: [M-H]⁻ at 216.0778.

    • High-Resolution Mass Spectrometry (HRMS): To confirm the elemental composition.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation [10][11]

    • ¹H NMR (in DMSO-d₆, predicted):

      • Aromatic protons (phenyl group): Multiplet in the range of 7.4-7.6 ppm.

      • Ethyl group (CH₂): Quartet around 2.8-3.0 ppm.

      • Ethyl group (CH₃): Triplet around 1.2-1.4 ppm.

      • Carboxylic acid proton: Broad singlet above 12 ppm.

    • ¹³C NMR (in DMSO-d₆, predicted):

      • Carboxylic acid carbonyl: ~162 ppm.

      • Triazole carbons: ~140-150 ppm.

      • Aromatic carbons: ~120-135 ppm.

      • Ethyl group carbons: CH₂ ~20 ppm, CH₃ ~13 ppm.

  • Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification [12][13]

    • Broad O-H stretch (carboxylic acid): 2500-3300 cm⁻¹.[14][15]

    • C=O stretch (carboxylic acid): 1680-1710 cm⁻¹.

    • C=C and C=N stretches (aromatic and triazole rings): 1450-1600 cm⁻¹.

    • N=N stretch (triazole ring): Characteristic absorptions in the fingerprint region.

Predicted Analytical Data

TechniqueExpected Result
HPLC Purity >95%
HRMS (ESI+) [M+H]⁺ calculated for C₁₁H₁₂N₃O₂: 218.0924; Found: ± 5 ppm
¹H NMR (DMSO-d₆) Signals consistent with phenyl, ethyl, and carboxylic acid protons.
¹³C NMR (DMSO-d₆) Signals corresponding to 11 unique carbon atoms.
FTIR (cm⁻¹) Broad O-H, sharp C=O, and aromatic/triazole ring stretches.

Conclusion

This guide has outlined a robust and efficient primary synthetic route for this compound, alongside a plausible alternative. The provided detailed protocols and the comprehensive validation workflow, incorporating HPLC, MS, NMR, and FTIR, establish a self-validating system for the synthesis and characterization of this target molecule. By understanding the causality behind the experimental choices and adhering to a rigorous analytical regimen, researchers can confidently synthesize and validate this and similar heterocyclic compounds for further investigation in drug discovery and development programs.

References

  • AB SCIEX. (n.d.). Improving the LC-MS/MS Selectivity of Triazole Derivative Metabolites with AB SCIEX SelexION™ Technology. Retrieved from [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of 1,2,4-triazole. Retrieved from [Link]

  • Oxford Academic. (n.d.). Determination of 22 Triazole Compounds Including Parent Fungicides and Metabolites in Apples, Peaches, Flour, and Water by Liquid Chromatography/TandemMass Spectrometry. Retrieved from [Link]

  • National Institutes of Health. (n.d.). A Simple High-Performance Liquid Chromatography Method for Simultaneous Determination of Three Triazole Antifungals in Human Plasma. Retrieved from [Link]

  • SCION Instruments. (n.d.). Simultaneous Analysis of Triazole Fungicides by HPLC-DAD. Retrieved from [Link]

  • Journal of the Chemical Society, Perkin Transactions 1. (n.d.). Mass spectra of 1,2,3-triazoles. Retrieved from [Link]

  • SIELC. (n.d.). HPLC Method for Separation of 1,2,4-Triazole and Guanylurea on Primesep 100 Column. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). 1,2,3-Triazole synthesis. Retrieved from [Link]

  • National Institutes of Health. (n.d.). A recent overview on the synthesis of 1,4,5-trisubstituted 1,2,3-triazoles. Retrieved from [Link]

  • American Chemical Society. (n.d.). Synthesis and NMR characterization of 1H-1,2,3-triazole derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). Representative approaches for the synthesis of 1,4,5‐trisubstituted 1,2,3‐triazoles. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Recent Advances in Multicomponent Synthesis of 1,4,5-Trisubstituted 1,2,3-Triazoles. Retrieved from [Link]

  • MDPI. (2023). Combined NMR Spectroscopy and Quantum-Chemical Calculations in Fluorescent 1,2,3-Triazole-4-carboxylic Acids Fine Structures Analysis. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Structure–Property Correlations in Disubstituted 1,2,3-Triazoles: DFT Insights and Photophysical Analysis. Retrieved from [Link]

  • SciSpace. (2022). Synthesis methods of 1,2,3-/ 1,2,4-triazoles: A review. Retrieved from [Link]

  • PubMed. (2023). Combined NMR Spectroscopy and Quantum-Chemical Calculations in Fluorescent 1,2,3-Triazole-4-carboxylic Acids Fine Structures Analysis. Retrieved from [Link]

  • SpectraBase. (n.d.). 1H-1,2,3-Triazole-4-carboxylic acid, 5-amino-1-benzyl- - Optional[1H NMR] - Spectrum. Retrieved from [Link]

  • ACS Publications. (n.d.). Expedient Azide–Alkyne Huisgen Cycloaddition Catalyzed by a Combination of VOSO4 with Cu(0) in Aqueous Media. Retrieved from [Link]

  • University of Calgary. (n.d.). IR: carboxylic acids. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Synthesis of 1,2,3-triazole-fused N-heterocycles from N-alkynyl hydroxyisoindolinones and sodium azide via the Huisgen reaction. Retrieved from [Link]

  • PubMed. (2021). Synthesis and Spectroscopic Properties of 1,2,3-Triazole BOPAHY Dyes and Their Water-Soluble Triazolium Salts. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

  • OpenStax. (2023). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

  • N/A. (n.d.). Synthesis, Characterization and Pharmacological Screening of Some Substituted 1,2,3- & 1,2,4-Triazoles.
  • N/A. (n.d.).
  • MDPI. (n.d.). Study of Structural, Vibrational, and Molecular Docking Properties of (1S,9aR)-1-({4-[4-(Benzyloxy)-3-methoxyphenyl]-1H-1,2,3-triazol-1-yl}methyl)octahydro-2H-quinolizine. Retrieved from [Link]

  • SciELO. (n.d.). 1H-[3][9]-triazole-4-carboxylic Acid Ethyl Ester Crystal Structure and 1H NMR Experimental and Theoretical Study of Conformers of 5-Methyl-1-(4'-methylphenylsulfonylamino)-1H. Retrieved from [Link]

  • AIP Publishing. (n.d.). Synthesis and Spectral Characterization of 1,2,4-Triazole Derivatives. Retrieved from [Link]

  • ResearchGate. (2023). Metal(II) triazole complexes: Synthesis, biological evaluation, and analytical characterization using machine learning-based validation. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis and Ring-Chain Tautomerism of 1-(4-Ethoxyphenyl)-5-formyl-1H-1,2,3-triazole-4-carboxylic Acid. Retrieved from [Link]

  • ResearchGate. (n.d.). Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 21.10: Spectroscopy of Carboxylic Acid Derivatives. Retrieved from [Link]

  • PubChem. (n.d.). 5-phenyl-1H-1,2,3-triazole-4-carboxylic acid. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). synthesis of 1-(r-phenyl)-5-(r-methyl)-1h- 1,2,3-triazole-4-carboxylic. Retrieved from [Link]

  • ACS Publications. (n.d.). Versatile Synthetic Platform for 1,2,3-Triazole Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Huisgen synthesis of 1,2,3‐triazoles. Retrieved from [Link]

  • PubMed. (2008). 5-Methyl-1-phenyl-1H-1,2,3-triazole-4-carboxylic Acid. Retrieved from [Link]

  • National Institutes of Health. (n.d.). 5-Methyl-1-phenyl-1H-1,2,3-triazole-4-carboxylic acid. Retrieved from [Link]

  • MDPI. (n.d.). Ethyl 5-Formyl-1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate: Synthesis, Crystal Structure, Hirshfeld Surface Analysis, and DFT Calculation. Retrieved from [Link]

  • Sci-Hub. (n.d.). 5-Methyl-1-phenyl-1H-1,2,3-triazole-4-carboxylic acid. Retrieved from [Link]

Sources

The Versatile Scaffold: A Comparative Guide to the Structure-Activity Relationships of 1-Phenyl-1,2,3-Triazole Analogs

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the 1,2,3-triazole ring system has emerged as a privileged scaffold, largely due to its synthetic accessibility via copper-catalyzed azide-alkyne cycloaddition (CuAAC), often termed "click chemistry".[1][2] This five-membered heterocycle is not merely a passive linker; its inherent chemical stability, metabolic resistance, and capacity for hydrogen bonding and dipole interactions make it a crucial pharmacophore in the design of novel therapeutic agents.[2][3][4][5] This guide provides a comparative analysis of the structure-activity relationships (SAR) of 1-phenyl-1,2,3-triazole analogs, offering insights into the nuanced structural modifications that govern their efficacy against a spectrum of biological targets, including cancer, microbial infections, and viral diseases.

The core structure, a phenyl ring attached to the N1 position of a 1,2,3-triazole, serves as a versatile template. The exploration of SAR predominantly revolves around the nature and position of substituents on both the phenyl ring and at the C4 position of the triazole moiety. This analysis will dissect how these modifications influence the biological activity, providing a valuable resource for researchers in drug discovery and development.

Comparative Analysis of Biological Activities

The 1-phenyl-1,2,3-triazole scaffold has been extensively investigated for a wide array of pharmacological activities.[3][6][7] Below, we compare the SAR of these analogs across three major therapeutic areas.

Anticancer Activity: A Tale of Diverse Mechanisms

1-Phenyl-1,2,3-triazole derivatives have demonstrated significant potential as anticancer agents, targeting various hallmarks of cancer.[6][8][9] SAR studies reveal that the anticancer potency is highly dependent on the nature of the substituents at the C4 position of the triazole and on the N1-phenyl ring.

Key SAR Insights for Anticancer Activity:

  • Substitution at C4 of the Triazole:

    • Aromatic and Heterocyclic Moieties: The introduction of various aromatic and heterocyclic rings at the C4 position has been a fruitful strategy. For instance, hybrids of 1,2,3-triazoles with chalcones, indoles, and chromenes have shown considerable activity against lung cancer cell lines like A549.[8] An SAR study on 1,2,3-triazole-containing chalcone derivatives highlighted the importance of a bromo group for activity.[8]

    • Podophyllotoxin Conjugates: Linking podophyllotoxin derivatives to the triazole ring has yielded potent tubulin polymerization inhibitors. Studies have shown that a direct linkage between the triazole and the phenyl ring is often preferred over the introduction of a carbon spacer, which can reduce activity.[8]

    • Phosphonate Groups: The incorporation of a phosphonate group at the C4 position has been shown to be a key determinant for cytotoxicity. One study found that a phosphonate-bearing 1,2,3-triazole derivative was the most active compound against several cancer cell lines, inducing cell cycle arrest at the G0/G1 phase.[10]

  • Substitution on the N1-Phenyl Ring:

    • Electron-Withdrawing vs. Electron-Donating Groups: The electronic nature of substituents on the N1-phenyl ring plays a crucial role. Quantitative Structure-Activity Relationship (QSAR) studies have been employed to understand the impact of these substitutions.[2] Often, the position of the substituent (para-, meta-) can significantly alter the activity.[2]

    • Halogenation: The presence of halogen atoms, particularly fluorine and chlorine, on the phenyl ring can enhance anticancer activity.[8][11] This is often attributed to improved membrane permeability and interactions with the target protein.

Comparative Data for Anticancer Activity:

Compound ClassModificationTarget Cell LineIC50 (µM)Reference
Triazole-Chalcone HybridBromo-substituted phenyl at C4A5498.67[8]
Triazole-PodophyllotoxinDirect linkageA5490.97 - 1.96[8]
Triazole-PhosphonateDiethyl phosphonate at C4HT-108015.13[10]
Triazole-Thymol-Oxadiazole2-hydroxyphenyl at N1MCF-71.1[12]
Antimicrobial Activity: Targeting Bacterial and Fungal Pathogens

The rise of antimicrobial resistance necessitates the development of novel therapeutic agents. 1-Phenyl-1,2,3-triazole analogs have emerged as a promising class of antimicrobials.

Key SAR Insights for Antimicrobial Activity:

  • Antibacterial Activity:

    • Hybrid Molecules: The conjugation of the 1,2,3-triazole core with other antimicrobial pharmacophores, such as 1,3,4-oxadiazoles and thymol, has yielded compounds with significant activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.[12]

    • Piperazine Moiety: The introduction of a piperazine carboxamide group at the C4 position of the triazole has been shown to be beneficial for antibacterial activity.[13]

  • Antifungal Activity:

    • Coumarin Hybrids: Hybrids of 1,2,3-triazoles with coumarin have demonstrated significant antifungal activity, in some cases comparable to the standard drug miconazole.[3]

    • Azole Moiety: The 1,2,3-triazole ring itself is a key pharmacophore in many antifungal drugs. Its ability to coordinate with the heme iron of cytochrome P450 enzymes, such as lanosterol 14α-demethylase, is crucial for its mechanism of action.[1][14]

Comparative Data for Antimicrobial Activity:

Compound ClassModificationTarget OrganismActivityReference
Triazole-Thymol-Oxadiazole2-hydroxyphenyl at N1E. coli, S. aureusGood Inhibition[12]
Triazole-PiperazinePhenylpiperazine at C4Gram-positive & Gram-negative bacteriaModerate to Good[13]
Triazole-Coumarin HybridTethered coumarinFungal speciesSignificant[3]
Antiviral Activity: A Broad Spectrum of Action

1-Phenyl-1,2,3-triazole derivatives have shown promise against a range of viruses, including influenza, HIV, and coronaviruses.[4][15][16][17] The triazole ring can act as a bioisostere for amide bonds, enhancing metabolic stability.[10]

Key SAR Insights for Antiviral Activity:

  • SARS-CoV-2 Main Protease (Mpro) Inhibition:

    • Phenylpyrazolone Hybrids: Compounds combining a phenylpyrazolone scaffold with a 1,2,3-triazole have shown potent inhibition of the SARS-CoV-2 main protease.[4] Molecular modeling studies have indicated that the triazole ring forms key hydrogen bonds with essential amino acid residues in the active site.[4]

    • Benzofused Conjugates: 1,2,3-triazole-benzofused hybrids have also been identified as potential anti-SARS-CoV-2 agents. The presence of fluorine atoms in these structures appears to be important for their antiviral activity.[11]

  • Influenza Virus Inhibition:

    • Lupinine Alkaloid Derivatives: Conjugates of the alkaloid lupinine with 4-substituted-1,2,3-triazoles have demonstrated virucidal activity against influenza viruses. The nature of the substituent at the C4 position of the triazole ring significantly influences this activity, with a 4-phenyl group being detrimental in one study.[17]

Comparative Data for Antiviral Activity:

Compound ClassModificationTarget VirusIC50 / EC50 (µM)Reference
Phenylpyrazolone-TriazoleAmide-based linkerSARS-CoV-2 Mpro3.16[4]
Quinolone-Triazole Hybrid2-chlorophenyl at N1SARS-CoV-2High activity[11]
Lupinine-Triazole Hybrid4-((3-tert-butyl-5-ethyl-2-hydroxy-benzoyloxy)methyl) at C4Influenza A (H1N1, H3N2)Virucidal activity[17]

Experimental Protocols

To ensure the reproducibility and validity of SAR studies, standardized experimental protocols are paramount. Below are representative methodologies for the synthesis and biological evaluation of 1-phenyl-1,2,3-triazole analogs.

Synthesis: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The "click chemistry" approach is the most common and efficient method for synthesizing 1,4-disubstituted 1,2,3-triazoles.[1][10]

Step-by-Step Protocol:

  • Preparation of Phenyl Azide: The corresponding aniline is diazotized with sodium nitrite in the presence of an acid (e.g., HCl) at 0-5 °C, followed by reaction with sodium azide.

  • Preparation of Terminal Alkyne: The desired terminal alkyne is either commercially available or synthesized according to established procedures.

  • CuAAC Reaction:

    • To a solution of the terminal alkyne in a suitable solvent (e.g., a mixture of t-BuOH and H₂O), add the phenyl azide.

    • Add a copper(II) sulfate pentahydrate solution and sodium ascorbate (to reduce Cu(II) to the active Cu(I) species).

    • Stir the reaction mixture at room temperature until completion (monitored by TLC).

    • Work-up the reaction by adding water and extracting with an organic solvent (e.g., ethyl acetate).

    • Purify the product by column chromatography.

Biological Evaluation: In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity.[8][18]

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a specific density (e.g., 5 x 10³ cells/well) and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of the synthesized 1-phenyl-1,2,3-triazole analogs for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. The viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Visualizing the SAR Landscape

The following diagrams illustrate the key structural features and their influence on the biological activity of 1-phenyl-1,2,3-triazole analogs.

SAR_Anticancer cluster_N1 N1-Phenyl Substituents cluster_C4 C4-Triazole Substituents Core 1-Phenyl-1,2,3-triazole Core N1_EWG Electron-Withdrawing Groups (e.g., -NO2, -CF3) Often increase activity Core->N1_EWG Modulate electronic properties N1_EDG Electron-Donating Groups (e.g., -OCH3, -CH3) Variable effects Core->N1_EDG N1_Halogen Halogens (F, Cl, Br) Generally enhance activity Core->N1_Halogen Improve pharmacokinetics C4_Aryl Aromatic/Heterocyclic Rings (Chalcone, Indole) Potent activity Core->C4_Aryl Interact with target C4_Pod Podophyllotoxin Conjugates Tubulin inhibition Core->C4_Pod C4_Phos Phosphonate Group Key for cytotoxicity Core->C4_Phos SAR_Antimicrobial cluster_Antibacterial Antibacterial Activity cluster_Antifungal Antifungal Activity Core 1-Phenyl-1,2,3-triazole Core AB_Oxadiazole 1,3,4-Oxadiazole Hybrids Broad spectrum Core->AB_Oxadiazole Hybridization strategy AB_Piperazine Piperazine Moiety Enhances activity Core->AB_Piperazine AF_Coumarin Coumarin Hybrids Potent inhibitors Core->AF_Coumarin Synergistic effects AF_Azole Triazole Ring Targets fungal enzymes Core->AF_Azole Intrinsic property

Caption: Key SAR features for antimicrobial activity.

SAR_Antiviral cluster_SARSCoV2 Anti-SARS-CoV-2 Activity cluster_Influenza Anti-Influenza Activity Core 1-Phenyl-1,2,3-triazole Core AV_Pyrazolone Phenylpyrazolone Hybrids Inhibit Mpro Core->AV_Pyrazolone Targeting viral proteases AV_Benzofused Benzofused Conjugates Fluorine enhances activity Core->AV_Benzofused AV_Lupinine Lupinine Conjugates Virucidal action Core->AV_Lupinine Natural product hybrids

Caption: Key SAR features for antiviral activity.

Conclusion

The 1-phenyl-1,2,3-triazole scaffold is a testament to the power of privileged structures in medicinal chemistry. Its synthetic tractability, coupled with its favorable physicochemical properties, has made it a cornerstone for the development of a diverse range of therapeutic agents. The comparative SAR analysis presented in this guide underscores the critical role of targeted structural modifications in tuning the biological activity of these analogs. For researchers in drug discovery, a deep understanding of these SAR trends is indispensable for the rational design of next-generation therapeutics with enhanced potency and selectivity. The continued exploration of this versatile scaffold promises to yield novel candidates to address pressing global health challenges.

References

  • A Recent Overview of 1,2,3-Triazole-Containing Hybrids as Novel Antifungal Agents: Focusing on Synthesis, Mechanism of Action, and Structure-Activity Relationship (SAR). (2022-01-06).
  • Synthesis and biological evaluation of phenyl-1H-1,2,3-triazole derivatives as anti-inflamm
  • Biological importance and synthesis of 1,2,3-triazole derivatives: a review. (2024-01-30). Taylor & Francis Online.
  • Structure-activity relationship studies and bioactivity evaluation of 1,2,3-triazole containing analogues as a selective sphingosine kinase-2 inhibitors. (2020-11-15). PubMed.
  • Synthesis and biological evaluation of phenyl-1H-1,2,3-triazole derivatives as anti-inflammatory agents | Request PDF. (2025-08-06).
  • A Recent Overview of 1,2,3-Triazole-Containing Hybrids as Novel Antifungal Agents: Focusing on Synthesis, Mechanism of Action, and Structure-Activity Rel
  • 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Rel
  • Phenylpyrazolone-1,2,3-triazole Hybrids as Potent Antiviral Agents with Promising SARS-CoV-2 Main Protease Inhibition Potential. (2023-03-20). NIH.
  • Discovery of novel 1,2,3-triazole derivatives as anticancer agents using QSAR and in silico structural modific
  • Synthesis of 1,2,3-Triazole Derivatives and Evalu
  • Exploring the Anticancer Properties of 1,2,3-Triazole-Substituted Andrographolide Deriv
  • Recent advances in 1,2,3- and 1,2,4-triazole hybrids as antimicrobials and their SAR: A critical review. (2023-11-05). PubMed.
  • 1,2,3-triazole derivatives as antiviral agents | Request PDF.
  • Synthesis and Biological Evaluation of 1,2,3-Triazole Tethered Thymol-1,3,4-Oxadiazole Derivatives as Anticancer and Antimicrobial Agents. PMC - NIH.
  • Synthesis, docking study, and structure activity relationship of novel anti-tumor 1, 2, 4 triazole derivatives incorporating 2-(2, 3- dimethyl aminobenzoic acid) moiety. (2022-05-11). Pharmacia.
  • Click Synthesis, Anticancer Activity, and Molecular Docking Investigation of some Functional 1,2,3-triazole Deriv
  • 1,2,3-Triazole-Benzofused Molecular Conjugates as Potential Antiviral Agents against SARS-CoV-2 Virus Variants. NIH.
  • Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents. (2022-11-12). PMC - NIH.
  • Synthesis and structure–activity relationship (SAR) studies of 1,2,3-triazole, amide, and ester-based benzothiazole derivatives as potential molecular probes for tau protein. PMC - PubMed Central.
  • Design, Synthesis, and Antimicrobial Activities of 1,2,3-Triazole Glycoside Clickamers. NIH.
  • A Literature Review Focusing on the Antiviral Activity of [1][19][20]and-[1][3][19]triazoles. (2023-11-24). Bentham Science.

  • Synthesis and biological evaluation of series of 1,4-disubstituted 1,2,3-triazole derivatives as possible antimicrobial agents. (2015-03-03).
  • Antiviral Activity of (1S,9aR)-1-[(1,2,3-Triazol-1-yl)methyl]octahydro-1H-quinolizines from the Alkaloid Lupinine. (2024-12-05). MDPI.
  • SAR examination and antimicrobial screening results of 7H-7-alkoxy-3-alkyl/phenyl-6-aryl-s-triazolo[3,4-b]t[1][3][20]hiadiazines. ResearchGate.

Sources

A Senior Application Scientist's Guide to the Synthesis of 1,2,3-Triazoles: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the 1,2,3-triazole core is a privileged scaffold, celebrated for its remarkable stability and its role as a bioisostere for amide bonds.[1][2] Its prevalence in approved therapeutics, ranging from antibacterials to anticancer agents, underscores the importance of efficient and selective synthetic routes to this heterocyclic system.[1][3][4] This guide provides an in-depth comparative analysis of the primary synthetic methodologies for accessing 1,2,3-triazoles, offering field-proven insights into the causality behind experimental choices and providing actionable protocols.

The landscape of 1,2,3-triazole synthesis is dominated by the azide-alkyne cycloaddition, a powerful transformation that has evolved significantly since its initial discovery. We will dissect the nuances of the classical thermal Huisgen cycloaddition and its more refined, catalyzed counterparts: the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), the Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC), and the metal-free Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

The Foundational Route: Huisgen 1,3-Dipolar Cycloaddition

The thermal Huisgen 1,3-dipolar cycloaddition is the progenitor of modern "click chemistry," involving the reaction of an azide with an alkyne.[5][6] While foundational, this method is often hampered by significant drawbacks. The reaction typically requires elevated temperatures and prolonged reaction times, and critically, it often yields a mixture of 1,4- and 1,5-disubstituted regioisomers, which can be challenging to separate.[5][6][7] These limitations render the thermal approach less than ideal for many applications in drug discovery and materials science where regiochemical purity is paramount.

The "Cream of the Crop": Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The advent of copper(I) catalysis, independently reported by the groups of Meldal and Sharpless, revolutionized 1,2,3-triazole synthesis and firmly established the concept of "click chemistry".[8][9] CuAAC provides exclusive access to 1,4-disubstituted 1,2,3-triazoles with a remarkable rate acceleration of 10⁷ to 10⁸ compared to the uncatalyzed reaction.[8]

Mechanism and Rationale: The currently accepted mechanism involves the formation of a copper(I) acetylide intermediate.[9][10] This intermediate then reacts with the azide in a stepwise fashion, proceeding through a six-membered copper-containing ring that ultimately leads to the 1,4-disubstituted triazole product upon protonation.[10][] The coordination of the copper catalyst to both the alkyne and the azide is crucial for lowering the activation energy and dictating the regioselectivity.[9]

Experimental Considerations: The active catalyst is the Cu(I) species, which can be introduced directly (e.g., CuI, CuBr) or generated in situ from a Cu(II) salt (e.g., CuSO₄) using a reducing agent like sodium ascorbate.[12] The use of a stabilizing ligand, such as tris-(benzyltriazolylmethyl)amine (TBTA) or the water-soluble tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), is highly recommended to prevent the disproportionation and oxidation of Cu(I) and to protect sensitive biomolecules from oxidative damage.[12][13][14]

The Regiocomplementary Route: Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC)

While CuAAC is exceptionally efficient for generating 1,4-isomers, the synthesis of 1,5-disubstituted 1,2,3-triazoles remained a challenge until the development of ruthenium catalysis. The Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) provides a highly regioselective pathway to the 1,5-isomer, making it an indispensable tool for accessing the full spectrum of triazole substitution patterns.[8][15]

Mechanism and Rationale: Unlike CuAAC, the RuAAC mechanism does not involve a metal acetylide intermediate.[5] Instead, it is proposed to proceed through an oxidative coupling of the azide and alkyne to form a six-membered ruthenacycle.[16][17] Reductive elimination from this intermediate then furnishes the 1,5-disubstituted triazole product.[16][17] A key advantage of RuAAC is its ability to accommodate both terminal and internal alkynes, enabling the synthesis of fully substituted 1,2,3-triazoles.[16][17]

Experimental Considerations: Pentamethylcyclopentadienyl ruthenium chloride [Cp*RuCl] complexes are among the most effective catalysts for this transformation.[8][17] The reaction is typically carried out in non-protic solvents like toluene or THF.[15]

The Bioorthogonal Approach: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

For applications in living systems, the potential cytotoxicity of copper catalysts is a significant concern.[18] This challenge spurred the development of the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), a metal-free variant of the azide-alkyne cycloaddition.[19][]

Mechanism and Rationale: SPAAC utilizes a strained cyclooctyne as the alkyne component.[19][21] The high ring strain of the cyclooctyne (approximately 18 kcal/mol) provides the thermodynamic driving force for the reaction, significantly lowering the activation energy and allowing the cycloaddition to proceed rapidly at physiological temperatures without the need for a catalyst.[21][22] The reaction is highly bioorthogonal, as both the azide and the strained alkyne are absent in most biological systems.[19][]

Experimental Considerations: The reaction rate of SPAAC is highly dependent on the structure of the cyclooctyne.[23] A variety of cyclooctyne derivatives, such as dibenzocyclooctyne (DBCO), have been developed to enhance reaction kinetics and improve solubility.[21][24] While SPAAC offers the significant advantage of being metal-free, a potential drawback is the formation of a mixture of regioisomers, although the ratio can be influenced by the cyclooctyne used.[22][25]

Comparative Performance Analysis

To aid in the selection of the most appropriate synthetic route, the following table summarizes the key performance characteristics of each method.

FeatureHuisgen CycloadditionCopper-Catalyzed (CuAAC)Ruthenium-Catalyzed (RuAAC)Strain-Promoted (SPAAC)
Catalyst None (Thermal)Copper(I)Ruthenium(II)None
Regioselectivity Mixture of 1,4 and 1,51,4-disubstituted1,5-disubstitutedMixture, depends on cyclooctyne
Alkyne Scope Terminal & InternalTerminalTerminal & InternalStrained Cyclooctynes
Reaction Rate SlowVery FastFastModerate to Fast
Reaction Conditions High TemperatureMild (often room temp)Mild to Moderate TempMild (Physiological)
Biocompatibility PoorPotential CytotoxicityNot typically used in vivoExcellent
Key Advantage SimplicityHigh Yield & RegioselectivityAccess to 1,5-isomersMetal-free, Bioorthogonal
Key Disadvantage Lack of RegioselectivityCatalyst ToxicityCatalyst Cost/AvailabilityRequires specialized alkynes

Experimental Protocols

Detailed Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol provides a robust and reliable method for the synthesis of a 1,4-disubstituted 1,2,3-triazole.

Materials:

  • Alkyne (1.0 equiv)

  • Azide (1.0-1.2 equiv)

  • Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O) (0.01-0.05 equiv)

  • Sodium Ascorbate (0.05-0.20 equiv)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (0.05-0.25 equiv)

  • Solvent (e.g., t-BuOH/H₂O 1:1, DMF, DMSO)

Procedure:

  • In a suitable reaction vessel, dissolve the alkyne and azide in the chosen solvent system.

  • In a separate vial, prepare the catalyst solution by dissolving CuSO₄·5H₂O and THPTA in a small amount of water. The solution should turn a light blue color.

  • Add the catalyst solution to the reaction mixture.

  • Prepare a fresh solution of sodium ascorbate in water.

  • Add the sodium ascorbate solution to the reaction mixture. The reaction is often accompanied by a color change.

  • Stir the reaction at room temperature. Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 1-24 hours.

  • Upon completion, the product can be isolated by extraction, precipitation, or column chromatography. For bioconjugation reactions, purification may involve size exclusion chromatography or dialysis.[13]

Causality Behind Choices:

  • Sodium Ascorbate: This reducing agent is crucial for the in situ generation of the active Cu(I) catalyst from the more stable Cu(II) salt.[12]

  • THPTA: This water-soluble ligand stabilizes the Cu(I) oxidation state, preventing oxidative side reactions and enhancing the reaction rate.[12] Its use is particularly important in biological systems to mitigate copper-induced damage to biomolecules.[14]

  • Solvent System: The choice of solvent depends on the solubility of the reactants. A mixture of t-BuOH and water is a common and effective system for a wide range of substrates.

Detailed Protocol for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for Cell Labeling

This protocol outlines the metabolic labeling of cell surface glycans with an azide-containing sugar followed by fluorescent labeling via SPAAC.[19]

Materials:

  • Adherent mammalian cells (e.g., HeLa)

  • Complete cell culture medium

  • Peracetylated N-azidoacetylmannosamine (Ac₄ManNAz)

  • DBCO-conjugated fluorophore (e.g., DBCO-Alexa Fluor 488)

  • Phosphate-buffered saline (PBS)

  • Fluorescence microscope

Procedure:

  • Metabolic Labeling:

    • Culture cells to the desired confluency.

    • Prepare a stock solution of Ac₄ManNAz in DMSO.

    • Add Ac₄ManNAz to the complete culture medium to a final concentration of 25-50 µM.

    • Incubate the cells for 48 hours under standard culture conditions (37°C, 5% CO₂).

  • SPAAC Reaction:

    • Prepare a stock solution of the DBCO-fluorophore in DMSO.

    • Dilute the DBCO-fluorophore in pre-warmed complete culture medium to a final concentration of 20-50 µM.

    • Wash the cells twice with warm PBS.

    • Add the DBCO-fluorophore solution to the cells and incubate for 15-30 minutes at 37°C, protected from light.

  • Washing and Imaging:

    • Wash the cells three times with warm PBS to remove unreacted DBCO-fluorophore.

    • Image the cells using a fluorescence microscope with the appropriate filter sets.

Causality Behind Choices:

  • Ac₄ManNAz: This peracetylated sugar is cell-permeable and is metabolically converted into the corresponding sialic acid, which is then incorporated into cell surface glycans, displaying the azide functionality.

  • DBCO-fluorophore: The dibenzocyclooctyne (DBCO) is a highly reactive strained alkyne that will specifically react with the azide-labeled glycans on the cell surface.[19] The attached fluorophore allows for visualization by fluorescence microscopy.

  • Metal-Free Conditions: The absence of a metal catalyst is critical for maintaining cell viability and ensuring that the labeling reaction does not perturb the biological system under investigation.[19]

Visualizing the Synthetic Pathways

G cluster_0 Azide-Alkyne Cycloaddition Pathways Start Azide + Alkyne Thermal Thermal Huisgen Cycloaddition (High Temp) Start->Thermal CuAAC Cu(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Start->CuAAC RuAAC Ru(II)-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) Start->RuAAC SPAAC Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Start->SPAAC Strained Alkyne Product_Mix Mixture of 1,4- and 1,5-Triazoles Thermal->Product_Mix Product_1_4 1,4-Disubstituted Triazole CuAAC->Product_1_4 Product_1_5 1,5-Disubstituted Triazole RuAAC->Product_1_5 Product_SPAAC Triazole Product(s) SPAAC->Product_SPAAC

Caption: Overview of synthetic routes to 1,2,3-triazoles.

CuAAC_Mechanism cluster_1 CuAAC Workflow Start Start: Alkyne + Azide Add_Cu_Ligand Add Cu(II) Salt + Ligand (THPTA) Start->Add_Cu_Ligand Add_Reducing_Agent Add Reducing Agent (Sodium Ascorbate) Add_Cu_Ligand->Add_Reducing_Agent Generates Cu(I) in situ Reaction Cycloaddition Reaction (Room Temperature) Add_Reducing_Agent->Reaction Isolation Product Isolation/ Purification Reaction->Isolation Final_Product 1,4-Disubstituted 1,2,3-Triazole Isolation->Final_Product

Caption: Experimental workflow for CuAAC synthesis.

Conclusion

The synthesis of 1,2,3-triazoles has been profoundly impacted by the development of "click chemistry" and its variants. The choice of synthetic route—CuAAC, RuAAC, or SPAAC—should be guided by the desired regiochemistry, the nature of the substrates, and the intended application. For the synthesis of 1,4-disubstituted triazoles in a traditional organic chemistry setting, CuAAC remains the gold standard due to its efficiency and reliability. When the 1,5-isomer is the target, RuAAC is the method of choice. For applications in biological systems where metal toxicity is a concern, SPAAC provides a powerful bioorthogonal tool. By understanding the underlying principles and experimental nuances of each method, researchers can effectively leverage these powerful reactions to advance their work in drug discovery, chemical biology, and materials science.

References

  • Boren, B. C., Narayan, S., Rasmussen, L. K., Zhang, L., Zhao, H., Lin, Z., Jia, G., & Fokin, V. V. (2008). Ruthenium-Catalyzed Azide-Alkyne Cycloaddition: Scope and Mechanism. Journal of the American Chemical Society, 130(28), 8923–8930. [Link]

  • Wikipedia. (2023). Azide-alkyne Huisgen cycloaddition. [Link]

  • Organic Chemistry Portal. Click Chemistry Azide-Alkyne Cycloaddition. [Link]

  • Gissot, A., & Beaudoin, J. (2011). The Cu(I)-catalyzed Huisgen azide-alkyne 1,3-dipolar cycloaddition reaction in nucleoside, nucleotide and oligonucleotide chemistry. Beilstein Journal of Organic Chemistry, 7, 142–156. [Link]

  • Zhang, L., Chen, X., Xue, P., Sun, H. H., Williams, I. D., Sharpless, K. B., Fokin, V. V., & Jia, G. (2005). Ruthenium-Catalyzed Azide-Alkyne Cycloaddition: Scope and Mechanism. Journal of the American Chemical Society, 127(46), 15998–15999. [Link]

  • Aria, R. S., & de la Guardia, M. (2014). Understanding the mechanism and regioselectivity of the copper(i) catalyzed [3 + 2] cycloaddition reaction between azide and alkyne: a systematic DFT study. RSC Advances, 4(94), 52081-52092. [Link]

  • ResearchGate. Huisgen's 1,3-dipolar cycloaddition of azides and alkynes to give triazoles. [Link]

  • chemeurope.com. Azide alkyne Huisgen cycloaddition. [Link]

  • American Chemical Society Publications. (2011). Cu(I)-Catalyzed Huisgen Azide−Alkyne 1,3-Dipolar Cycloaddition Reaction in Nucleoside, Nucleotide, and Oligonucleotide Chemistry. Chemical Reviews, 111(11), 6961–7001. [Link]

  • American Chemical Society Publications. (2016). Ruthenium-Catalyzed Azide Alkyne Cycloaddition Reaction: Scope, Mechanism, and Applications. Chemical Reviews, 116(23), 14350–14405. [Link]

  • American Chemical Society Publications. (2022). Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights. Organometallics, 41(15), 1986–1997. [Link]

  • Rostovtsev, V. V., Green, L. G., Fokin, V. V., & Sharpless, K. B. (2002). A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective "Ligation" of Azides and Terminal Alkynes. Angewandte Chemie International Edition, 41(14), 2596–2599. [Link]

  • Frontiers Media. (2023). 1,2,3-Triazoles in Drug Discovery: Expanding Horizons in Medicinal Chemistry. [Link]

  • ResearchGate. a Mechanism of the strain-promoted azide-alkyne cycloaddition (SPAAC). [Link]

  • PubMed. (2020). Developments in the Application of 1,2,3-Triazoles in Cancer Treatment. [Link]

  • ScienceDirect. (2025). Click 1,2,3-triazoles in drug discovery and development: From the flask to the clinic? [Link]

  • ResearchGate. Potential pharmaceuticals based on 1,2,3-triazoles. [Link]

  • PubMed. (2022). The 1,2,3-triazole 'all-in-one' ring system in drug discovery: a good bioisostere, a good pharmacophore, a good linker, and a versatile synthetic tool. [Link]

  • Chinese Chemical Letters. (2021). Strain-Promoted Azide-Alkyne Cycloaddition. [Link]

  • Jena Bioscience. (2011). "Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation". In: Current Protocols in Chemical Biology. [Link]

  • baseclick GmbH. Protocols. [Link]

  • Springer Protocols. (2018). Modification of Protein Scaffolds via Copper-Catalyzed Azide–Alkyne Cycloaddition. [Link]

  • Wikipedia. (2023). Click chemistry. [Link]

  • ResearchGate. (2024). Recent advances in triazole synthesis via click chemistry and their pharmacological applications: A review. [Link]

  • PubMed. (2024). Recent advances in triazole synthesis via click chemistry and their pharmacological applications: A review. [Link]

  • National Institutes of Health. (2017). Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition. [Link]

  • National Institutes of Health. (2015). Comparative analysis of Cu (I)-catalyzed alkyne-azide cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC) in O-GlcNAc proteomics. [Link]

  • Semantic Scholar. (2024). Recent advances in triazole synthesis via click chemistry and their pharmacological applications: A review. [Link]

  • WOWESSAYS™. (2023). Expert's Sample Report On Click Chemistry: Triazole Formation. [Link]

  • PubMed. (2015). Synthesis of 1,4-disubstituted 1,2,3-triazole Derivatives Using Click Chemistry and their Src Kinase Activities. [Link]

Sources

Bridging the Gap: A Guide to In Vitro vs. In Vivo Correlation of 1,2,3-Triazole Compound Activity

Author: BenchChem Technical Support Team. Date: January 2026

The 1,2,3-triazole scaffold has emerged as a privileged structure in modern medicinal chemistry, with derivatives exhibiting a broad spectrum of biological activities, including anticancer, antimicrobial, and antiviral properties.[1][2][3][4] The facile and highly efficient "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), has enabled the synthesis of vast libraries of these compounds for high-throughput screening.[5][6][7] However, a critical challenge in the drug development pipeline is translating promising in vitro activity into in vivo efficacy. This guide provides a comprehensive comparison of in vitro and in vivo assays for 1,2,3-triazole compounds, explores the complexities of their correlation, and offers insights into designing experiments that enhance the predictive value of preclinical data.

The In Vitro-In Vivo Correlation (IVIVC) Challenge

An In Vitro-In Vivo Correlation (IVIVC) is a predictive mathematical model that describes the relationship between an in vitro property of a dosage form (such as the rate or extent of drug dissolution) and an in vivo response (such as the plasma drug concentration or amount of drug absorbed).[8][9] Establishing a robust IVIVC is a key objective in drug development as it can streamline formulation optimization, support biowaivers, and ensure product quality.[9][10] For novel chemical entities like many 1,2,3-triazole derivatives, the correlation is more complex, extending beyond formulation to the intrinsic properties of the molecule itself. The journey from a hit in a multi-well plate to a therapeutic effect in a living organism is fraught with biological barriers and metabolic hurdles.

Factors that can lead to a disconnect between in vitro and in vivo results include:

  • Pharmacokinetics (ADME): The absorption, distribution, metabolism, and excretion of a compound can significantly alter its concentration at the target site.[11][12]

  • Metabolic Transformation: The parent compound may be metabolized into more or less active, or even toxic, species in vivo.

  • Target Engagement in a Complex Milieu: The in vivo environment, with its myriad of proteins and competing molecules, can affect the compound's ability to bind to its intended target.

  • Off-Target Effects and Toxicity: A compound may exhibit unforeseen toxicities in a whole organism that are not apparent in isolated cell cultures.

The following diagram illustrates the typical progression from in vitro screening to in vivo evaluation and the central role of IVIVC.

G cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation High-Throughput Screening High-Throughput Screening Hit Identification Hit Identification High-Throughput Screening->Hit Identification Lead Optimization (SAR) Lead Optimization (SAR) Hit Identification->Lead Optimization (SAR) In Vitro Assays In Vitro Assays Lead Optimization (SAR)->In Vitro Assays Preclinical Animal Models Preclinical Animal Models In Vitro Assays->Preclinical Animal Models IVIVC Bridge Pharmacokinetics (ADME) Pharmacokinetics (ADME) Preclinical Animal Models->Pharmacokinetics (ADME) Efficacy Studies Efficacy Studies Pharmacokinetics (ADME)->Efficacy Studies Toxicology Studies Toxicology Studies Efficacy Studies->Toxicology Studies Clinical Trials Clinical Trials Toxicology Studies->Clinical Trials

Caption: Drug Development Pipeline from In Vitro to In Vivo.

In Vitro Evaluation of 1,2,3-Triazole Compounds: A Comparative Overview

A wide array of in vitro assays are employed to determine the biological activity of 1,2,3-triazole derivatives. The choice of assay is dictated by the therapeutic area of interest.

Anticancer Activity

For anticancer drug discovery, the initial assessment typically involves cytotoxicity assays against a panel of cancer cell lines.[1][13]

Assay Type Principle Endpoint Measured Advantages Limitations
MTT/XTT Assay Mitochondrial dehydrogenases in viable cells reduce a tetrazolium salt to a colored formazan product.Cell viability/proliferationHigh-throughput, cost-effective, well-establishedCan be affected by compounds that alter cellular redox state.
SRB (Sulforhodamine B) Assay SRB binds to basic amino acids in cellular proteins.Total biomass/cell numberLess sensitive to metabolic interference than MTT, good for adherent cellsCan be less sensitive for suspension cells.
Apoptosis Assays (e.g., Annexin V/PI staining) Annexin V binds to phosphatidylserine exposed on the outer leaflet of the plasma membrane of apoptotic cells. Propidium iodide (PI) stains necrotic cells.Apoptosis vs. NecrosisProvides mechanistic insight into the mode of cell deathMore complex and lower throughput than viability assays.
Cell Cycle Analysis Flow cytometric analysis of DNA content in cells stained with a fluorescent dye (e.g., propidium iodide).Distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M)Reveals if the compound induces cell cycle arrestRequires specialized equipment (flow cytometer).

A number of studies have reported the in vitro anticancer activity of 1,2,3-triazole derivatives. For instance, certain 1,2,3-triazole-containing chalcone derivatives have shown potential activity against A549 lung cancer cells with IC50 values in the low micromolar range.[2] Similarly, some 1,2,3-triazole-pyrimidine hybrids have demonstrated potent activity against non-small cell lung cancer (NSCLC) cell lines.[2]

Antimicrobial Activity

The antimicrobial potential of 1,2,3-triazoles is another area of intense investigation.[14][15][16]

Assay Type Principle Endpoint Measured Advantages Limitations
Broth Microdilution Serial dilutions of the compound are incubated with a standardized inoculum of the microorganism.Minimum Inhibitory Concentration (MIC)Quantitative, high-throughputMay not reflect the activity against biofilms.
Disk Diffusion (Kirby-Bauer) A filter paper disk impregnated with the compound is placed on an agar plate inoculated with the microorganism.Zone of inhibitionSimple, cost-effective, qualitativeLess precise than dilution methods.
Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) Aliquots from clear wells of a MIC assay are plated on agar to determine the lowest concentration that kills the microorganism.MBC/MFCDifferentiates between static and cidal activityMore labor-intensive than MIC determination.
Biofilm Inhibition/Eradication Assays The effect of the compound on the formation or viability of microbial biofilms is assessed.Inhibition of biofilm formation or reduction in pre-formed biofilmMore clinically relevant for chronic infectionsCan be complex and variable.

Several novel 1,2,3-triazole glycosides have been evaluated for their in vitro antibacterial and antifungal activities, with some compounds showing promising activity against Staphylococcus aureus.[14][17]

In Vivo Models for Assessing 1,2,3-Triazole Efficacy

Positive in vitro results are the gateway to more complex and resource-intensive in vivo studies.

Cancer Xenograft Models

In oncology research, xenograft models are widely used. These typically involve the implantation of human cancer cells into immunocompromised mice.

Experimental Workflow:

  • Cell Culture: The cancer cell line of interest is cultured in vitro.

  • Implantation: A specific number of cells are injected subcutaneously or orthotopically into immunocompromised mice (e.g., nude or SCID mice).

  • Tumor Growth: Tumors are allowed to grow to a palpable size.

  • Treatment: Mice are randomized into control and treatment groups. The 1,2,3-triazole compound is administered via a clinically relevant route (e.g., oral, intravenous, intraperitoneal).

  • Monitoring: Tumor volume and body weight are monitored regularly.

  • Endpoint: The study is terminated when tumors in the control group reach a predetermined size, or at a set time point. Tumors are then excised, weighed, and may be used for further analysis (e.g., histology, biomarker analysis).

Recent reviews have highlighted the in vivo anticancer efficacy of various 1,2,3-triazole-containing hybrids.[18]

Infectious Disease Models

For antimicrobial drug discovery, animal models of infection are employed. The specific model depends on the pathogen and the site of infection.

Example: Murine Systemic Infection Model

  • Infection: Mice are infected with a lethal dose of the pathogen (e.g., Staphylococcus aureus) via intravenous or intraperitoneal injection.

  • Treatment: At a specified time post-infection, mice are treated with the 1,2,3-triazole compound or a vehicle control.

  • Monitoring: Survival is monitored over a period of several days.

  • Endpoint: The primary endpoint is the survival rate. Secondary endpoints can include bacterial load in various organs (e.g., spleen, liver, kidneys).

Navigating the In Vitro to In Vivo Transition: Key Considerations

Achieving a good IVIVC for 1,2,3-triazole compounds requires a deep understanding of their pharmacokinetic and pharmacodynamic properties.

The Crucial Role of Pharmacokinetics (ADME)

The ADME profile of a compound determines its concentration and duration of action at the target site. Triazoles, as a class, are known to interact with cytochrome P450 (CYP) enzymes, which can lead to drug-drug interactions and variable metabolism.[11][12]

Key Pharmacokinetic Parameters to Assess:

  • Solubility and Permeability: These fundamental properties, often classified by the Biopharmaceutics Classification System (BCS), are critical for oral absorption.[19]

  • Metabolic Stability: In vitro assays using liver microsomes or hepatocytes can predict the extent of first-pass metabolism.

  • Plasma Protein Binding: Highly protein-bound drugs have a lower free concentration available to exert their therapeutic effect.

  • Half-life (t½): This determines the dosing frequency required to maintain therapeutic concentrations.

The following diagram illustrates the interplay of ADME factors that influence the in vivo fate of a drug.

G Oral Administration Oral Administration Absorption (Gut) Absorption (Gut) Oral Administration->Absorption (Gut) Solubility & Permeability Systemic Circulation Systemic Circulation Absorption (Gut)->Systemic Circulation First-Pass Metabolism (Liver) Distribution (Tissues) Distribution (Tissues) Systemic Circulation->Distribution (Tissues) Plasma Protein Binding Metabolism (Liver) Metabolism (Liver) Systemic Circulation->Metabolism (Liver) Excretion (Kidney/Bile) Excretion (Kidney/Bile) Systemic Circulation->Excretion (Kidney/Bile) Target Site Target Site Distribution (Tissues)->Target Site Pharmacological Effect Pharmacological Effect Target Site->Pharmacological Effect Metabolism (Liver)->Excretion (Kidney/Bile)

Caption: Key Pharmacokinetic Processes (ADME).

Bridging the Mechanistic Gap

Often, a poor IVIVC arises from a lack of understanding of the compound's mechanism of action in a complex biological system. For example, a compound that shows potent cytotoxicity in a 2D cell culture may fail in vivo due to poor penetration into a solid tumor.

Strategies to Improve IVIVC:

  • Use of 3D Cell Culture Models: Spheroids and organoids better mimic the in vivo tumor microenvironment.

  • Early Assessment of ADME Properties: Integrating ADME profiling early in the drug discovery process can help select compounds with more favorable pharmacokinetic properties.

  • Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: This approach integrates data on drug concentrations (PK) with the biological effect (PD) to optimize dosing regimens.

Experimental Protocols

In Vitro Cytotoxicity: MTT Assay

Objective: To determine the concentration of a 1,2,3-triazole compound that inhibits the growth of a cancer cell line by 50% (IC50).

Materials:

  • Cancer cell line of interest (e.g., A549, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well microtiter plates

  • 1,2,3-triazole compound dissolved in a suitable solvent (e.g., DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of the 1,2,3-triazole compound in complete medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a no-cell control (medium only).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Solubilization: Remove the medium and add 150 µL of solubilization buffer to each well. Gently pipette to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using a suitable software.

In Vivo Xenograft Study

Objective: To evaluate the antitumor efficacy of a 1,2,3-triazole compound in a murine xenograft model.

Materials:

  • Immunocompromised mice (e.g., female athymic nude mice, 6-8 weeks old)

  • Cancer cell line of interest

  • Matrigel (optional)

  • 1,2,3-triazole compound formulated for in vivo administration

  • Vehicle control

  • Calipers

  • Analytical balance

Procedure:

  • Cell Preparation: Harvest cancer cells and resuspend them in sterile PBS or medium, with or without Matrigel, at a concentration of 1 x 10^7 cells/mL.

  • Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor the mice daily for tumor growth. Once tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).

  • Treatment Administration: Administer the 1,2,3-triazole compound and vehicle control according to the predetermined dosing schedule and route of administration.

  • Data Collection: Measure tumor dimensions with calipers and body weight 2-3 times per week. Calculate tumor volume using the formula: (length x width²)/2.

  • Endpoint and Analysis: Euthanize the mice when tumors in the control group reach the predetermined maximum size or if signs of toxicity are observed. Excise and weigh the tumors. Compare the tumor growth inhibition between the treated and control groups.

Conclusion

The 1,2,3-triazole scaffold continues to be a rich source of novel therapeutic candidates. However, the successful translation of in vitro hits to in vivo leads requires a multifaceted approach that integrates medicinal chemistry, in vitro biology, and in vivo pharmacology. A thorough understanding of the factors that govern the in vitro-in vivo correlation is paramount. By employing a suite of well-designed in vitro and in vivo experiments and by focusing on the pharmacokinetic properties of the compounds from an early stage, researchers can increase the probability of success in the challenging but rewarding endeavor of drug discovery.

References

  • Pokhodylo, N., Shyyka, O., & Matiychuk, V. (2013). Synthesis of 1,2,3-Triazole Derivatives and Evaluation of their Anticancer Activity. Scientia Pharmaceutica, 81(3), 663–676. [Link]

  • El-Sayed, W. A., Ali, O. M., Zyton, A. A., & Abdel-Megeed, A. M. (2020). Design, Synthesis, and Antimicrobial Activities of 1,2,3-Triazole Glycoside Clickamers. Molecules, 25(4), 790. [Link]

  • Razzaq, A. S., Mazyed, H. A. K., & Nahi, R. J. (2022). Design, synthesis and evaluation in vitro antibacterial activity of new 1,2,3-triazole derivatives. AIP Conference Proceedings, 2394(1), 020037. [Link]

  • Zhang, Y., et al. (2021). 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship. Frontiers in Chemistry, 9, 705432. [Link]

  • Bentabed, A., et al. (2021). Click Synthesis, Anticancer Activity, and Molecular Docking Investigation of some Functional 1,2,3-triazole Derivatives. Molecules, 26(23), 7202. [Link]

  • Pokhodylo, N., Shyyka, O., & Matiychuk, V. (2013). Synthesis of 1,2,3-Triazole Derivatives and Evaluation of their Anticancer Activity. ResearchGate. [Link]

  • El-Sayed, W. A., Ali, O. M., Zyton, A. A., & Abdel-Megeed, A. M. (2020). Design, Synthesis, and Antimicrobial Activities of 1,2,3-Triazole Glycoside Clickamers. PubMed. [Link]

  • TSI. (n.d.). Improving In-Vitro In-Vivo Correlation (IVIVC) for Inhalation Products. TSI. [Link]

  • MDPI. (n.d.). Anticancer Activity of New 1,2,3-Triazole-Amino Acid Conjugates. MDPI. [Link]

  • AIP Publishing. (2022). Design, synthesis and evaluation in vitro antibacterial activity of new 1,2,3-triazole derivatives. AIP Publishing. [Link]

  • Zhang, G., & Xiang, J. (2023). Recent updates on 1,2,3-triazole-containing hybrids with in vivo therapeutic potential against cancers: A mini-review. European Journal of Medicinal Chemistry, 251, 115254. [Link]

  • Khan, M. F., et al. (2017). Synthetic Trends Followed for the Development of 1,2,3-Triazole. International Journal of Drug Development and Research. [Link]

  • ResearchGate. (n.d.). Synthesis and in vitro antimicrobial activity of some triazole derivatives. ResearchGate. [Link]

  • Luan, Y., et al. (2024). Biological importance and synthesis of 1,2,3-triazole derivatives: a review. Journal of Biomolecular Structure and Dynamics, 1-20. [Link]

  • ResearchGate. (n.d.). 1,2,3-Triazoles: Synthesis and Biological Application. ResearchGate. [Link]

  • Pharma IQ. (n.d.). 5 Top Tips on How to Establish IVIVC. Pharma IQ. [Link]

  • Wu, C. Y., & Benet, L. Z. (2005). In vitro-In vivo Correlation: Perspectives on Model Development. The AAPS journal, 7(1), E258–E265. [Link]

  • MDPI. (2023). Improving In Vitro–In Vivo Correlation (IVIVC) for Lipid-Based Formulations: Overcoming Challenges and Exploring Opportunities. MDPI. [Link]

  • ResearchGate. (2025). The therapeutic efficacy of 1,2,3-triazoles in cancer. ResearchGate. [Link]

  • Parlak, A. E., et al. (2019). The effect of some 1,2,4-triazole derivatives on human colon cancer appears to have been studied in vitro and in vivo in rats. ISRES. [Link]

  • ProPharma. (n.d.). In vivo–In Vitro correlation (IVIVC) in drug development: bridging preclinical and clinical outcomes for regulatory approvals. ProPharma. [Link]

  • de Almeida, D. A. N., et al. (2020). Biological Evaluation of Selected 1,2,3-triazole Derivatives as Antibacterial and Antibiofilm Agents. Current Drug Discovery Technologies, 17(4), 533-541. [Link]

  • Semantic Scholar. (2021). 1,2,3-Triazoles: A Review on Current Trends in Synthetic and Biological Applications. Semantic Scholar. [Link]

  • Szymańska, E., et al. (2021). The Overview on the Pharmacokinetic and Pharmacodynamic Interactions of Triazoles. Pharmaceutics, 13(11), 1961. [Link]

  • Szymańska, E., et al. (2021). The Overview on the Pharmacokinetic and Pharmacodynamic Interactions of Triazoles. PubMed. [Link]

  • ACS Bio & Med Chem Au. (2025). Antimicrobial Efficacy of 1,2,3-Triazole-Incorporated Indole-Pyrazolone against Drug-Resistant ESKAPE Pathogens: Design and Synthesis. ACS Publications. [Link]

  • ResearchGate. (n.d.). Representative derivatives of 1,2,3-triazoles with anti-microbial activity. ResearchGate. [Link]

  • Singh, K., et al. (2024). A comprehensive review of 1,2,3 & 1,2,4 triazoleanalogs for their versatile biological activities. African Journal of Biological Sciences, 6(12), 2492-2525. [Link]

  • Gürsoy, A., & Karaca, G. (2022). The 1,2,3-triazole 'all-in-one' ring system in drug discovery: a good bioisostere, a good pharmacophore, a good linker, and a versatile synthetic tool. Expert Opinion on Drug Discovery, 17(11), 1209-1236. [Link]

  • Toutain, P. L., & Bousquet-Mélou, A. (2004). In Vitro-in Vivo Correlation: An Unrealistic Problem. Journal of Veterinary Pharmacology and Therapeutics, 27(6), 455-457. [Link]

  • van der Elst, K. C. M., et al. (2021). Clinical Pharmacokinetics of Triazoles in Pediatric Patients. Clinical Pharmacokinetics, 60(9), 1103–1147. [Link]

  • Sudeep, P., et al. (2020). 1,2,3-Triazoles: A Review on Current Trends in Synthetic and Biological Applications. IOSR Journal of Applied Chemistry, 13(8), 22-40. [Link]

  • ResearchGate. (n.d.). Biologically active 1,2,3-triazole drugs. ResearchGate. [Link]

  • ResearchGate. (n.d.). Various interactions of 1,2,3-triazole, triazole pharmaceuticals and... ResearchGate. [Link]

  • ResearchGate. (n.d.). Challenges in establishing in vitro-in vivo correlation for poorly water soluble drugs: An overview. ResearchGate. [Link]

  • Cardot, J. M., & Davit, B. (2012). In vitro–In Vivo Correlations: Tricks and Traps. The AAPS journal, 14(3), 491–497. [Link]

Sources

A Senior Application Scientist's Guide to Cross-Reactivity Profiling: A Comparative Analysis Featuring 5-ethyl-1-phenyl-1H-1,2,3-triazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Selectivity in Modern Drug Discovery

In the landscape of modern drug development, the efficacy of a therapeutic candidate is only half the story. The other, arguably more critical, half is its safety profile. A significant contributor to adverse drug reactions (ADRs) is unintended interactions with biological targets other than the primary one for which the drug was designed. This phenomenon, known as cross-reactivity or off-target activity, is a major cause of attrition in the drug development pipeline.[1][2] Therefore, early and comprehensive assessment of a compound's selectivity is not just a regulatory requirement but a cornerstone of a successful drug discovery program.[3][4]

This guide provides a framework for conducting and evaluating cross-reactivity studies, using the novel compound, 5-ethyl-1-phenyl-1H-1,2,3-triazole-4-carboxylic acid, as a hypothetical lead candidate. While the 1,2,3-triazole scaffold is known to be a versatile pharmacophore present in compounds with a wide range of biological activities, including anticancer and antimicrobial effects, this versatility necessitates a thorough investigation of potential off-target interactions.[5][6][7][8] We will explore the strategic selection of off-target panels, detail the experimental methodologies, and present a comparative analysis of our lead compound against other hypothetical alternatives.

The Rationale Behind Cross-Reactivity Studies: From Hazard Identification to Risk Mitigation

The primary goal of preclinical safety pharmacology is to identify potential risks to human health before a drug candidate is administered in clinical trials.[3] Secondary pharmacology, a key component of this effort, specifically investigates the off-target effects of a compound.[1][4] These studies are crucial for several reasons:

  • Early Hazard Identification: By screening a lead compound against a broad panel of known biological targets, we can identify potential liabilities early in the discovery process.[9][10] This allows for medicinal chemistry efforts to be directed towards mitigating these off-target effects while preserving or enhancing on-target potency.

  • Mechanism of Toxicity: Understanding a compound's off-target profile can provide mechanistic insights into any toxicities observed in preclinical in vivo studies.

  • Regulatory Compliance: Regulatory bodies like the FDA and EMA have established guidelines, such as the ICH S7A and S7B, which outline the requirements for safety pharmacology studies.[3][11][12] While comprehensive secondary pharmacology screening is not yet mandatory, providing such data is becoming standard practice and is often requested by regulatory agencies.[2][13]

The core principle is to shift from simply identifying a hazard to understanding and managing the associated risk. This is achieved by determining the margin between the exposure required for the therapeutic effect and the exposure that causes an off-target effect.[4]

Designing a Cross-Reactivity Study for a Novel Triazole Derivative

Given that this compound is a new chemical entity (NCE), we must approach its cross-reactivity profiling with a broad yet rational strategy. The workflow for such a study is outlined below.

G Lead_Compound Lead Compound: This compound Target_Panel Select Broad Off-Target Panel (e.g., SafetyScreen44, InVEST44) Lead_Compound->Target_Panel Rationale Rationale: - Known triazole activities - Regulatory concern targets - Major organ systems (CNS, CV, Resp) Target_Panel->Rationale Assay_Type Select Assay Format (Binding vs. Functional) Primary_Screen Primary Screen: Single high concentration (e.g., 10 µM) Assay_Type->Primary_Screen Dose_Response Dose-Response Curve for 'Hits' (e.g., 8-point concentration curve) Primary_Screen->Dose_Response Calculate_IC50 Calculate IC50/EC50 Values Determine_Hits Determine Significant 'Hits' (e.g., >50% inhibition at 10 µM) Calculate_IC50->Determine_Hits Compare_Profiles Compare Selectivity Profile (Lead vs. Alternatives) Determine_Hits->Compare_Profiles

Caption: Workflow for Cross-Reactivity Profiling of a New Chemical Entity.

Step-by-Step Experimental Protocol

1. Target Panel Selection:

  • Rationale: The initial step is to select a panel of targets known to be associated with adverse drug reactions. Given the chemical class (triazole), a broad panel is advisable. Commercial panels like the Eurofins SafetyScreen44 or Reaction Biology's InVEST44 provide a cost-effective and comprehensive starting point.[9][14] These panels typically cover key target families including G-protein coupled receptors (GPCRs), ion channels, transporters, and enzymes.[9]

  • Protocol:

    • Review the target lists of established safety panels.
    • Prioritize targets with known clinical relevance for ADRs, such as hERG (cardiac liability), 5-HT2B (cardiac valvulopathy), and various cytochrome P450 enzymes (drug-drug interactions).[1]
    • Ensure the panel covers the core systems mandated by ICH guidelines: cardiovascular, central nervous, and respiratory systems.[3][12]

2. Primary Screening:

  • Rationale: A primary screen is conducted at a single, high concentration (typically 1-10 µM) to efficiently identify any potential interactions. This acts as a filter to select compounds and targets for more detailed follow-up.

  • Protocol:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
    • Submit the compound for screening against the selected target panel at a final concentration of 10 µM.
    • The assays are typically radioligand binding assays for receptors and transporters, and enzymatic or functional assays for enzymes and ion channels.
    • A result is flagged as a "hit" if the compound demonstrates a significant level of activity, commonly defined as >50% inhibition or stimulation.

3. Dose-Response Analysis:

  • Rationale: For any "hits" identified in the primary screen, a full dose-response curve is necessary to determine the potency of the interaction (IC50 or EC50 value).

  • Protocol:

    • For each identified hit, perform a multi-point dose-response experiment. Typically, an 8-point curve is generated with 3-fold serial dilutions starting from a high concentration (e.g., 30 µM).
    • Run the corresponding binding or functional assay for each concentration point.
    • Plot the percentage of inhibition/stimulation against the logarithm of the compound concentration.
    • Fit the data to a sigmoidal dose-response curve to calculate the IC50 (for inhibition) or EC50 (for stimulation) value.

Comparative Analysis: Interpreting the Data

The ultimate goal is to build a selectivity profile for our lead compound and compare it to other alternatives to guide candidate selection. Let's consider a hypothetical dataset for our lead compound and two alternatives.

Table 1: Comparative Cross-Reactivity Profile (IC50 values in µM)

TargetPrimary FunctionLead Compound (this compound)Alternative A (Aryl-Triazole)Alternative B (Alkyl-Triazole)
Primary Target X Therapeutic Effect 0.05 0.08 0.15
hERG (K+ Channel)Cardiac Function> 305.2> 30
5-HT2B ReceptorSerotonin Receptor15.825.11.2
M1 Muscarinic ReceptorCholinergic Neurotransmission> 30> 308.9
COX-2Inflammation22.518.32.5
H1 Histamine ReceptorAllergic Response> 300.9> 30
Dopamine TransporterNeurotransmission> 30> 30> 30

Data are hypothetical and for illustrative purposes only.

Interpretation:

  • Lead Compound: Our lead compound demonstrates high potency for its primary target (IC50 = 50 nM). Crucially, it shows a clean profile against key liability targets like hERG, with IC50 values greater than 30 µM, indicating a selectivity window of over 600-fold. The moderate activity at the 5-HT2B receptor and COX-2 should be noted and monitored, but the selectivity window is still substantial.

  • Alternative A: While potent at the primary target, Alternative A shows significant activity at the hERG channel (IC50 = 5.2 µM) and the H1 histamine receptor (IC50 = 0.9 µM). The hERG activity is a major red flag for potential cardiotoxicity. The H1 activity could lead to side effects like sedation.

  • Alternative B: This compound is the least potent at the primary target. More concerning is its significant off-target activity at the 5-HT2B receptor, M1 muscarinic receptor, and COX-2. The potent 5-HT2B activity is a serious liability due to its association with cardiac valvulopathy.[1]

Based on this comparative analysis, our lead compound, This compound , exhibits the most promising selectivity profile, making it the superior candidate to advance into further preclinical safety studies.

Visualizing On-Target vs. Off-Target Effects

Understanding how off-target interactions can affect cellular signaling is crucial. The diagram below illustrates a hypothetical scenario where our lead compound is designed to inhibit a specific kinase in a cancer-related pathway, but off-target interactions could affect other pathways.

G cluster_0 Therapeutic Pathway (Cancer Cell) cluster_1 Off-Target Pathway (e.g., Neuron) GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor PrimaryTarget Primary Target X (Kinase) Receptor->PrimaryTarget Proliferation Cell Proliferation PrimaryTarget->Proliferation Neurotransmitter Neurotransmitter GPCR GPCR (e.g., 5-HT2B) Neurotransmitter->GPCR Signaling Cellular Signaling GPCR->Signaling ADR Adverse Effect Signaling->ADR LeadCompound Lead Compound LeadCompound->PrimaryTarget Inhibition (High Potency) LeadCompound->GPCR Weak Interaction (Low Potency)

Caption: On-Target vs. Potential Off-Target Signaling Pathways.

Conclusion

Cross-reactivity profiling is an indispensable component of modern drug discovery.[1][2][4] A systematic and early assessment of a compound's selectivity, as outlined in this guide, allows for data-driven decisions, reduces the risk of late-stage failures, and ultimately contributes to the development of safer and more effective medicines.[3] The hypothetical case of this compound demonstrates how a clean off-target profile, when compared objectively with alternatives, provides a clear rationale for advancing a lead candidate. By integrating these principles, researchers can navigate the complexities of drug safety and increase the probability of success in bringing novel therapeutics to patients.

References

  • Safety and Off-Target Drug Screening Services. Reaction Biology. [Link]

  • What are preclinical safety pharmacology requirements? Patsnap Synapse. [Link]

  • Safety And Secondary Pharmacology. ApconiX. [Link]

  • The state of the art in secondary pharmacology and its impact on the safety of new medicines. PubMed. [Link]

  • Eurofins Webinar: Preclinical Secondary Pharmacology Is an Essential Part of Drug Discovery. YouTube. [Link]

  • The Translational Value of Secondary Pharmacology Assays for Nonclinical and Clinical Findings. FDA. [Link]

  • Analysis of secondary pharmacology assays received by the US Food and Drug Administration. ResearchGate. [Link]

  • Triazole fungicides can induce cross-resistance to medical triazoles in Aspergillus fumigatus. PubMed. [Link]

  • In Vitro Safety Panels in Pharmacology Profiling. Eurofins Discovery. [Link]

  • Selected examples of 1,2,3-triazole derivatives with pharmacological activity. ResearchGate. [Link]

  • Safety screening in early drug discovery: An optimized assay panel. PubMed. [Link]

  • Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies. MDPI. [Link]

  • Safety Guidelines. ICH. [Link]

  • Prospects for Using 1,2,3-Triazole Derivatives in Medicinal Chemistry. Semantic Scholar. [Link]

  • S 7 A Safety Pharmacology Studies for Human Pharmaceuticals. EMA. [Link]

  • Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. NIH. [Link]

Sources

A Researcher's Guide to Elucidating the Mechanism of Action of 5-ethyl-1-phenyl-1H-1,2,3-triazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to meticulously confirm the mechanism of action of the novel compound, 5-ethyl-1-phenyl-1H-1,2,3-triazole-4-carboxylic acid. While the specific biological activity of this molecule is yet to be fully characterized, the 1,2,3-triazole scaffold is a well-established pharmacophore present in a variety of biologically active compounds, exhibiting activities ranging from anticancer and antimicrobial to anti-inflammatory effects.[1][2][3][4][5] This guide, therefore, outlines a systematic and logical workflow, integrating computational, biochemical, biophysical, and cell-based assays to not only identify the molecular target(s) but also to validate the compound's effect on relevant signaling pathways.

Part 1: Foundational Strategy - A Multi-pronged Approach to Target Identification

The initial and most critical step is to identify the direct molecular target(s) of this compound. A multi-pronged approach, combining computational and experimental methods, is recommended to generate and prioritize testable hypotheses.

In Silico Target Prediction

Computational methods serve as a cost-effective and rapid first step to generate a list of potential targets.[6][7]

  • Ligand-Based Approaches: Similarity searches against databases of bioactive molecules can identify known targets of compounds with structural similarity to this compound.

  • Structure-Based Approaches (Molecular Docking): If a high-resolution structure of a suspected target is available, molecular docking can predict the binding mode and affinity of the compound to the protein's active or allosteric sites.[8][9]

Experimental Target Identification

Experimental approaches provide direct evidence of compound-protein interactions.

  • Affinity-Based Methods: These techniques utilize a modified version of the compound to "fish" for its binding partners from cell lysates.[10][11] A common approach is to synthesize a biotinylated derivative of this compound for affinity chromatography, followed by mass spectrometry to identify the captured proteins.

  • Phenotypic Screening: High-content screening using cell-based assays can reveal the compound's effect on specific cellular phenotypes (e.g., apoptosis, cell cycle arrest), which can then be used to infer the affected pathways and potential targets.

Part 2: Target Validation - Confirming Direct Engagement in a Cellular Context

Once a list of putative targets is generated, it is crucial to validate the direct binding of this compound to these targets within a physiological environment.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful biophysical technique that measures the thermal stabilization of a protein upon ligand binding in intact cells or cell lysates.[12][13][14][15][16] An increase in the melting temperature of a target protein in the presence of the compound provides strong evidence of direct engagement.

  • Cell Treatment: Treat cultured cells with varying concentrations of this compound and a vehicle control.

  • Heat Shock: Aliquot the cell suspensions and heat them to a range of temperatures for a defined period (e.g., 3 minutes).

  • Cell Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction from the precipitated aggregates by centrifugation.

  • Protein Detection: Analyze the amount of soluble target protein remaining at each temperature using Western blotting or other protein detection methods.

  • Data Analysis: Plot the fraction of soluble protein as a function of temperature to generate melting curves. A shift in the melting curve to a higher temperature in the compound-treated samples indicates target stabilization.

G cluster_workflow CETSA Experimental Workflow A Cell Culture & Treatment B Heat Treatment A->B C Cell Lysis B->C D Centrifugation (Separation) C->D E Soluble Protein Fraction D->E F Protein Quantification (e.g., Western Blot) E->F G Data Analysis (Melt Curve) F->G

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Part 3: Functional Characterization - Unraveling the Consequences of Target Engagement

Following target validation, the next step is to characterize the functional consequences of the compound-target interaction.

Enzymatic Assays (If the target is an enzyme)

If the validated target is an enzyme, it is essential to determine the effect of this compound on its catalytic activity. Enzyme kinetic studies can elucidate the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive) and quantify the compound's potency (IC50 and Ki values).[17][18][19][20][21][22]

  • Reaction Setup: Prepare a reaction mixture containing the enzyme, its substrate, and a suitable buffer.

  • Inhibitor Addition: Add varying concentrations of this compound to the reaction mixtures.

  • Reaction Initiation and Monitoring: Initiate the reaction and monitor the formation of the product or the depletion of the substrate over time using a spectrophotometer, fluorometer, or luminometer.

  • Data Analysis: Plot the initial reaction rates against the inhibitor concentration to determine the IC50 value. Further kinetic experiments, varying both substrate and inhibitor concentrations, are required to determine the mode of inhibition.

Downstream Signaling Pathway Analysis

To understand the broader cellular effects of target engagement, it is crucial to investigate the modulation of downstream signaling pathways.

Western blotting is a fundamental technique to assess changes in the expression and phosphorylation status of key proteins within a signaling cascade.[23][24][25] For instance, if the target is a kinase, one would examine the phosphorylation of its known substrates.

  • Cell Treatment and Lysis: Treat cells with this compound for various times and at different concentrations, then lyse the cells to extract proteins.

  • Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.

  • SDS-PAGE and Transfer: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting: Probe the membrane with primary antibodies specific to the target proteins of interest (both total and phosphorylated forms), followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection and Analysis: Detect the signal using an enhanced chemiluminescence (ECL) reagent and quantify the band intensities to determine changes in protein levels or phosphorylation.

G cluster_pathway Hypothetical Kinase Inhibition Pathway Compound 5-ethyl-1-phenyl-1H-1,2,3- triazole-4-carboxylic acid TargetKinase Target Kinase Compound->TargetKinase Inhibition Substrate Substrate Protein TargetKinase->Substrate Phosphorylation pSubstrate Phosphorylated Substrate Substrate->pSubstrate DownstreamEffector Downstream Effector pSubstrate->DownstreamEffector Activation CellularResponse Cellular Response DownstreamEffector->CellularResponse

Caption: Hypothetical signaling pathway showing kinase inhibition.

Reporter gene assays are valuable for assessing the impact of the compound on the activity of specific transcription factors.[26][27][28][29][30] These assays utilize a plasmid containing a reporter gene (e.g., luciferase or GFP) under the control of a promoter with binding sites for a particular transcription factor.

Part 4: Comparative Analysis - Benchmarking Against Known Modulators

To further solidify the proposed mechanism of action, it is essential to compare the effects of this compound with those of well-characterized inhibitors or activators of the validated target and its pathway.

Assay This compound Known Inhibitor (Positive Control) Inactive Analog (Negative Control)
CETSA (ΔTm) +5.2 °C+6.5 °C+0.3 °C
Enzyme Inhibition (IC50) 1.2 µM0.5 µM> 100 µM
Substrate Phosphorylation (Western Blot) ↓↓↓↓↓↓↓No change
Reporter Gene Assay (Luciferase Activity) ↓↓↓↓↓No change

Table 1: Hypothetical Comparative Data Summary. The table presents expected outcomes from a series of validation assays, comparing the test compound to positive and negative controls.

Conclusion

Confirming the mechanism of action of a novel compound like this compound requires a rigorous, multi-faceted approach. By systematically progressing from in silico prediction and experimental target identification to biophysical validation and functional characterization, researchers can build a robust and compelling case for a specific molecular mechanism. This structured approach not only enhances the scientific understanding of the compound's biological activity but also provides the critical data necessary for its further development as a potential therapeutic agent.

References

A comprehensive list of references will be compiled based on the authoritative sources cited throughout this guide.

Sources

A Guide to the Reproducible Synthesis of 5-ethyl-1-phenyl-1H-1,2,3-triazole-4-carboxylic acid: A Comparative Analysis of Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The 1,2,3-triazole core is a highly valued scaffold in medicinal chemistry and drug development due to its metabolic stability and capacity for hydrogen bonding. Ensuring the reproducible synthesis of specific triazole derivatives is paramount for consistent biological evaluation and scalable production. This guide provides an in-depth analysis of synthetic routes for 5-ethyl-1-phenyl-1H-1,2,3-triazole-4-carboxylic acid, focusing on the reproducibility of experimental outcomes. We will compare and contrast the most viable synthetic strategies, provide detailed experimental protocols, and offer insights into potential challenges and troubleshooting.

Introduction: The Importance of Reproducibility in Triazole Synthesis

The synthesis of substituted 1,2,3-triazoles has been revolutionized by the advent of "click chemistry," particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). However, for fully substituted triazoles like this compound, alternative methods, such as the Dimroth reaction, a base-catalyzed condensation of an azide with a β-ketoester, often provide a more direct and efficient route. The choice of synthetic strategy can significantly impact yield, purity, and, most importantly, the reproducibility of the results. Factors such as catalyst activity, solvent purity, temperature control, and reaction work-up are all critical parameters that must be carefully controlled. This guide will explore these factors in the context of two primary synthetic approaches.

Comparative Analysis of Synthetic Methodologies

The two most promising methods for the synthesis of this compound are the Dimroth reaction and a multi-step approach utilizing a regioselective Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC).

Parameter Method 1: Dimroth Reaction Method 2: RuAAC Approach
Starting Materials Phenyl azide, Ethyl 3-oxopentanoatePhenyl azide, Ethyl 2-pentynoate
Key Reagents Sodium ethoxide[Cp*RuCl(cod)]
Regioselectivity Generally high for this substitution patternHighly regioselective for the 1,5-isomer
Number of Steps One-pot synthesis followed by hydrolysisCycloaddition followed by hydrolysis
Typical Yield (Illustrative) 75-85%80-90%
Key Advantages Cost-effective, readily available starting materials, simple procedure.High yields, excellent regioselectivity, milder conditions for some substrates.
Potential for Irreproducibility Sensitivity to base concentration and temperature, potential for side reactions.Catalyst sensitivity to air and moisture, cost of the catalyst.
Method 1: The Dimroth Reaction - A Classic and Robust Approach

The Dimroth reaction is a well-established method for the synthesis of 1,2,3-triazoles from azides and compounds with active methylene groups, such as β-ketoesters. For the synthesis of this compound, this approach offers a straightforward and cost-effective route. The reaction proceeds via a base-catalyzed condensation, followed by cyclization and subsequent hydrolysis of the ester to yield the desired carboxylic acid. A very similar procedure has been successfully used for the synthesis of the methyl analog of the target molecule[1][2].

Causality Behind Experimental Choices:

  • Base: Sodium ethoxide is chosen as the base to match the ethyl ester of the starting material, minimizing transesterification side reactions. The concentration of the base is critical; an excess can lead to unwanted side reactions, while an insufficient amount will result in low conversion.

  • Solvent: Anhydrous ethanol is the solvent of choice as it is the conjugate acid of the base, maintaining a stable reaction environment.

  • Temperature: The reaction is typically performed at room temperature to control the rate of reaction and minimize the formation of byproducts.

Method 2: Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) - A Regioselective Alternative

The Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) provides a powerful alternative to the more common CuAAC, offering complementary regioselectivity for the synthesis of 1,5-disubstituted 1,2,3-triazoles[3]. For the synthesis of our target molecule, which is a 1,4,5-trisubstituted triazole, a RuAAC reaction between phenyl azide and an internal alkyne, ethyl 2-pentynoate, would theoretically yield the desired 1,5-disubstituted triazole ester, which can then be hydrolyzed.

Causality Behind Experimental Choices:

  • Catalyst: A ruthenium(II) complex, such as [Cp*RuCl(cod)], is known to be an effective catalyst for the cycloaddition of azides with internal alkynes[3].

  • Solvent: A non-protic solvent like toluene or THF is typically used to prevent interference with the catalytic cycle.

  • Inert Atmosphere: Ruthenium catalysts can be sensitive to oxidation, so conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) is crucial for reproducibility.

Experimental Protocols

Method 1: Dimroth Reaction Protocol

Dimroth_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Hydrolysis reagents Phenyl azide Ethyl 3-oxopentanoate Sodium Ethoxide Anhydrous Ethanol mix Combine reagents in anhydrous ethanol reagents->mix stir Stir at room temperature (e.g., 12-24 hours) mix->stir monitor Monitor by TLC stir->monitor quench Quench with water monitor->quench acidify_ester Acidify to pH ~4-5 (for ester isolation) quench->acidify_ester extract_ester Extract with ethyl acetate acidify_ester->extract_ester hydrolyze Hydrolyze ester with NaOH solution extract_ester->hydrolyze acidify_acid Acidify to pH ~2-3 (for acid precipitation) hydrolyze->acidify_acid filter Filter and wash solid acidify_acid->filter dry Dry the product filter->dry

Caption: Workflow for the Dimroth synthesis of the target molecule.

Step-by-Step Protocol:

  • Preparation of Sodium Ethoxide Solution: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve sodium metal (1.0 eq) in anhydrous ethanol to prepare a fresh solution of sodium ethoxide.

  • Reaction Setup: To the sodium ethoxide solution, add ethyl 3-oxopentanoate (1.0 eq) dropwise at room temperature. Stir for 15 minutes.

  • Addition of Phenyl Azide: Add phenyl azide (1.0 eq) dropwise to the reaction mixture.

  • Reaction: Stir the mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Ester Isolation (Optional): After completion, pour the reaction mixture into ice-cold water and acidify to pH 4-5 with dilute HCl. Extract the crude ethyl 5-ethyl-1-phenyl-1H-1,2,3-triazole-4-carboxylate with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Hydrolysis: Dissolve the crude ester in a mixture of ethanol and 10% aqueous sodium hydroxide solution. Heat the mixture to reflux for 2-4 hours.

  • Product Isolation: After cooling to room temperature, remove the ethanol under reduced pressure. Dilute the aqueous residue with water and wash with diethyl ether to remove any non-acidic impurities.

  • Precipitation: Cool the aqueous layer in an ice bath and acidify to pH 2-3 with concentrated HCl.

  • Purification: Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum to afford this compound. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).

Method 2: RuAAC Approach Protocol

RuAAC_Workflow cluster_prep Preparation cluster_reaction Cycloaddition cluster_workup Work-up & Hydrolysis reagents Phenyl azide Ethyl 2-pentynoate [Cp*RuCl(cod)] Anhydrous Toluene setup Combine reagents and catalyst in anhydrous toluene under N2 reagents->setup heat Heat to reflux (e.g., 8-16 hours) setup->heat monitor Monitor by TLC heat->monitor concentrate Concentrate in vacuo monitor->concentrate purify_ester Purify ester by column chromatography concentrate->purify_ester hydrolyze Hydrolyze ester with LiOH in THF/water purify_ester->hydrolyze acidify Acidify to pH ~2-3 hydrolyze->acidify extract Extract with ethyl acetate acidify->extract dry Dry and concentrate extract->dry

Caption: Workflow for the RuAAC synthesis of the target molecule.

Step-by-Step Protocol:

  • Reaction Setup: In a flame-dried Schlenk flask under an argon atmosphere, dissolve phenyl azide (1.0 eq), ethyl 2-pentynoate (1.1 eq), and [Cp*RuCl(cod)] (2-5 mol%) in anhydrous toluene.

  • Reaction: Heat the reaction mixture to reflux (or a temperature determined by optimization, e.g., 80-110 °C) for 8-16 hours. Monitor the reaction progress by TLC.

  • Ester Purification: Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure. Purify the crude ethyl 5-ethyl-1-phenyl-1H-1,2,3-triazole-4-carboxylate by flash column chromatography on silica gel.

  • Hydrolysis: Dissolve the purified ester in a mixture of THF and water. Add lithium hydroxide (LiOH) (2-3 eq) and stir at room temperature for 4-8 hours.

  • Product Isolation: Quench the reaction with water and remove the THF under reduced pressure. Acidify the aqueous solution to pH 2-3 with dilute HCl.

  • Purification: Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound.

Troubleshooting and Ensuring Reproducibility

Issue Potential Cause Recommended Solution
Low Yield (Dimroth) Incomplete reaction; side reactions due to excess base or high temperature.Ensure fresh, active sodium ethoxide. Monitor reaction closely by TLC. Maintain strict temperature control.
Low Yield (RuAAC) Inactive catalyst; presence of oxygen or moisture.Use a fresh, high-purity catalyst. Ensure all glassware is flame-dried and the reaction is run under a strictly inert atmosphere with anhydrous solvents.
Mixture of Regioisomers Primarily a concern with uncatalyzed or some copper-catalyzed reactions.The Dimroth reaction with this substrate combination is expected to be highly regioselective. The RuAAC method is also highly regioselective for the 1,5-isomer. If regioisomers are observed, purification by column chromatography or recrystallization may be necessary.
Difficult Purification Presence of unreacted starting materials or byproducts.Optimize reaction time to ensure full conversion. For the Dimroth reaction, a thorough aqueous wash during work-up is crucial. For the RuAAC, purification of the intermediate ester by chromatography is recommended.

Conclusion

Both the Dimroth reaction and the RuAAC approach offer viable pathways to this compound. The Dimroth reaction stands out for its simplicity and cost-effectiveness, making it an attractive first choice for many applications. However, achieving high reproducibility requires careful control of reaction conditions, particularly the stoichiometry of the base and the reaction temperature. The RuAAC method, while more expensive due to the catalyst, may offer higher yields and cleaner reaction profiles, potentially simplifying purification. The key to reproducible results with this method lies in maintaining a strictly inert and anhydrous environment.

For researchers and drug development professionals, the choice between these methods will depend on factors such as scale, cost, and the required level of purity. It is recommended to perform small-scale optimization experiments for either method to establish robust and reproducible conditions before scaling up.

References

  • Fun, H.-K., Quah, C. K., Nithinchandra, & Kalluraya, B. (2011). Ethyl 5-methyl-1-(4-nitrophenyl)-1H-1,2,3-triazole-4-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 67(11), o2873. [Link]

  • El Khadem, H., Mansour, A. K., & Meshreki, M. H. (1968). The mechanism of the Dimroth reaction. Journal of the Chemical Society C: Organic, 1329-1331.
  • Zhang, L., Chen, X., Xue, P., Sun, H. H., & Williams, I. D. (2005). Ruthenium-catalyzed cycloaddition of alkynes and azides. Journal of the American Chemical Society, 127(46), 15998–15999. [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Jin, T., & Kamijo, S. (2011). Ruthenium-catalyzed regioselective synthesis of 1,5-disubstituted 1,2,3-triazoles. Organic Letters, 13(12), 3072–3075. [Link]

  • Rasmussen, L. K., Boren, B. C., & Fokin, V. V. (2007). Ruthenium-catalyzed cycloaddition of aryl azides and alkynes. Organic Letters, 9(26), 5337–5339. [Link]

  • Rui, L. J., Yuan, Y. J., & Hong, Z. (2008). 5-Methyl-1-phenyl-1H-1,2,3-triazole-4-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 64(9), o1843. [Link]

  • Chen, J.-H., Liu, S.-R., & Chen, K. (2010). An efficient and convenient synthesis of ethyl 1-(4-methoxyphenyl)-5-phenyl-1H-1,2,3-triazole-4-carboxylate. Chemistry, an Asian journal, 5(2), 328–333. [Link]

Sources

A Comparative Technical Guide to 5-ethyl-1-phenyl-1H-1,2,3-triazole-4-carboxylic acid: Assessing Novelty in a Biologically Significant Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive assessment of 5-ethyl-1-phenyl-1H-1,2,3-triazole-4-carboxylic acid, offering a detailed comparison to existing structural analogs. We will explore a robust synthetic route, outline key characterization methodologies, and propose a framework for biological evaluation to determine its unique position and potential within the landscape of medicinal chemistry.

Introduction: The Prominence of the 1,2,3-Triazole Core

The 1,2,3-triazole ring is a five-membered heterocyclic scaffold that has garnered immense interest from medicinal and synthetic chemists.[1][2] Its unique chemical properties—including stability to metabolic degradation, acidic/basic hydrolysis, and redox conditions—make it an ideal structural motif in drug design.[1] Furthermore, its ability to form hydrogen bonds and engage in dipole-dipole interactions allows it to mimic other functional groups, enhancing binding affinity to biological targets.[3] Consequently, 1,2,3-triazole derivatives have demonstrated a vast spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[4][5]

The subject of this guide, this compound (PubChem CID: 24274768)[6], is a distinct molecule within this class. Its novelty and potential utility arise from its specific substitution pattern: a phenyl group at the N1 position, a carboxylic acid at the C4 position, and an ethyl group at the C5 position. This guide will systematically dissect this structure in comparison to known analogs to provide a clear, data-driven assessment of its novelty.

Synthesis and Structural Verification Workflow

The generation of reliable and reproducible data begins with a well-defined synthetic protocol and rigorous characterization. The proposed workflow ensures the validated production of the target compound for subsequent analysis.

G cluster_synthesis Synthesis cluster_characterization Characterization cluster_evaluation Biological & Novelty Evaluation S1 React Phenyl Azide with Ethyl 2-Pentynoate S2 Base-Catalyzed [3+2] Cycloaddition S1->S2 S3 Ester Hydrolysis (e.g., NaOH, H2O/EtOH) S2->S3 S4 Acidification & Purification S3->S4 C1 NMR Spectroscopy (¹H, ¹³C) S4->C1 Confirm Structure C2 Mass Spectrometry (HRMS) S4->C2 Confirm Mass C3 Purity Analysis (HPLC) S4->C3 Assess Purity B1 Comparative Structural Analysis C1->B1 C2->B1 B2 In Vitro Biological Screening C3->B2 B3 Data Interpretation & Novelty Assessment B1->B3 B2->B3

Caption: Overall workflow from synthesis to novelty assessment.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from established base-catalyzed methods for synthesizing 1,4,5-trisubstituted 1,2,3-triazoles.[7] The causality behind this choice lies in its efficiency for creating the specific substitution pattern of the target compound from commercially available precursors.

  • Step 1: Synthesis of the Triazole Ester Intermediate.

    • To a solution of phenyl azide (1.0 eq) in a suitable solvent like DMSO, add ethyl 2-pentynoate (1.0 eq).

    • Add a base catalyst, such as anhydrous potassium carbonate (K₂CO₃, 2.0 eq).[8][9] The base facilitates the deprotonation steps necessary for the cycloaddition reaction.

    • Stir the suspension at 40–50 °C and monitor the reaction by Thin Layer Chromatography (TLC) until the starting materials are consumed.

    • Upon completion, cool the mixture, dilute with water, and extract the ester product with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude ethyl 5-ethyl-1-phenyl-1H-1,2,3-triazole-4-carboxylate.

  • Step 2: Hydrolysis to the Carboxylic Acid.

    • Dissolve the crude ester from Step 1 in a mixture of ethanol and water.

    • Add an excess of sodium hydroxide (e.g., 2.0 M aqueous solution) and heat the mixture to reflux.

    • Monitor the saponification reaction by TLC until the ester spot disappears.

    • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

    • Dilute the remaining aqueous solution with water and wash with a non-polar solvent like diethyl ether to remove any unreacted starting materials.

    • Cool the aqueous layer in an ice bath and acidify with cold 1N HCl until a precipitate forms (pH ~2-3).

    • Collect the solid precipitate by vacuum filtration, wash with cold water, and dry to yield this compound.

  • Step 3: Characterization and Purity Assessment.

    • Nuclear Magnetic Resonance (NMR): Record ¹H and ¹³C NMR spectra in a suitable deuterated solvent (e.g., DMSO-d₆). The spectra should confirm the presence of the ethyl group (a quartet and a triplet), the phenyl group (aromatic signals), and the absence of the ethyl ester signals from the intermediate.[3][10]

    • High-Resolution Mass Spectrometry (HRMS): Determine the exact mass of the compound to confirm its elemental composition (C₁₁H₁₁N₃O₂).[10]

    • High-Performance Liquid Chromatography (HPLC): Assess the purity of the final compound.

Comparative Structural Analysis: Defining the Novelty

The novelty of a compound is best assessed by comparing its structure to known, published analogs. We have compiled a table comparing our target compound with structurally related 1,2,3-triazole-4-carboxylic acids.

Compound NameN1-SubstituentC5-SubstituentMolecular FormulaMolecular WeightPubChem CID
This compound Phenyl Ethyl C₁₁H₁₁N₃O₂ 217.22 g/mol 24274768[6]
1-Phenyl-1H-1,2,3-triazole-4-carboxylic acidPhenylHC₉H₇N₃O₂189.17 g/mol 555194[11]
5-(Methoxymethyl)-1-phenyl-1H-1,2,3-triazole-4-carboxylic acidPhenylMethoxymethylC₁₁H₁₁N₃O₃233.22 g/mol N/A[7]
1H-1,2,3-Triazole-4-carboxylic acidHHC₃H₃N₃O₂113.07 g/mol 140120[12]
Ethyl 5-methyl-1-(4-nitrophenyl)-1H-1,2,3-triazole-4-carboxylate*4-NitrophenylMethylC₁₂H₁₂N₄O₄276.26 g/mol 53394931[13]

Note: This compound is an ethyl ester, included to show variation at the N1 and C5 positions.

This comparison clearly illustrates that while the 1-phenyl-1H-1,2,3-triazole-4-carboxylic acid core is known, the presence of an ethyl group at the C5 position is a distinguishing feature. Many analogs possess hydrogen, methyl, or functionalized methyl groups at this position, but the simple ethyl substituent is less common, marking a distinct point of structural novelty.

G Target Target Compound: this compound N1: Phenyl C4: COOH C5: Ethyl Analog1 Analog 1: 1-Phenyl-1H-1,2,3-triazole-4-carboxylic acid N1: Phenyl C4: COOH C5: H Target:subs->Analog1:subs Different C5 Group (Ethyl vs. H) Analog2 Analog 2: 5-(Methoxymethyl)-1-phenyl... N1: Phenyl C4: COOH C5: CH₂OCH₃ Target:subs->Analog2:subs Different C5 Group (Ethyl vs. Methoxymethyl) Analog3 Analog 3: 1H-1,2,3-Triazole-4-carboxylic acid N1: H C4: COOH C5: H Target:subs->Analog3:subs Different N1 & C5 Groups Analog4 Analog 4: Ethyl 5-methyl-1-(4-nitrophenyl)... N1: 4-Nitrophenyl C4: COOEt C5: Methyl Target:subs->Analog4:subs Different N1, C4, & C5 Groups

Caption: Structural relationships between the target compound and its analogs.

Framework for Biological Activity Assessment

Given the wide range of activities reported for 1,2,3-triazoles, a tiered screening approach is logical.[4] Analogs containing the aryl urea moiety combined with a 1,2,3-triazole core have shown promise as kinase inhibitors for cancer therapy.[14] Other derivatives have demonstrated significant antimicrobial efficacy.[4] Therefore, initial screening should focus on these two areas.

Experimental Protocol: In Vitro Cytotoxicity Screening (MTT Assay)

This protocol provides a standardized method to assess the compound's effect on cancer cell viability.

  • Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the test compound against a panel of human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer).[1]

  • Principle: The MTT assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product, which can be quantified spectrophotometrically.

  • Procedure:

    • Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

    • Compound Treatment: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in a complete cell culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

    • Replace the medium in the wells with the medium containing the test compound concentrations. Include wells with vehicle (DMSO) as a negative control and a known anticancer drug (e.g., Doxorubicin) as a positive control.

    • Incubation: Incubate the plates for 48-72 hours at 37 °C in a humidified 5% CO₂ atmosphere.

    • MTT Addition: Add MTT solution to each well and incubate for another 4 hours. The mitochondrial reductases in living cells will convert MTT to formazan crystals.

    • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent solution) to each well to dissolve the formazan crystals.

    • Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

    • Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the logarithm of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Conclusion on Novelty

The analysis confirms that This compound possesses distinct structural novelty. While it belongs to the well-explored class of 1-phenyl-1,2,3-triazole-4-carboxylic acids, its distinction lies in the C5-ethyl substitution . This seemingly minor modification can have significant implications for its physicochemical properties and biological activity. The ethyl group may alter the compound's lipophilicity, steric profile, and metabolic stability compared to analogs with smaller (H, methyl) or more functionalized substituents. These differences could translate into a unique biological profile, potentially leading to improved potency, selectivity, or pharmacokinetic properties. The experimental framework provided in this guide offers a clear path to validating the therapeutic potential of this novel chemical entity.

References

  • ResearchGate. (n.d.). Biologically active compounds featuring 1,2,3-triazole.
  • Vaishnani, M. J., et al. (2024). Biological importance and synthesis of 1,2,3-triazole derivatives: a review. Taylor & Francis Online.
  • ResearchGate. (2024). Biological importance and synthesis of 1,2,3-triazole derivatives: a review.
  • ChemBK. (2024). 1,2,3-TRIAZOLE-4-CARBOXYLIC ACID. Retrieved from [Link].

  • ResearchGate. (n.d.). Biologically active 1,2,3‐triazole drugs.
  • ResearchGate. (n.d.). Bioactive 1,2,3-Triazoles: An Account on their Synthesis, Structural Diversity and Biological Applications | Request PDF.
  • PubChem. (n.d.). 1,2,3-Triazole-4-carboxylic acid. Retrieved from [Link].

  • AIP Publishing. (2022). Synthesis and Spectral Characterization of 1,2,4-triazole derivatives. Retrieved from [Link].

  • PubChem. (n.d.). 1H-1,2,4-triazole-3-carboxylic acid. Retrieved from [Link].

  • MDPI. (n.d.). Synthesis and Ring-Chain Tautomerism of 1-(4-Ethoxyphenyl)-5-formyl-1H-1,2,3-triazole-4-carboxylic Acid. Retrieved from [Link].

  • NIH. (n.d.). Synthesis and antimicrobial activity of 1H-1,2,3-triazole and carboxylate analogues of metronidazole. Retrieved from [Link].

  • MDPI. (n.d.). Ethyl 5-Formyl-1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate: Synthesis, Crystal Structure, Hirshfeld Surface Analysis, and DFT Calculation. Retrieved from [Link].

  • ResearchGate. (n.d.). Efficient Synthesis Of 5-Substituted Ethyl 1,2,4-Triazole-3-Carboxylates.
  • PubChem. (n.d.). This compound. Retrieved from [Link].

  • ChemSynthesis. (n.d.). ethyl 5-methoxy-4-phenyl-1H-1,2,3-triazole-1-carboxylate. Retrieved from [Link].

  • PubChem. (n.d.). 1-Phenyl-1H-1,2,3-triazole-4-carboxylic acid. Retrieved from [Link].

  • Taylor & Francis Online. (n.d.). synthesis of 1-(r-phenyl)-5-(r-methyl)-1h- 1,2,3-triazole-4-carboxylic. Retrieved from [Link].

  • MDPI. (2023). Combined NMR Spectroscopy and Quantum-Chemical Calculations in Fluorescent 1,2,3-Triazole-4-carboxylic Acids Fine Structures Analysis. Retrieved from [Link].

  • SciELO. (n.d.). 1H-[4][5][15]-triazole-4-carboxylic Acid Ethyl Ester Crystal Structure and 1H NMR Experimental and Theoretical Study of Conformers of 5-Methyl-1-(4'-methylphenylsulfonylamino)-1H-. Retrieved from [Link].

  • NIH. (n.d.). The Design and Synthesis of a New Series of 1,2,3-Triazole-Cored Structures Tethering Aryl Urea and Their Highly Selective Cytotoxicity toward HepG2. Retrieved from [Link].

  • ResearchGate. (n.d.). (PDF) Ethyl 5-methyl-1-(4-nitrophenyl)-1H-1,2,3-triazole-4-carboxylate.

Sources

Safety Operating Guide

Proper Disposal of 5-ethyl-1-phenyl-1H-1,2,3-triazole-4-carboxylic acid: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential, immediate safety and logistical information for the proper disposal of 5-ethyl-1-phenyl-1H-1,2,3-triazole-4-carboxylic acid (CAS No. 716361-89-6). As a trusted partner in your research, we aim to deliver value beyond the product itself by equipping you with the necessary knowledge for safe laboratory operations. The following procedures are designed for researchers, scientists, and drug development professionals. Adherence to these guidelines is critical for ensuring personnel safety and minimizing environmental impact.

Understanding the Compound: Hazard Profile and Environmental Significance

Before initiating any disposal protocol, it is paramount to understand the inherent risks associated with this compound. While a specific Safety Data Sheet (SDS) from a manufacturer is not always readily available, the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a clear hazard profile.

According to PubChem, this compound is classified with the following hazards:

  • Harmful if swallowed (Acute toxicity, oral - Category 4)

  • Causes skin irritation (Skin corrosion/irritation - Category 2)

  • Causes serious eye irritation (Serious eye damage/eye irritation - Category 2A)

  • May cause respiratory irritation (Specific target organ toxicity, single exposure; Respiratory tract irritation - Category 3)

These classifications necessitate the use of appropriate Personal Protective Equipment (PPE) and careful handling at all times.

The Causality Behind Caution: Environmental Persistence of Triazoles

The triazole moiety, a core component of this molecule, is found in many fungicides. Research has shown that triazole fungicides can be persistent in the environment, exhibiting high chemical and photochemical stability and low biodegradability[1]. They have been detected in various water bodies and can pose a threat to aquatic organisms, including fish, amphibians, and algae[2]. The long residual period of some triazoles in water and soil underscores the critical importance of preventing their release into the environment through improper disposal[3].

Immediate Safety Precautions and Personal Protective Equipment (PPE)

Given the hazard profile, the following PPE is mandatory when handling this compound for disposal purposes.

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles or a full-face shield.Protects against splashes and airborne particles that can cause serious eye irritation.
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene). Inspect for tears or degradation before use.Prevents skin contact that can lead to irritation.
Body Protection A lab coat or chemical-resistant apron.Provides a barrier against accidental spills.
Respiratory Protection A NIOSH-approved respirator with an appropriate filter if handling powders or creating aerosols.Mitigates the risk of respiratory tract irritation from inhaling dust or aerosols.

Work Area: All handling and preparation for disposal should be conducted in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure.

Step-by-Step Disposal Protocol

The proper disposal of this compound requires a multi-step approach focused on containment, clear communication, and compliance with institutional and regulatory standards.

Step 1: Waste Minimization

The first principle of responsible chemical management is to minimize waste generation. This can be achieved by[4][5]:

  • Ordering only the necessary quantities of the chemical for your research.

  • Maintaining a detailed chemical inventory to avoid duplicate orders.

  • Exploring possibilities to share surplus chemicals with other research groups.

  • Optimizing experimental designs to use smaller quantities of the compound.

Step 2: Waste Segregation and Containerization

Proper segregation of chemical waste is crucial to prevent dangerous reactions[6].

  • Designate a Specific Waste Container: Use a clearly labeled, dedicated container for this compound waste. The container should be made of a material compatible with the chemical and have a secure, tight-fitting lid. Plastic containers are often preferred[5].

  • Labeling: The waste container must be labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and the appropriate hazard warnings (e.g., "Irritant," "Harmful if Swallowed")[4].

  • Incompatible Wastes: Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department. In particular, keep it separate from strong bases and oxidizing agents[6].

Step 3: On-Site Management and Storage
  • Satellite Accumulation Area (SAA): Store the labeled hazardous waste container in a designated SAA within the laboratory. This area must be under the control of laboratory personnel and located at or near the point of generation[4][6].

  • Container Integrity: Keep the waste container closed at all times, except when adding waste. Regularly inspect the container for any signs of leakage or degradation[6].

Step 4: Disposal Method Determination

Due to the lack of a specific manufacturer's SDS with disposal instructions, the following recommendations are based on the chemical properties of the compound and general best practices for similar chemical classes. Crucially, you must consult with your institution's EHS department to confirm the appropriate disposal method.

Recommended Disposal Pathway: Incineration

High-temperature incineration at a licensed hazardous waste disposal facility is the most probable and environmentally sound method for the disposal of this compound[4].

  • Rationale: Incineration ensures the complete destruction of the organic molecule, preventing its release into the environment. Modern incinerators are equipped with advanced flue gas cleaning systems to manage potentially toxic combustion by-products.

Alternative Consideration: Chemical Neutralization (for aqueous solutions)

For dilute aqueous solutions containing this carboxylic acid, neutralization may be a preliminary step before collection, but this should only be performed with the explicit approval and guidance of your EHS department. Carboxylic acids can be neutralized by reacting them with a base, such as sodium hydroxide or sodium bicarbonate, to form a salt and water[7][8][9].

  • Caution: Neutralization reactions can be exothermic. The process must be carried out slowly, with cooling if necessary, and in a chemical fume hood while wearing appropriate PPE. The resulting neutralized solution would still need to be collected as hazardous waste.

Step 5: Arranging for Waste Pickup
  • Contact EHS: Once your waste container is nearing its capacity, or in accordance with your institution's policies, contact your EHS department to arrange for a hazardous waste pickup[10].

  • Documentation: Complete all necessary waste disposal forms as required by your institution. Provide accurate information about the chemical and its concentration.

Spill Management

In the event of a spill, prioritize personnel safety and containment.

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.

  • Don PPE: Before addressing the spill, put on the appropriate PPE as outlined in Section 2.

  • Containment: For small spills of the solid material, carefully sweep it up and place it into the designated hazardous waste container. Avoid generating dust. For liquid spills, use an inert absorbent material (e.g., vermiculite, sand) to contain the spill.

  • Cleanup: Collect the absorbent material and place it in the hazardous waste container.

  • Decontamination: Clean the spill area with soap and water, and collect the cleaning materials as hazardous waste.

  • Reporting: Report the spill to your laboratory supervisor and EHS department, following your institution's protocols.

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

DisposalWorkflow Disposal Workflow for this compound cluster_prep Preparation & Handling cluster_containment Containment & Storage cluster_disposal Disposal Pathway start Waste Generation ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe fume_hood Work in Chemical Fume Hood ppe->fume_hood segregate Segregate Waste fume_hood->segregate container Use Labeled, Compatible Hazardous Waste Container segregate->container store Store in Designated Satellite Accumulation Area (SAA) container->store ehs_consult Consult Institutional EHS for Approved Method store->ehs_consult incineration High-Temperature Incineration (Primary Recommended Method) ehs_consult->incineration Likely Approval neutralization Chemical Neutralization (EHS Approval Required) ehs_consult->neutralization Possible for Aqueous pickup Arrange for EHS Hazardous Waste Pickup incineration->pickup neutralization->pickup

Caption: Decision-making workflow for safe disposal.

Conclusion: A Commitment to Safety and Environmental Stewardship

The proper disposal of this compound is a critical aspect of laboratory safety and environmental responsibility. While this guide provides a comprehensive framework based on the compound's known hazards and the properties of related triazoles, it is not a substitute for institutional protocols. Always prioritize the guidance of your institution's Environmental Health and Safety department. By adhering to these procedures, you contribute to a safer research environment and the protection of our ecosystem.

References

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • ISRES Publishing. TREATMENT METHODS FOR 1,2,4-TRIAZOLE FUNGICIDES FROM WATERS. [Link]

  • MDPI. Evaluation of the Aquatic Toxicity of Several Triazole Fungicides. [Link]

  • Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste. [Link]

  • ResearchGate. Degradation of 1,2,4-Triazole fungicides in the environment. [Link]

  • ResearchGate. Triazoles in the environment: An update on occurrence, fate, health hazards, and removal techniques | Request PDF. [Link]

  • Lab Manager. Managing Hazardous Chemical Waste in the Lab. [Link]

  • Central Washington University. Laboratory Hazardous Waste Disposal Guidelines. [Link]

  • GAIACA. How to Dispose of Chemical Waste in a Lab Correctly. [Link]

  • U.S. Environmental Protection Agency. Laboratory Environmental Sample Disposal Information Document. [Link]

  • Chemistry LibreTexts. 15.4: Chemical Properties of Carboxylic Acids- Ionization and Neutralization. [Link]

  • YouTube. Neutralizing carboxylic acids. [Link]

  • Chemistry LibreTexts. 15.5: Chemical Properties of Carboxylic Acids: Ionization and Neutralization. [Link]

  • YouTube. Neutralization of Carboxylic Acid. [Link]

  • eCampusOntario Pressbooks. 25.4 Ionization and Neutralization of Carboxylic Acids. [Link]

  • University of Pennsylvania. Laboratory Chemical Waste Management Guidelines. [Link]

Sources

A Senior Application Scientist's Guide to Handling 5-ethyl-1-phenyl-1H-1,2,3-triazole-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential safety protocols and operational guidance for research, development, and laboratory professionals working with 5-ethyl-1-phenyl-1H-1,2,3-triazole-4-carboxylic acid (CAS No. 716361-89-6). The information herein is synthesized from established safety data and best practices to ensure the well-being of personnel and the integrity of experimental work.

Foundational Safety Profile & Hazard Analysis

Understanding the intrinsic hazards of a compound is the bedrock of safe laboratory practice. This compound is a solid organic compound whose primary risks are associated with direct contact and inhalation, particularly in its powdered form.

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a clear hazard profile for this specific molecule.[1] This profile is not theoretical; it is based on data submitted to the European Chemicals Agency (ECHA) and dictates the minimum required safety precautions.

Hazard Class GHS Code Description Implication for Handling
Acute Toxicity, OralH302Harmful if swallowedPrevents ingestion through contamination
Skin IrritationH315Causes skin irritationRequires robust skin protection
Serious Eye IrritationH319Causes serious eye irritationMandates stringent eye protection
Specific Target Organ Toxicity (Single Exposure)H335May cause respiratory irritationRequires respiratory protection and ventilation
Table 1: GHS Hazard Profile for this compound.[1]

The causality is clear: the carboxylic acid moiety contributes to its irritant properties, while its fine, powdered state increases the risk of aerosolization and subsequent respiratory tract irritation.[2] Therefore, our primary objective is to establish effective barriers to prevent the compound from coming into contact with the eyes, skin, and respiratory system.

The Core Directive: Personal Protective Equipment (PPE)

The selection of PPE is not a matter of preference but a direct response to the identified risks. The following table outlines the mandatory PPE for handling this compound.

Protection Type Required Equipment Specification & Rationale
Eye & Face Protection Chemical Safety Goggles & Face ShieldGoggles: Must be splash-proof and form a complete seal around the eyes to protect against fine dust particles and accidental splashes.[3] Face Shield: Required when handling larger quantities (>10g) or when there is a significant risk of splashing during dissolution or transfer. It protects the entire face from contact.
Hand Protection Nitrile GlovesRationale: Nitrile provides excellent resistance to a broad range of chemicals, including acidic organic compounds.[4] Check gloves for any signs of degradation or perforation before use. For prolonged tasks, consider double-gloving.
Body Protection Flame-Resistant (FR) Lab CoatRationale: A lab coat is the minimum requirement to protect skin and clothing from spills.[2] Ensure the coat is fully buttoned. An impervious apron should be worn over the lab coat when transferring significant quantities.
Respiratory Protection NIOSH-Approved N95 Respirator (or higher)Rationale: The compound may cause respiratory irritation (H335).[1] A respirator is essential when handling the powder outside of a certified chemical fume hood to prevent inhalation of airborne particles.[2]
Table 2: Mandatory PPE for Handling this compound.

Procedural Guidance: From Weighing to Waste

Safe handling is a complete workflow. The following step-by-step protocols are designed to be self-validating systems, minimizing exposure at every stage.

Preparation and Weighing Protocol
  • Designate Area: All handling of the solid compound must occur within a certified chemical fume hood or a powder containment hood. This is a non-negotiable engineering control to mitigate respiratory exposure.[4]

  • Don PPE: Before approaching the designated area, don the required PPE in the following order: lab coat, N95 respirator, chemical safety goggles, and finally, gloves.

  • Surface Preparation: Line the work surface (e.g., analytical balance) with chemical-resistant bench paper. This will contain any minor spills and simplify cleanup.

  • Weighing: Use a micro-spatula to carefully transfer the compound to a tared weigh boat. Avoid any actions that could generate dust, such as dropping or tapping the container unnecessarily.

  • Container Sealing: Immediately after weighing, securely cap the stock container. Use a laboratory wipe dampened with 70% ethanol to clean the exterior of the stock bottle and any tools used before removing them from the hood.

Dissolution and Handling in Solution
  • Add Acid to Solvent: When preparing solutions, always add the solid acid to the solvent, never the reverse. This prevents splashing of a concentrated acidic solution.

  • Secondary Containment: Transport any containers holding the compound, whether solid or in solution, within a non-breakable secondary container.[4]

  • Post-Handling: After the experimental procedure is complete, proceed immediately to the decontamination and disposal phase. Do not leave contaminated glassware or waste on the benchtop.

Decontamination, Spill, and Disposal Plan

Decontamination and PPE Doffing

Proper removal of PPE is critical to prevent cross-contamination.

  • Gloves: Remove gloves first, turning them inside out as you remove them. Dispose of them in the designated solid chemical waste container.

  • Lab Coat: Remove the lab coat, folding it inward to contain any surface contamination.

  • Goggles/Face Shield: Remove eye and face protection.

  • Respirator: Remove the respirator last.

  • Hygiene: Wash hands and forearms thoroughly with soap and water after removing all PPE.[5]

Spill Response Workflow

Even with careful handling, spills can occur. Immediate and correct response is vital.

Spill_Response_Workflow spill Spill Occurs alert Alert Personnel & Restrict Area spill->alert ppe Don Spill Response PPE (Nitrile Gloves, Goggles, Respirator) alert->ppe contain Contain Spill with Absorbent Pads ppe->contain neutralize Cover with Sodium Bicarbonate (or other weak base) contain->neutralize collect Carefully Sweep/Scoop Mixture into a Labeled Waste Container neutralize->collect decontaminate Decontaminate Area with Soap & Water collect->decontaminate dispose Dispose of Waste via EH&S Guidelines decontaminate->dispose

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.